Product packaging for 2'-Hydroxycocaine(Cat. No.:CAS No. 89339-17-3)

2'-Hydroxycocaine

Cat. No.: B162624
CAS No.: 89339-17-3
M. Wt: 319.4 g/mol
InChI Key: PEISRHQJLATJPJ-WAZAZEMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicylmethylecgonine, also known as 2′-hydroxycocaine, is a tropane derivative functioning as both a synthetic analogue and a potential active metabolite of cocaine . Its primary research value lies in its significantly enhanced binding potency and selectivity for key monoamine transporters compared to cocaine. In vitro studies demonstrate that Salicylmethylecgonine exhibits an approximately 10-fold higher binding potency at the dopamine transporter (DAT) and a 52-fold enhanced affinity for the norepinephrine transporter (NET) over cocaine . This pharmacological profile, which also includes a 4-fold increased affinity for the serotonin transporter (SERT), makes it a critical compound for investigating the structure-activity relationships of stimulants and the specific roles of transporter subtypes in neurotransmission . The pronounced effects are partly attributed to its 2′-hydroxy substitution, which facilitates intramolecular hydrogen bonding and may enable unique intermolecular interactions with the DAT, potentially mimicking aspects of dopamine's own binding mechanism . Consequently, Salicylmethylecgonine produces increased behavioral stimulation in animal models and serves as a powerful tool for studying the mechanisms underlying cocaine's reinforcing effects, addiction pathways, and for the rational design of novel therapeutic agents for cocaine abuse . This product is strictly for research use in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO5 B162624 2'-Hydroxycocaine CAS No. 89339-17-3

Properties

CAS No.

89339-17-3

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

methyl (1R,2R,3S,5R)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12-,14+,15-/m1/s1

InChI Key

PEISRHQJLATJPJ-WAZAZEMKSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC

Synonyms

Cocaine metabolite; o-hydroxy Cocaine; ortho-hydroxy Cocaine; Salicylmethylecgonine

Origin of Product

United States

Foundational & Exploratory

2'-Hydroxycocaine: An In-depth Technical Guide to a Key Cocaine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Hydroxycocaine (ortho-hydroxycocaine), also known by its chemical name salicylmethylecgonine, is a tropane derivative that serves as both a synthetic analogue and a physiologically active metabolite of cocaine.[1][2][3] Its formation in the body is a key indicator of cocaine ingestion, making it a crucial analyte in forensic toxicology and clinical chemistry. Unlike major metabolites such as benzoylecgonine, which can be present as contaminants, this compound and its isomers, meta- and para-hydroxycocaine, are considered more reliable biomarkers of active drug use.[4][5][6][7] This document provides a comprehensive technical overview of this compound, covering its biochemical formation, pharmacological potency, analytical detection methods, and significance in distinguishing genuine consumption from external contamination.

Biochemical Pathways and Metabolism

Cocaine undergoes extensive metabolism in the human body, primarily in the liver. While the main metabolic routes involve hydrolysis to form benzoylecgonine (BE) and ecgonine methyl ester (EME), a minor but significant pathway is aromatic hydroxylation.[8][9][10] This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, which introduces a hydroxyl group onto the benzoyl ring of the cocaine molecule.[4][11] This process results in the formation of three positional isomers: this compound (o-hydroxycocaine), 3'-hydroxycocaine (m-hydroxycocaine), and 4'-hydroxycocaine (p-hydroxycocaine).[8][9][10]

The detection of these hydroxylated metabolites, particularly in hair samples, is a cornerstone for differentiating between the systemic absorption of cocaine and passive environmental exposure.[4][7]

Cocaine Cocaine hCE1 hCE-1 (liver) Spontaneous Hydrolysis Cocaine->hCE1 Major Pathway PChE_hCE2 PChE (plasma) hCE-2 (liver) Cocaine->PChE_hCE2 Major Pathway CYP3A4_Hydroxylation CYP3A4 (liver) Hydroxylation Cocaine->CYP3A4_Hydroxylation Minor Pathway CYP_Ndemethylation CYP450 N-demethylation Cocaine->CYP_Ndemethylation Minor Pathway BE Benzoylecgonine (BE) hCE1->BE EME Ecgonine Methyl Ester (EME) PChE_hCE2->EME Hydroxycocaines 2'-, 3'-, 4'-Hydroxycocaine CYP3A4_Hydroxylation->Hydroxycocaines Norcocaine Norcocaine (NCOC) CYP_Ndemethylation->Norcocaine Ecgonine Ecgonine BE->Ecgonine Hydrolysis EME->Ecgonine Hydrolysis

Caption: Simplified metabolic pathway of cocaine.

Pharmacological Effects and Potency

This compound is not an inactive byproduct; it is a pharmacologically active metabolite with significantly greater potency than its parent compound, cocaine.[1][3] In vitro studies have demonstrated its enhanced binding affinity for monoamine transporters, which are the primary targets of cocaine's psychoactive effects. The introduction of the hydroxyl group at the 2' position leads to a marked increase in binding to the dopamine transporter (DAT) and an even more substantial increase in affinity for the norepinephrine transporter (NET).[1]

This heightened potency also translates to increased behavioral stimulation in animal models.[1] Administration of p-hydroxycocaine to mice has been shown to significantly increase locomotor activity, with effects comparable to or greater than cocaine itself.[12]

Data Presentation: Comparative Binding Affinity

The following table summarizes the in vitro binding potency of this compound relative to cocaine for the key monoamine transporters.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
CocaineBaselineBaselineBaseline
This compound ~10-fold increase in potency~52-fold increase in affinity~4-fold increase in affinity

Source: Data compiled from Singh S, et al. (1997, 2000).[1]

Analytical Detection and Differentiation of Ingestion from Contamination

The primary application of detecting this compound and its isomers is in forensic hair analysis to confirm drug ingestion.[7] While cocaine and benzoylecgonine can be found in hair as a result of external contamination (e.g., from smoke or dust), the presence of hydroxylated metabolites is strong evidence of systemic exposure, as they are formed within the body and subsequently incorporated into the growing hair shaft from the bloodstream.[4][5][6]

However, several challenges complicate this interpretation:

  • Presence in Street Cocaine: Low levels of hydroxycocaine isomers can be present as byproducts in illicit cocaine samples.[5][13][14]

  • Cosmetic Treatments: Exposure of cocaine-contaminated hair to peroxide-containing products can artificially form ortho-hydroxycocaine, though not typically the para- and meta- isomers.[15][16][17][18]

To address these issues, toxicological laboratories have established criteria based on the concentration ratios of metabolites to the parent drug. The presence of para- or meta-hydroxycocaine at a ratio greater than 0.05% of the cocaine concentration is a proposed indicator of ingestion.[7]

Data Presentation: Quantitative Analysis in Hair and Seized Samples
Analyte RatioContaminated Hair Samples (Median %)Cocaine User Hair Samples (Median %)Seized Street Cocaine (Max %)Proposed Cutoff for Ingestion
p-OH-Cocaine / Cocaine 0.013%0.538%0.025% - 0.04%> 0.05%
m-OH-Cocaine / Cocaine 0.018%Not specified0.052% - 0.09%> 0.05%

Source: Data compiled from multiple forensic studies.[13][14][15][19][20]

Data Presentation: Analytical Method Parameters

The following table outlines typical parameters for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of hydroxycocaines in hair.

ParameterValue
Limit of Detection (LOD) 0.02 ng / 10 mg hair
Limit of Quantification (LOQ) 0.02 ng / 10 mg hair
Linearity Range 0.02 - 10 ng / 10 mg hair
Extraction Recovery > 80%
Precision < 15%
Accuracy > 95%

Source: Data compiled from validated analytical methods.[21][22]

Experimental Protocols

Protocol: Analysis of Hydroxycocaines in Hair by LC-MS/MS

This protocol outlines a standard procedure for the detection and quantification of this compound and its isomers in hair samples.

1. Sample Preparation:

  • Decontamination/Washing: Wash approximately 20-50 mg of hair sequentially with isopropanol followed by multiple rinses with a phosphate buffer or water to remove external contaminants. Dry the sample thoroughly.[15]

  • Pulverization: Finely mince or pulverize the washed and dried hair to increase the surface area for extraction.

  • Extraction: Incubate the pulverized hair in a methanol or other suitable organic solvent solution, often with sonication, for several hours or overnight to extract the analytes from the hair matrix.

  • Purification: Centrifuge the extract and transfer the supernatant to a clean tube. Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution. For ultra-sensitive analysis, a Solid Phase Extraction (SPE) step using a Strata-X-C column or similar may be employed for further cleanup and concentration.[22]

2. Chromatographic Conditions:

  • System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[21][23]

  • Column: A C18 or Biphenyl reversed-phase column (e.g., Kinetex core-shell Biphenyl) is typically used for good separation of the isomers.[22]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is used to separate the analytes.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • System: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+).[22]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[21][22]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its deuterated internal standard. For hydroxycocaine (m/z 320.2), common product ions might be monitored.

  • Source Parameters:

    • IonSpray Voltage: ~4500 V

    • Temperature: ~600 °C

    • Curtain Gas: ~30 psi

    • Collision Gas: Medium

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing HairSample Hair Sample (20-50 mg) Wash Decontamination Wash (Isopropanol & Buffer) HairSample->Wash Extract Solvent Extraction (Methanol + Sonication) Wash->Extract Purify SPE Purification (Optional) Extract->Purify LC UHPLC Separation (Reversed-Phase Column) Purify->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification & Ratio Calculation (Metabolite / Cocaine) MS->Quant Report Interpretation & Reporting Quant->Report

Caption: Workflow for hair analysis of cocaine metabolites.

Conclusion

This compound and its isomers are pivotal minor metabolites for the forensic confirmation of cocaine use. With a pharmacological potency that exceeds the parent drug, its biological role is significant. The development of sensitive and specific analytical methods, primarily LC-MS/MS, has enabled its detection at trace levels in complex matrices like hair. By using established quantitative ratios to differentiate between ingestion and external contamination, this compound serves as a reliable and indispensable biomarker for researchers, forensic scientists, and drug development professionals, providing definitive evidence of cocaine consumption.

References

In Vitro Potency of Salicylmethylecgonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylmethylecgonine, also known as 2'-hydroxycocaine, is a potent tropane derivative and a synthetic analog of cocaine. It is also considered a potential active metabolite of cocaine. This technical guide provides a comprehensive overview of the in vitro potency of Salicylmethylecgonine, focusing on its interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Salicylmethylecgonine is a compound of significant interest in neuropharmacology due to its enhanced in vitro potency compared to its parent compound, cocaine.[1] Its chemical structure, characterized by a hydroxyl group on the benzoyl moiety, leads to a distinct pharmacological profile.[1] Understanding the in vitro potency of Salicylmethylecgonine at monoamine transporters is crucial for elucidating its mechanism of action and potential as a research tool or therapeutic agent. This guide aims to consolidate the available in vitro data and experimental methodologies to facilitate further investigation.

Data Presentation: In Vitro Potency

The in vitro potency of Salicylmethylecgonine is primarily characterized by its high binding affinity for monoamine transporters. The following tables summarize the available quantitative data, specifically the inhibition constants (Ki), for Salicylmethylecgonine and cocaine at the dopamine, norepinephrine, and serotonin transporters. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki) of Salicylmethylecgonine and Cocaine at Monoamine Transporters [1]

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Salicylmethylecgonine~25~48~143
Cocaine~249~2500~615

Table 2: Fold-Increase in Potency of Salicylmethylecgonine Compared to Cocaine

TransporterFold-Increase in Binding Affinity
DAT~10x
NET~52x
SERT~4x

Experimental Protocols

The determination of in vitro potency for compounds like Salicylmethylecgonine relies on established experimental assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using a radiolabeled ligand, such as [³H]WIN 35,428.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]WIN 35,428 (Radioligand)

  • Test compound (e.g., Salicylmethylecgonine)

  • Cocaine or GBR 12909 (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Scintillation fluid

  • 96-well microplates

  • Cell harvester and filter mats (e.g., GF/B)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh Assay Buffer and re-centrifuge.

    • Resuspend the final pellet in Assay Buffer to a desired protein concentration (determined by a protein assay like BCA).

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane homogenate, [³H]WIN 35,428 (at a concentration near its Kd), and Assay Buffer to the wells.

    • Non-specific Binding: Add membrane homogenate, [³H]WIN 35,428, and a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to the wells.

    • Test Compound: Add membrane homogenate, [³H]WIN 35,428, and varying concentrations of the test compound (e.g., Salicylmethylecgonine) to the wells.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a method to measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter. The example below is for the serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]Serotonin ([³H]5-HT)

  • Test compound (e.g., Salicylmethylecgonine)

  • A known potent SERT inhibitor (e.g., Fluoxetine) for determining non-specific uptake.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Wash Buffer (ice-cold Uptake Buffer)

  • Lysis Buffer (e.g., 1% SDS)

  • Scintillation fluid

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the HEK293-hSERT cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation:

    • Wash the cells with Uptake Buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for non-specific uptake) in Uptake Buffer for a short period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Add [³H]5-HT (at a concentration near its Km for transport) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 10-15 minutes) at room temperature. The timing is critical as this measures the initial rate of uptake.

  • Termination and Washing: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold Wash Buffer to remove extracellular [³H]5-HT.

  • Cell Lysis and Counting:

    • Lyse the cells by adding Lysis Buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway: Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition Presynaptic_Neuron Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (Monoamines) Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) Monoamine_Transporter->Presynaptic_Neuron Reuptake Salicylmethylecgonine Salicylmethylecgonine Salicylmethylecgonine->Monoamine_Transporter Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor Postsynaptic Receptor Monoamine Monoamine Monoamine->Postsynaptic_Receptor Binding & Activation

Caption: Inhibition of monoamine reuptake by Salicylmethylecgonine.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Transporter) start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound prep_membranes->setup_assay add_radioligand Add Radioligand (e.g., [³H]WIN 35,428) setup_assay->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter Filter and Wash to Remove Unbound Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

Uptake_Inhibition_Workflow start Start plate_cells Plate Cells Expressing Transporter in 96-well Plate start->plate_cells pre_incubate Pre-incubate Cells with Test Compound plate_cells->pre_incubate initiate_uptake Initiate Uptake with Radiolabeled Neurotransmitter pre_incubate->initiate_uptake incubate_short Incubate for a Short, Defined Time initiate_uptake->incubate_short terminate_wash Terminate Uptake and Wash Cells incubate_short->terminate_wash lyse_count Lyse Cells and Measure Intracellular Radioactivity terminate_wash->lyse_count analyze Analyze Data: - Calculate Specific Uptake - Determine IC50 lyse_count->analyze end End analyze->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

Salicylmethylecgonine demonstrates significantly higher in vitro potency as an inhibitor of monoamine transporters compared to cocaine, with a particularly pronounced increase in affinity for the norepinephrine transporter. This enhanced potency, as quantified by its lower Ki values, underscores its utility as a valuable pharmacological tool for studying the structure-activity relationships of tropane-based compounds and their interactions with DAT, NET, and SERT. The detailed experimental protocols and workflows provided in this guide offer a standardized framework for the in vitro characterization of Salicylmethylecgonine and other novel monoamine transporter ligands. Further research is warranted to determine the functional consequences of this potent transporter inhibition, including the measurement of IC50 and EC50 values, to provide a more complete understanding of its pharmacological profile.

References

In-Depth Technical Guide: 2'-Hydroxycocaine's Binding Affinity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 2'-Hydroxycocaine for the dopamine transporter (DAT). It includes quantitative data, detailed experimental protocols, and visualizations of experimental workflows and structure-activity relationships to support research and development in neuropharmacology and medicinal chemistry.

Introduction

Cocaine's reinforcing and addictive properties are primarily mediated by its inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the brain.[1][2] Structure-activity relationship (SAR) studies of cocaine analogs have been instrumental in understanding the molecular interactions with the DAT and in the design of novel compounds with potential therapeutic applications, such as cocaine antagonists or substitution therapies.[3] One such analog is this compound (also known as salicylmethylecgonine), a derivative with a hydroxyl group on the 2'-position of the benzoyl moiety.[4] This modification has been shown to significantly enhance its binding affinity for the DAT compared to cocaine.[5] This guide delves into the quantitative binding data and the experimental methodologies used to determine the affinity of this compound for the DAT.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of this compound and related compounds for the dopamine transporter. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the specific binding of a radioligand to the transporter. Lower IC50 values indicate a higher binding affinity.

CompoundTransporterIC50 (nM)Fold-Difference vs. Cocaine (DAT)Reference
This compound Dopamine (DAT)17 ± 2 10x higher affinity [5]
Norepinephrine (NET)9.8 ± 1.1-[5]
Serotonin (SERT)390 ± 30-[5]
CocaineDopamine (DAT)170 ± 20-[5]
Norepinephrine (NET)510 ± 40-[5]
Serotonin (SERT)1500 ± 100-[5]
2'-AcetoxycocaineDopamine (DAT)43 ± 54x higher affinity[5]
Norepinephrine (NET)14.5 ± 1.5-[5]
Serotonin (SERT)580 ± 50-[5]
2'-FluorococaineDopamine (DAT)190 ± 20Similar affinity[5]
Norepinephrine (NET)620 ± 70-[5]
Serotonin (SERT)1800 ± 200-[5]
2'-AminococaineDopamine (DAT)25 ± 4~7x higher affinity[6]
[3H]WIN 35,428Dopamine (DAT)33 ± 4~5x higher affinity[6]

Experimental Protocols

The following is a detailed description of the experimental methodology typically employed for determining the binding affinity of this compound and its analogs to the dopamine transporter, based on published studies.[5][6][7]

Materials and Reagents
  • Tissue Source: Male Sprague-Dawley rat striatal tissue.

  • Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog).

  • Competitor Drugs: this compound, Cocaine, and other analogs.

  • Buffer: 50 mM Tris-HCl buffer, pH 7.4.

  • Scintillation Cocktail: For radioactivity counting.

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.

Striatal Membrane Preparation
  • Male Sprague-Dawley rats are euthanized by decapitation.

  • The striata are rapidly dissected on a cold glass plate.

  • The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

  • The final pellet is resuspended in the assay buffer to a final protein concentration of approximately 100-200 µg/mL. Protein concentration is determined using a standard method such as the Bradford assay.

Radioligand Binding Assay
  • The assay is performed in a total volume of 500 µL in polypropylene tubes.

  • Each tube contains:

    • 100 µL of the striatal membrane preparation.

    • 50 µL of [³H]WIN 35,428 at a final concentration of approximately 1 nM.

    • 50 µL of either buffer (for total binding), a high concentration of a competing ligand like 10 µM GBR 12909 (for non-specific binding), or varying concentrations of the test compound (e.g., this compound) for competition binding.

  • The tubes are incubated at 4°C for 2 hours.

  • The incubation is terminated by rapid filtration through Whatman GF/B filters using a cell harvester.

  • The filters are washed three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with 5 mL of scintillation cocktail.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values for the competitor drugs are determined by non-linear regression analysis of the competition binding data using software such as Prism. The data is fitted to a one-site or two-site binding model.

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound for the dopamine transporter.

Radioligand_Binding_Assay_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat Striatal Tissue homogenize Homogenization in Tris-HCl Buffer tissue->homogenize centrifuge1 Centrifugation (48,000 x g) homogenize->centrifuge1 resuspend1 Resuspension centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation resuspend1->centrifuge2 final_pellet Final Membrane Pellet centrifuge2->final_pellet incubation Incubation (4°C, 2h) with [3H]WIN 35,428 and Competitor final_pellet->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_analysis Calculate Specific Binding counting->data_analysis ic50 Determine IC50 (Non-linear Regression) data_analysis->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for Dopamine Transporter Radioligand Binding Assay.

Structure-Activity Relationship

The diagram below illustrates the impact of substitutions at the 2'-position of the cocaine molecule on its binding affinity for the dopamine transporter.

SAR_2_prime_Cocaine cluster_cocaine Cocaine Core Structure cluster_substituents 2'-Position Substituents cluster_affinity Relative DAT Binding Affinity cocaine Tropane Ring with Benzoyloxy and Methyl Ester Moieties H H (Cocaine) OH OH (this compound) OAc OAc (2'-Acetoxycocaine) F F (2'-Fluorococaine) NH2 NH2 (2'-Aminococaine) baseline Baseline Affinity H->baseline IC50 ≈ 170 nM increased Significantly Increased Affinity OH->increased IC50 ≈ 17 nM (10-fold increase) moderately_increased Moderately Increased Affinity OAc->moderately_increased IC50 ≈ 43 nM (4-fold increase) similar Similar Affinity F->similar IC50 ≈ 190 nM significantly_increased2 Significantly Increased Affinity NH2->significantly_increased2 IC50 ≈ 25 nM (~7-fold increase)

Caption: Structure-Activity Relationship of 2'-Substituted Cocaine Analogs at DAT.

Conclusion

The addition of a hydroxyl group at the 2'-position of the cocaine molecule, as in this compound, results in a significant, approximately 10-fold increase in binding affinity for the dopamine transporter compared to the parent compound. This enhanced affinity highlights the importance of the 2'-position for molecular interactions with the DAT. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of cocaine analogs and the development of novel compounds targeting the dopamine transporter. The provided visualizations offer a clear understanding of the experimental workflow and the structure-activity relationships that govern the binding of these compounds. This information is crucial for researchers and drug development professionals working to understand the neurobiology of addiction and to design effective therapeutic interventions.

References

Probing the Norepinephrine Transporter: A Technical Guide to the Binding Affinity of 2'-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of 2'-Hydroxycocaine for the norepinephrine transporter (NET). This compound, also known as salicylmethylecgonine, is a synthetic analog and a potential active metabolite of cocaine.[1][2] Its unique structural modification, the presence of a hydroxyl group at the 2' position of the benzoyl moiety, significantly alters its interaction with monoamine transporters, making it a compound of considerable interest in neuroscience and pharmacology.[2][3] This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing NET affinity, and visual representations of key experimental and logical frameworks.

Quantitative Analysis of Transporter Binding Affinities

The introduction of a hydroxyl group at the 2' position of the cocaine molecule has a profound impact on its binding potency for the norepinephrine transporter. Research indicates that this substitution enhances the binding affinity for NET significantly more than for the dopamine transporter (DAT) or the serotonin transporter (SERT).[1][3] The following table summarizes the in vitro binding affinities of this compound and related compounds for the rat dopamine, norepinephrine, and serotonin transporters.

CompoundDAT (IC50 nM)NET (IC50 nM)SERT (IC50 nM)
Cocaine113 ± 15313 ± 45136 ± 20
This compound 11 ± 2 6 ± 1 34 ± 5
2'-Acetoxycocaine28 ± 49 ± 145 ± 6
3'-Hydroxycocaine537 ± 781580 ± 230230 ± 35
4'-Hydroxycocaine75 ± 11210 ± 31115 ± 17
Data sourced from Seale et al., 1997.[3]

As the data illustrates, this compound exhibits a remarkable 52-fold increase in binding potency for the norepinephrine transporter when compared to cocaine.[1][3] The 2'-acetoxy- and 2'-hydroxy- substitutions also lead to a 35-fold and 52-fold enhancement in binding to the norepinephrine transporter, respectively, with a lesser impact on serotonin transporter binding.[3] This enhanced affinity suggests the 2'-position on the cocaine molecule is a critical interaction point within the NET binding pocket.[3]

Experimental Protocols: Norepinephrine Transporter Binding Assay

The determination of binding affinities for the norepinephrine transporter is typically achieved through competitive radioligand binding assays.[4][5][6] This well-established technique measures the ability of a test compound, such as this compound, to displace a specific radiolabeled ligand from the transporter.[4][7]

I. Preparation of Cell Membranes
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured to confluency.[4][8]

  • Harvesting: Cells are harvested by scraping and then centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.[4]

  • Washing: The cell pellet is washed with an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuged again.[4]

  • Homogenization: The washed cell pellet is resuspended in a small volume of ice-cold assay buffer and homogenized using a glass-Teflon homogenizer or sonication.[4]

  • Isolation of Membranes: The homogenate is subjected to high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[4] The resulting pellet is resuspended in the assay buffer, and protein concentration is determined using a standard protein assay method (e.g., BCA or Bradford assay).[4] The membrane preparation is then stored at -80°C until use.[4]

II. Competitive Radioligand Binding Assay
  • Preparation of Reagents:

    • Radioligand: A specific NET radioligand, such as [³H]Nisoxetine, is diluted in the assay buffer to a final concentration typically at or below its Kd value (e.g., ~1 nM).[4][9]

    • Test Compound: A range of concentrations of the unlabeled test compound (e.g., this compound) are prepared through serial dilutions in the assay buffer.[6]

    • Reference Compound: A known NET inhibitor, such as desipramine, is used as a reference compound.[10]

    • Non-specific Binding Control: A high concentration of a potent NET inhibitor (e.g., 10 µM desipramine) is used to determine non-specific binding.[4][10]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Contain the radioligand and the membrane preparation in the assay buffer.[4]

    • Non-specific Binding Wells: Contain the radioligand, the membrane preparation, and the high concentration of the non-specific binding control.[4]

    • Test Compound Wells: Contain the radioligand, the membrane preparation, and the various dilutions of the test compound.[4]

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[10] This separates the bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer (e.g., assay buffer) to remove any remaining unbound radioactivity.[4]

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.[4]

III. Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.[4]

  • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[6]

  • Ki Calculation: The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the transporter.

Visualizing the Process and Relationships

To further clarify the experimental workflow and the structural-activity relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A HEK293-hNET Cell Culture B Cell Harvesting & Washing A->B C Homogenization B->C D Membrane Isolation (Centrifugation) C->D E Protein Quantification & Storage D->E F Assay Plate Setup (Total, Non-specific, Test Compound) E->F G Incubation with [³H]Nisoxetine and Test Compound F->G H Termination by Filtration G->H I Scintillation Counting H->I J Calculate Specific Binding I->J K Generate Dose-Response Curve J->K L Determine IC50 & Ki K->L

Caption: Workflow for a Norepinephrine Transporter Radioligand Binding Assay.

Affinity_Relationship cluster_compounds Cocaine Analogs Cocaine Cocaine NET Norepinephrine Transporter (NET) Cocaine->NET Moderate Affinity Hydroxycocaine This compound Hydroxycocaine->NET High Affinity (52x > Cocaine) Acetoxycocaine 2'-Acetoxycocaine Acetoxycocaine->NET High Affinity (35x > Cocaine) Other_Analogs Other Analogs (3'-OH, 4'-OH) Other_Analogs->NET Lower Affinity

Caption: Relative Binding Affinities of Cocaine Analogs for the Norepinephrine Transporter.

References

The Enigmatic Interaction of 2'-Hydroxycocaine with the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxycocaine, also known as salicylmethylecgonine, is a synthetic analog and a potential active metabolite of cocaine. Its structural similarity to cocaine belies a nuanced pharmacological profile, particularly concerning its interaction with the serotonin transporter (SERT). While cocaine exhibits a well-documented inhibitory effect on SERT, the specific nature and potency of this compound's interaction have been a subject of scientific inquiry. This technical guide provides an in-depth analysis of the current understanding of the serotonin transporter's interaction with this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

Recent studies have sought to elucidate the precise binding affinities and inhibitory potencies of this compound at the serotonin transporter. Contrary to some reports suggesting a significantly enhanced affinity, more detailed investigations indicate a more subtle effect on SERT compared to its pronounced impact on the dopamine (DAT) and norepinephrine (NET) transporters. Understanding this differential activity is crucial for the development of novel therapeutics and for comprehending the complex pharmacology of cocaine and its metabolites.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound and its parent compound, cocaine, with the human serotonin transporter (hSERT). This data is essential for comparative analysis and for understanding the structure-activity relationships of cocaine analogs.

CompoundTransporterAssay TypeRadioligandPreparationKi (nM)IC50 (nM)Reference
Cocaine hSERTBinding Affinity[³H]ParoxetineHuman platelet membranes350 ± 40-(Hall et al., 1997)
Cocaine hSERTUptake Inhibition[³H]SerotoninhSERT-expressing cells-740 ± 120(Han & Gu, 2006)[1]
This compound Rat SERTBinding Affinity[³H]ParoxetineRat brain homogenate314 ± 42-(Seale et al., 1997)

Experimental Protocols

The quantitative data presented above are derived from established experimental protocols designed to measure the binding affinity and functional inhibition of the serotonin transporter. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the serotonin transporter.

Materials:

  • Cell Membranes: Membranes prepared from cells endogenously expressing SERT (e.g., human platelets) or from cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293 cells.

  • Radioligand: [³H]Paroxetine or [¹²⁵I]RTI-55, high-affinity radioligands for SERT.

  • Test Compound: this compound.

  • Reference Compound: A known SERT inhibitor, such as cocaine or a selective serotonin reuptake inhibitor (SSRI) like paroxetine.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions like NaCl and KCl.

  • Non-specific Binding Control: A high concentration of a potent SERT inhibitor (e.g., 10 µM paroxetine) to determine the amount of radioligand binding to non-SERT sites.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing SERT. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a multi-well plate, incubate a fixed amount of cell membrane protein with increasing concentrations of the test compound (this compound) and a fixed concentration of the radioligand.

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay (IC₅₀ Determination)

This functional assay measures the ability of a test compound to inhibit the transport of serotonin into cells expressing SERT.

Materials:

  • Cell Line: A cell line stably expressing hSERT (e.g., HEK293-hSERT cells).

  • Radiolabeled Substrate: [³H]Serotonin.

  • Test Compound: this compound.

  • Reference Compound: A known SERT inhibitor (e.g., cocaine or fluoxetine).

  • Uptake Buffer: A buffer mimicking physiological conditions, typically containing NaCl, KCl, CaCl₂, MgCl₂, and glucose.

  • Non-specific Uptake Control: A high concentration of a potent SERT inhibitor to determine serotonin uptake that is not mediated by SERT.

  • Lysis Buffer: A solution to lyse the cells and release the intracellular contents.

  • Scintillation Counter: To measure the amount of [³H]Serotonin taken up by the cells.

Procedure:

  • Cell Culture: hSERT-expressing cells are cultured to an appropriate density in multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (this compound) in uptake buffer for a short period.

  • Initiation of Uptake: A fixed concentration of [³H]Serotonin is added to each well to initiate the uptake process.

  • Incubation: The cells are incubated for a short, defined period at 37°C to allow for serotonin uptake.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the amount of [³H]Serotonin taken up is measured using a liquid scintillation counter.

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC₅₀) is determined by non-linear regression analysis.

Visualizations

Logical Relationship of this compound Interaction with SERT

SERT_Interaction_Logic Cocaine Cocaine Metabolism Metabolism (in vivo) Cocaine->Metabolism Inhibition Inhibition Cocaine->Inhibition Hydroxycocaine This compound Metabolism->Hydroxycocaine Hydroxycocaine->Inhibition SERT Serotonin Transporter (SERT) Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake mediates Inhibition->SERT

Caption: Logical flow of cocaine metabolism to this compound and their subsequent inhibition of the serotonin transporter.

Experimental Workflow for SERT Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes SERT-expressing Cell Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]Paroxetine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Step-by-step workflow of a radioligand binding assay to determine the affinity of a compound for the serotonin transporter.

Signaling Pathways Potentially Affected by SERT Inhibition

Inhibition of SERT by compounds like cocaine and its analogs leads to an increase in extracellular serotonin levels. This elevated serotonin can then act on various presynaptic and postsynaptic serotonin receptors, leading to downstream signaling changes. While specific signaling pathways uniquely affected by this compound are not yet fully elucidated, the general consequences of SERT inhibition are depicted below.

SERT_Signaling_Pathway cluster_receptors Serotonin Receptors cluster_signaling Downstream Signaling SERT_Inhibitor SERT Inhibitor (e.g., this compound) SERT SERT SERT_Inhibitor->SERT Inhibits Serotonin_Extracellular Increased Extracellular Serotonin SERT->Serotonin_Extracellular Leads to HTR1A 5-HT1A Receptor (Autoreceptor) Serotonin_Extracellular->HTR1A Activates HTR2C 5-HT2C Receptor (Postsynaptic) Serotonin_Extracellular->HTR2C Activates AC_Inhibition Adenylyl Cyclase Inhibition HTR1A->AC_Inhibition PLC_Activation Phospholipase C Activation HTR2C->PLC_Activation Neuronal_Activity Altered Neuronal Activity & Gene Expression AC_Inhibition->Neuronal_Activity PLC_Activation->Neuronal_Activity

Caption: Potential downstream signaling consequences of SERT inhibition, leading to altered neuronal activity.

Conclusion

The interaction of this compound with the serotonin transporter is a critical area of research for understanding the full pharmacological spectrum of cocaine's effects. The available data suggests that while this compound does interact with SERT, its affinity is not dramatically increased compared to cocaine, and its primary potency lies in its interaction with the dopamine and norepinephrine transporters.

Further research is necessary to fully characterize the binding kinetics and functional consequences of this compound at the human serotonin transporter. Elucidating any unique conformational changes in SERT induced by this compound and the subsequent downstream signaling events will be pivotal for the development of more targeted and effective treatments for cocaine use disorder and for advancing our fundamental understanding of monoamine transporter pharmacology. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to this important field of study.

References

Behavioral Effects of 2'-Hydroxycocaine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxycocaine, also known as salicylmethylecgonine, is a synthetic analog and a potential active metabolite of cocaine. It exhibits a distinct pharmacological profile, characterized by significantly enhanced binding affinity for the dopamine (DAT) and norepinephrine (NET) transporters compared to its parent compound. This technical guide provides a comprehensive overview of the known in vitro data for this compound and outlines the standard experimental protocols used to characterize the behavioral effects of psychostimulants in animal models. While specific in vivo behavioral data for this compound is not extensively available in the current body of scientific literature, this guide serves as a foundational resource for researchers designing studies to investigate its locomotor, reinforcing, and discriminative stimulus properties. Furthermore, this document presents a putative signaling pathway for this compound based on its known mechanism of action.

Introduction

This compound is a tropane derivative that has garnered interest due to its altered affinity for monoamine transporters. Structurally similar to cocaine, the addition of a hydroxyl group at the 2' position of the benzoyl moiety significantly impacts its interaction with DAT and NET. Understanding the behavioral pharmacology of this compound is crucial for elucidating the structure-activity relationships of cocaine-like compounds and for the development of potential therapeutic agents or for understanding the full spectrum of cocaine's metabolic effects. This guide summarizes the available quantitative data and provides detailed methodologies for key behavioral assays.

Data Presentation: Monoamine Transporter Binding Affinity

Quantitative in vitro binding assays have demonstrated that this compound is a potent inhibitor of both the dopamine and norepinephrine transporters. The following table summarizes the binding affinities (Ki, nM) of this compound and cocaine for the rat dopamine, norepinephrine, and serotonin transporters.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
Cocaine 100 - 300520 - 1000300 - 800
This compound 10 - 3010 - 20150 - 400

Note: The Ki values are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key behavioral experiments used to assess the psychostimulant effects of compounds like this compound in animal models.

Locomotor Activity Assessment

This assay is used to measure the stimulant or depressant effects of a compound on spontaneous motor activity.

  • Animals: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm for rats; 20 x 20 x 20 cm for mice) equipped with infrared photobeams to automatically record horizontal and vertical movements. The arenas are placed in sound-attenuating chambers with controlled lighting.

  • Procedure:

    • Habituation: On the day of testing, animals are first habituated to the testing room for at least 60 minutes. They are then placed individually into the open-field arenas for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.

    • Drug Administration: Following habituation, animals are removed from the arenas, administered this compound or vehicle (e.g., saline) via a specified route (e.g., intraperitoneal, subcutaneous), and immediately returned to the arenas.

    • Data Collection: Locomotor activity is recorded for a period of 60-120 minutes post-injection. Key parameters measured include:

      • Horizontal Activity: Total distance traveled (cm).

      • Vertical Activity: Number of rearing events.

      • Stereotypy: Repetitive, patterned behaviors (e.g., sniffing, gnawing, head weaving), which can be quantified by specialized software that detects repetitive beam breaks.

  • Data Analysis: Data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Dose-response curves are generated by testing a range of doses of this compound. Statistical analysis is performed using ANOVA to compare the effects of different doses to the vehicle control group.

Intravenous Self-Administration

This operant conditioning paradigm is the gold standard for assessing the reinforcing properties of a drug, which is an indicator of its abuse potential.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back. Animals are allowed to recover for several days before the experiment begins.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.

  • Procedure:

    • Acquisition (Fixed-Ratio Schedule):

      • Rats are placed in the operant chambers for daily sessions (e.g., 2-6 hours).

      • A response on the "active" lever results in the delivery of a single intravenous infusion of this compound over a few seconds. Each infusion is paired with a brief light and/or tone cue.

      • A response on the "inactive" lever is recorded but has no programmed consequences.

      • Initially, a Fixed-Ratio 1 (FR1) schedule is used, where every active lever press results in an infusion. As the behavior is acquired, the ratio can be increased (e.g., FR5).

    • Motivation to Self-Administer (Progressive-Ratio Schedule):

      • To assess the motivation to obtain the drug, a Progressive-Ratio (PR) schedule is employed.

      • On a PR schedule, the number of responses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12...).

      • The session ends when the animal fails to make the required number of responses within a set time (e.g., 1 hour), and the last completed ratio is termed the "breakpoint." A higher breakpoint indicates a greater reinforcing efficacy of the drug.

  • Data Analysis: Key dependent measures include the number of infusions earned, the pattern of responding, and the breakpoint on the PR schedule. Dose-response functions are determined by varying the dose per infusion.

Drug Discrimination

This procedure is used to assess the subjective effects of a drug by training animals to use the interoceptive cues of a drug as a discriminative stimulus for a specific response.

  • Animals: Male Sprague-Dawley rats are commonly used. They are often food-restricted to maintain motivation for the food reward.

  • Apparatus: Two-lever operant conditioning chambers.

  • Procedure:

    • Training:

      • Rats are trained to press one lever (the "drug" lever) to receive a food reward (e.g., a sucrose pellet) after being administered a specific training dose of a known psychostimulant (e.g., cocaine).

      • On alternate days, they are administered the vehicle (e.g., saline) and must press the other lever (the "vehicle" lever) to receive a food reward.

      • Training continues until the rats reliably press the correct lever based on the pre-session injection.

    • Substitution Testing:

      • Once the discrimination is learned, test sessions are conducted to see if this compound will "substitute" for the training drug.

      • Animals are administered a dose of this compound, and the percentage of responses on the drug-appropriate lever is measured.

      • Full substitution occurs when the animal predominantly presses the drug lever, indicating that this compound produces subjective effects similar to the training drug.

  • Data Analysis: The primary measure is the percentage of responses on the drug-appropriate lever. An ED50 value (the dose that produces 50% drug-appropriate responding) can be calculated to determine the potency of this compound in producing cocaine-like subjective effects.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for cocaine and its analogs is the blockade of monoamine transporters. The following diagram illustrates the putative downstream signaling cascade following the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) by this compound.

2_Hydroxycocaine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2_Hydroxycocaine 2_Hydroxycocaine NET Norepinephrine Transporter (NET) 2_Hydroxycocaine->NET Blocks DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA_synapse DA DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse NE NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binds NE_synapse->NET Reuptake AR Adrenergic Receptor NE_synapse->AR Binds AC Adenylyl Cyclase D1R->AC Activates AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Putative signaling pathway of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key behavioral experiments described in this guide.

Locomotor_Activity_Workflow start Start habituation Habituation to Test Room & Arena start->habituation injection Administer this compound or Vehicle habituation->injection recording Record Locomotor Activity (60-120 min) injection->recording data_analysis Analyze Data: - Distance Traveled - Rearing - Stereotypy recording->data_analysis end End data_analysis->end

Caption: Workflow for Locomotor Activity Assessment.

Self_Administration_Workflow start Start surgery Catheter Implantation & Recovery start->surgery acquisition Acquisition Phase (Fixed-Ratio Schedule) surgery->acquisition pr_testing Motivation Testing (Progressive-Ratio Schedule) acquisition->pr_testing data_analysis Analyze Data: - Infusions Earned - Breakpoint pr_testing->data_analysis end End data_analysis->end

Caption: Workflow for Intravenous Self-Administration.

Drug_Discrimination_Workflow start Start training Discrimination Training: Drug vs. Vehicle start->training testing Substitution Testing with This compound training->testing data_analysis Analyze Data: - % Drug-Appropriate Responding - ED50 Calculation testing->data_analysis end End data_analysis->end

Caption: Workflow for Drug Discrimination Studies.

Conclusion

This compound presents an intriguing pharmacological profile with enhanced affinity for DAT and NET. While in vivo behavioral data remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for its characterization. Future research focusing on the locomotor, reinforcing, and discriminative stimulus effects of this compound will be critical in understanding its potential behavioral impact and its place within the broader landscape of cocaine-related compounds. The putative signaling pathway presented here offers a theoretical basis for the neurobiological effects that may underlie these behaviors.

The Formation of Hydroxycocaine Metabolites in the Human Body: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of hydroxycocaine metabolites in the human body. It delves into the metabolic pathways, the enzymes responsible for these biotransformations, and the analytical methodologies used for their detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug metabolism studies, forensic toxicology, and the development of diagnostics and therapeutics related to cocaine abuse.

Introduction to Cocaine Metabolism and the Significance of Hydroxylated Metabolites

Cocaine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of numerous metabolites. While the primary metabolic routes involve hydrolysis to benzoylecgonine and ecgonine methyl ester, a significant minor pathway is the oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system. This oxidative pathway gives rise to a class of metabolites known as hydroxycocaines.

The detection of hydroxycocaine metabolites, particularly in keratinous matrices like hair, has profound implications for forensic and clinical toxicology. Unlike the parent compound, which can be present as a result of external contamination, hydroxycocaine metabolites are exclusively formed within the body.[1] Consequently, their presence serves as a definitive biomarker of active cocaine ingestion, helping to distinguish between drug use and passive exposure.[1]

The Metabolic Pathway of Hydroxycocaine Formation

The formation of hydroxycocaine metabolites is a multi-step process primarily occurring in the liver. The key enzymatic system responsible for the initial hydroxylation of cocaine is the cytochrome P450 family of enzymes, with CYP3A4 being the principal isoform involved in humans.[1]

The metabolic cascade can be summarized as follows:

  • Hydroxylation of Cocaine: Cocaine is hydroxylated at various positions on its aromatic ring to form ortho-, meta-, and para-hydroxycocaine (o-OH-COC, m-OH-COC, and p-OH-COC).[2][3]

  • Further Metabolism: These primary hydroxycocaine metabolites can undergo further biotransformation, including hydrolysis to form hydroxybenzoylecgonines (OH-BE) and N-demethylation to produce hydroxynorcocaines (OH-NC).[2][3]

The following diagram illustrates the principal metabolic pathway leading to the formation of hydroxycocaine and its subsequent metabolites.

CocaineMetabolism cluster_hydroxylation Hydroxylation cluster_further_metabolism Further Metabolism Cocaine Cocaine o_OH_COC ortho-Hydroxycocaine Cocaine->o_OH_COC CYP3A4 (Liver) m_OH_COC meta-Hydroxycocaine Cocaine->m_OH_COC CYP3A4 (Liver) p_OH_COC para-Hydroxycocaine Cocaine->p_OH_COC CYP3A4 (Liver) OH_BE Hydroxybenzoylecgonine (ortho, meta, para) o_OH_COC->OH_BE Hydrolysis m_OH_COC->OH_BE Hydrolysis OH_NC Hydroxynorcocaine (meta, para) m_OH_COC->OH_NC N-demethylation p_OH_COC->OH_BE Hydrolysis p_OH_COC->OH_NC N-demethylation

Figure 1: Metabolic Pathway of Hydroxycocaine Formation

Quantitative Analysis of Hydroxycocaine Metabolites

The quantitative analysis of hydroxycocaine metabolites is crucial for interpreting toxicological findings. The concentrations and metabolic ratios of these compounds can provide insights into the extent and pattern of cocaine use. The following tables summarize key quantitative data from various studies.

AnalyteMatrixConcentration RangeNotesReference
p-Hydroxycocaine Plasma< 18 ng/mLFollowing subcutaneous administration of 75-150 mg cocaine HCl.[1]
m-Hydroxycocaine Plasma< 18 ng/mLFollowing subcutaneous administration of 75-150 mg cocaine HCl.[1]
p-Hydroxybenzoylecgonine Plasmaup to 57.7 ng/mLFollowing subcutaneous administration of 75-150 mg cocaine HCl.[1]
m-Hydroxybenzoylecgonine Plasma< 18 ng/mLFollowing subcutaneous administration of 75-150 mg cocaine HCl.[1]
o-Hydroxycocaine HairGenerally lower than p- and m-isomersDetected in cocaine users' hair.[4]
m-Hydroxycocaine HairVariableDetected in cocaine users' hair.[4]
p-Hydroxycocaine Hair1-2% of cocaine concentrationIn extensively washed hair samples.[4]

Table 1: Concentrations of Hydroxycocaine Metabolites in Biological Matrices

ParameterMatrixRatioSignificanceReference
p-OH-COC / Cocaine Hair> 0.0005Proposed as indicative of cocaine ingestion.[4]
m-OH-COC / Cocaine Hair> 0.0005Proposed as indicative of cocaine ingestion.[4]
(NC + CE) / COC Hair> 0.02Used in conjunction with OH-COC detection to confirm use.[4]
OH-Metabolite / Cocaine HairSignificantly higher in users vs. contaminated samplesUsed to differentiate consumption from external contamination.[4]

Table 2: Metabolic Ratios for Identification of Cocaine Use

AnalyteMatrixLODLOQReference
o, m, p-Hydroxycocaine Hair0.02 ng/10 mg0.02 ng/10 mg[4]
Cocaine & Metabolites Plasma-2.5 ng/mL[1]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxycocaine Metabolites

Experimental Protocols for the Analysis of Hydroxycocaine Metabolites

The accurate detection and quantification of hydroxycocaine metabolites require sophisticated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is also employed, often requiring derivatization of the analytes.

The following diagram outlines a typical experimental workflow for the analysis of hydroxycocaine metabolites in hair samples.

ExperimentalWorkflow SampleCollection Hair Sample Collection Decontamination Decontamination Wash (e.g., Dichloromethane, Water) SampleCollection->Decontamination Digestion Digestion (e.g., 0.1 N HCl, overnight incubation) Decontamination->Digestion SPE Solid-Phase Extraction (SPE) (e.g., Strata-X-C) Digestion->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS DataAnalysis Data Analysis (Quantification & Ratio Calculation) LC_MS_MS->DataAnalysis

Figure 2: Experimental Workflow for Hair Analysis
Sample Preparation: Solid-Phase Extraction (SPE) for Urine

A common procedure for extracting cocaine and its metabolites from urine involves solid-phase extraction.

Protocol:

  • Column Conditioning: Condition a CLEAN SCREEN® DAU SPE column (200mg) with 2 mL of methanol, followed by 2 mL of deionized water.

  • Sample pH Adjustment: Adjust the pH of the urine sample to approximately 6.0 with a 100mM phosphate buffer.

  • Sample Loading: Load the buffered urine sample onto the conditioned SPE column at a flow rate of ≤2 mL/minute.

  • Washing:

    • Wash the column with 2 mL of deionized water.

    • Wash the column with 2 mL of 100mM hydrochloric acid.

    • Wash the column with 3 mL of methanol.

  • Drying: Dry the column under vacuum (≥ 10 in. Hg) for at least 5 minutes.

  • Elution: Elute the analytes with 3 mL of an appropriate elution solvent (e.g., a mixture of methylene chloride and isopropanol with ammonium hydroxide).

LC-MS/MS Analysis of Hydroxycocaine in Hair

Instrumentation:

  • Liquid Chromatograph: A system equipped with a binary pump and autosampler (e.g., Perkin Elmer Series 200).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., ABSciex API 3000).

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for cocaine, a transition of m/z 304.2 → 182.2 might be used.[5]

  • Source Parameters: Optimization of parameters such as ion spray voltage, temperature, and gas flows is essential for achieving optimal sensitivity.

GC-MS Analysis of Cocaine and Metabolites

Instrumentation:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

Derivatization:

  • Many cocaine metabolites, such as benzoylecgonine, are not sufficiently volatile for GC analysis and require derivatization. Silylation with agents like BSTFA or MTBSTFA is common.

GC Conditions:

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 110°C, ramped to 300°C.[6]

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

  • Transfer Line Temperature: Typically around 280°C.[6]

Conclusion

The formation of hydroxycocaine metabolites is a critical aspect of cocaine's biotransformation in the human body. The presence of these metabolites, particularly in hair, provides an unambiguous indication of cocaine ingestion, which is invaluable in forensic and clinical settings. The analytical methods for their detection, primarily LC-MS/MS, have reached high levels of sensitivity and specificity, allowing for their reliable quantification. This technical guide has provided a detailed overview of the metabolic pathways, quantitative data, and experimental protocols related to hydroxycocaine metabolites, offering a solid foundation for researchers and professionals in this field. Further research into the pharmacokinetics and toxicological significance of individual hydroxycocaine isomers will continue to enhance our understanding of cocaine's effects on the human body.

References

Methodological & Application

Application Note: Quantification of 2'-Hydroxycocaine in Hair using LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2'-hydroxycocaine (ortho-hydroxycocaine) in human hair using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The presence of minor cocaine metabolites, such as this compound, in extensively washed hair samples is a key indicator of active cocaine ingestion, helping to distinguish from external contamination.[1][2][3] This protocol provides a comprehensive workflow from sample preparation, including decontamination and solid-phase extraction, to the optimized LC/MS/MS parameters for accurate and precise quantification. The method is suitable for researchers, scientists, and drug development professionals requiring reliable analysis of cocaine biomarkers in hair.

Introduction

Hair analysis for drugs of abuse offers a wide window of detection, providing a historical record of an individual's drug exposure. For cocaine, distinguishing between systemic exposure and environmental contamination is a significant challenge.[3] The detection of metabolites formed in the body, such as this compound, is crucial for confirming drug ingestion.[1][2][3] this compound is a minor metabolite of cocaine, and its presence in hair after rigorous washing procedures provides strong evidence of consumption.[1][2] This LC/MS/MS method has been developed to provide high sensitivity and selectivity for the quantification of this compound in hair samples.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample collection to data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Hair Sample Collection decontaminate Decontamination sample->decontaminate Wash pulverize Pulverization decontaminate->pulverize Dry extract Extraction & SPE pulverize->extract Digest lcms LC/MS/MS Analysis extract->lcms Inject quantify Quantification lcms->quantify Acquire Data report Reporting quantify->report Analyze

Caption: Experimental workflow for this compound analysis in hair.

Detailed Protocols

Hair Sample Decontamination

A thorough decontamination procedure is essential to remove external contaminants.

  • Wash approximately 20 mg of hair with 5 mL of dichloromethane for 2 minutes with sonication.[4] Discard the solvent.

  • Repeat the wash step with 5 mL of methanol for 2 minutes with sonication.[4] Discard the solvent.

  • Perform a final wash with 5 mL of deionized water for 2 minutes with sonication.

  • Allow the hair sample to air dry completely at room temperature.

Sample Extraction and Solid-Phase Extraction (SPE)
  • Pulverize the decontaminated and dried hair sample using a ball mill or grinder.

  • Incubate the pulverized hair (20 mg) in 1 mL of 0.1 N HCl overnight at 45°C to digest the hair matrix.[4][5]

  • Centrifuge the sample and transfer the supernatant.

  • Add an appropriate internal standard (e.g., this compound-d3) to the extract.

  • Condition a polymeric strong cation-exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of water.[4]

  • Load the hair extract onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.[4]

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate/methanol/ammonium hydroxide (70:20:10 v/v/v).[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC/MS/MS analysis.[4]

LC/MS/MS Analysis

The following parameters are recommended for the analysis of this compound.

Liquid Chromatography (LC) Parameters

ParameterValue
Column Kinetex Biphenyl (100 x 3 mm, 2.6 µm) or equivalent[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Methanol[6]
Flow Rate 600 µL/min[6]
Injection Volume 10 µL[6]
Column Temperature 30°C[6]
Gradient As required for separation of isomers

Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode[1]
Ion Spray Voltage 4500 V[4]
Source Temperature 600°C[4]
Curtain Gas 30 psi[4]
Collision Gas Medium[4]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
This compound320.1198.1Quantifier[6]
This compound320.1105.1Qualifier[6]
This compound-d3 (IS)323.1201.1-

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC/MS/MS method for this compound in hair.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.01 ng/mg[1]
Limit of Quantification (LOQ) 0.02 ng/mg[1]
Linearity Range 0.02 - 10 ng/mg[1]
Correlation Coefficient (r²) > 0.99[4]
Precision (%RSD) < 15%[4]
Accuracy (%Bias) ± 15%[4]
Extraction Recovery > 80%[4][5]

Discussion

The accurate quantification of this compound is a reliable tool to differentiate between cocaine consumption and external contamination of hair.[3] The presented method, combining a rigorous decontamination and extraction protocol with a highly selective and sensitive LC/MS/MS analysis, provides a robust workflow for forensic and clinical applications. The use of a deuterated internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery. Method validation should be performed according to established guidelines to ensure data quality and reliability.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in hair by LC/MS/MS. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the field of toxicology and substance abuse monitoring.

References

Application Note: UHPLC-MS/MS Analysis of Hydroxy-Cocaine Metabolites for Unambiguous Confirmation of Cocaine Consumption

Author: BenchChem Technical Support Team. Date: December 2025

[AN-20251213]

Abstract

This application note provides a comprehensive protocol for the sensitive and selective analysis of hydroxy-cocaine metabolites using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The detection of specific metabolites, such as para-hydroxy-cocaine (p-OH-cocaine), meta-hydroxy-cocaine (m-OH-cocaine), and their corresponding benzoylecgonine and norcocaine analogs, in biological matrices like hair is a definitive indicator of active cocaine ingestion, effectively distinguishing it from passive environmental contamination.[1][2][3] This is of paramount importance in forensic toxicology and clinical settings.[4][5] The described methodology offers a robust and reliable approach for researchers, scientists, and drug development professionals.

Introduction

Cocaine is a widely abused illicit drug that undergoes extensive metabolism in the human body.[6][7] While cocaine and its primary metabolite, benzoylecgonine, are common targets in drug testing, their presence in hair samples can be confounded by external contamination.[4][8] Hydroxy-cocaine metabolites are produced exclusively through endogenous metabolic processes, primarily by the cytochrome P450 enzyme system (specifically CYP3A4) in the liver.[1] Therefore, their detection provides unequivocal evidence of drug consumption.[2][4] This application note details a validated UHPLC-MS/MS method for the simultaneous quantification of key hydroxy-cocaine metabolites.

Metabolic Pathway of Cocaine

Cocaine is metabolized through several pathways, including hydrolysis, N-demethylation, and hydroxylation.[6] The hydroxylation of cocaine results in the formation of ortho-, meta-, and para-hydroxy-cocaine. These can be further metabolized to hydroxy-benzoylecgonine and hydroxy-norcocaine. The detection of these hydroxy metabolites is crucial for confirming ingestion.[2]

Cocaine Metabolism Metabolic Pathway of Cocaine to Hydroxy-Metabolites Cocaine Cocaine p_OH_Cocaine p-Hydroxy-cocaine Cocaine->p_OH_Cocaine CYP3A4 m_OH_Cocaine m-Hydroxy-cocaine Cocaine->m_OH_Cocaine CYP3A4 o_OH_Cocaine o-Hydroxy-cocaine Cocaine->o_OH_Cocaine CYP3A4 Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine hCE-1 Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation p_OH_BE p-Hydroxy-benzoylecgonine p_OH_Cocaine->p_OH_BE p_OH_NCOC p-Hydroxy-norcocaine p_OH_Cocaine->p_OH_NCOC m_OH_BE m-Hydroxy-benzoylecgonine m_OH_Cocaine->m_OH_BE m_OH_NCOC m-Hydroxy-norcocaine m_OH_Cocaine->m_OH_NCOC

Metabolic pathway of cocaine to its hydroxy-metabolites.

Experimental Protocol

This protocol outlines the procedure for the analysis of hydroxy-cocaine metabolites in hair samples.

Sample Preparation (Hair)
  • Decontamination: To remove external contaminants, wash hair samples sequentially with isopropanol, followed by three washes with deionized water. Dry the samples thoroughly at room temperature.

  • Pulverization: Pulverize the decontaminated and dried hair samples to a fine powder to ensure efficient extraction.

  • Extraction:

    • To approximately 20 mg of pulverized hair, add an internal standard solution (e.g., cocaine-d3, benzoylecgonine-d3).

    • Add 1 mL of methanol.

    • Sonicate the mixture for 2 hours at 50°C.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

UHPLC-MS/MS Analysis

The following parameters are recommended and may require optimization based on the specific instrumentation used.

UHPLC System:

  • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is suitable for the separation of these analytes.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-8.0 min: 5-95% B

    • 8.0-9.0 min: 95% B

    • 9.1-12.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Data Analysis

Quantification is performed by constructing a calibration curve using known concentrations of analytical standards for each hydroxy-cocaine metabolite. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.

Experimental Workflow UHPLC-MS/MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Hair Sample Collection Decontamination Washing & Decontamination SampleCollection->Decontamination Pulverization Pulverization Decontamination->Pulverization Extraction Solvent Extraction with Internal Standard Pulverization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Workflow for UHPLC-MS/MS analysis of hydroxy-cocaine metabolites.

Quantitative Data

The following tables summarize the key quantitative parameters for the UHPLC-MS/MS analysis of hydroxy-cocaine metabolites. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
p-OH-Cocaine320.1198.1166.1
m-OH-Cocaine320.1198.1166.1
o-OH-Cocaine320.1198.1166.1
p-OH-Benzoylecgonine306.1184.1152.1
m-OH-Benzoylecgonine306.1184.1152.1
p-OH-Norcocaine306.1184.1152.1
m-OH-Norcocaine306.1184.1152.1
Cocaine-d3 (IS)307.2185.1-

Table 2: Method Performance Characteristics

AnalyteLimit of Detection (LOD) (ng/mg hair)Limit of Quantification (LOQ) (ng/mg hair)Linearity Range (ng/mg hair)
p-OH-Cocaine0.0050.020.02 - 10
m-OH-Cocaine0.0050.020.02 - 10
o-OH-Cocaine0.010.020.02 - 10
p-OH-Benzoylecgonine0.0050.020.02 - 5
m-OH-Benzoylecgonine0.0050.020.02 - 5

Note: Data compiled from various sources.[3][9][10] The LOD and LOQ for hydroxy-norcocaine metabolites are expected to be in a similar range.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a highly sensitive and specific tool for the quantification of hydroxy-cocaine metabolites in biological samples. The detection of these metabolites serves as a reliable biomarker for confirming cocaine consumption, thereby eliminating the ambiguity of potential external contamination. This robust protocol is suitable for implementation in forensic, clinical, and research laboratories.

References

Analytical Standards for o-Hydroxy Cocaine Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of cocaine and its metabolites is a critical aspect of forensic toxicology, clinical chemistry, and drug development research. Among the various metabolites, the hydroxylated forms of cocaine, including ortho-hydroxy cocaine (o-hydroxy cocaine), have garnered significant attention. The presence of o-hydroxy cocaine, along with its meta- and para- isomers, in biological specimens is considered a reliable indicator of cocaine ingestion, helping to distinguish active use from passive environmental contamination.[1][2][3] This is particularly crucial in the analysis of hair samples, where external contamination can be a confounding factor.[4]

These application notes provide a comprehensive overview of the analytical standards, methodologies, and protocols for the quantitative determination of o-hydroxy cocaine, with a primary focus on hair analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of o-hydroxy cocaine and related metabolites in hair samples, as reported in various studies.

Table 1: Method Validation Parameters for Hydroxy Cocaine Isomers in Hair

ParameterValueReference
Limit of Detection (LOD)0.02 ng/10 mg of hair[1]
Limit of Quantification (LOQ)0.02 ng/10 mg of hair[1]
Linearity0.02 to 10 ng/10 mg of hair[1]

Table 2: Concentration Ratios of Hydroxy Cocaine Metabolites in Seized Cocaine vs. Hair Samples from Cocaine Users

Analyte/RatioSeized Cocaine SamplesHair Samples (from users)Reference
p-hydroxy-cocaine/cocaineup to 0.04%Median: 4.2%
m-hydroxy-cocaine/cocaineup to 0.09%Median: 4.3%
o-hydroxy-cocaine/cocaineup to 0.18%Median: 0.2%
p-hydroxy-benzoylecgonineDetected in 55% of samplesDetected in 64.8% of samples
m-hydroxy-benzoylecgonineDetected in 56% of samplesDetected in 63.2% of samples

Metabolic Pathway of Cocaine

The metabolism of cocaine is complex, involving multiple enzymatic pathways. A minor but significant pathway involves the hydroxylation of the cocaine molecule, primarily by cytochrome P450 enzymes in the liver, to form o-, m-, and p-hydroxy cocaine.[5] The detection of these metabolites is strong evidence of systemic exposure to cocaine.

Cocaine_Metabolism Cocaine Cocaine hCE1 hCE1 (liver) Cocaine->hCE1 Hydrolysis pChE pChE (plasma) Cocaine->pChE Hydrolysis CYP3A4 CYP3A4 (liver) Cocaine->CYP3A4 N-demethylation Hydroxylation Hydroxylation Cocaine->Hydroxylation Aromatic Hydroxylation Benzoylecgonine Benzoylecgonine (BE) hCE1->Benzoylecgonine EcgonineMethylEster Ecgonine Methyl Ester (EME) pChE->EcgonineMethylEster Norcocaine Norcocaine CYP3A4->Norcocaine o_hydroxy_cocaine o-hydroxy cocaine Hydroxylation->o_hydroxy_cocaine m_hydroxy_cocaine m-hydroxy cocaine Hydroxylation->m_hydroxy_cocaine p_hydroxy_cocaine p-hydroxy cocaine Hydroxylation->p_hydroxy_cocaine

Figure 1. Simplified metabolic pathway of cocaine highlighting the formation of o-hydroxy cocaine.

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of hydroxy cocaine metabolites in hair.

Hair Sample Preparation and Extraction

This protocol outlines the steps for the decontamination and extraction of analytes from hair samples.

Hair_Sample_Prep Start Start: Hair Sample (10 mg) Wash1 Wash with Dichloromethane Start->Wash1 Wash2 Wash with Isopropanol Wash1->Wash2 Wash3 Wash with Acetone Wash2->Wash3 Dry Dry the Washed Hair Wash3->Dry Mince Mince the Hair Dry->Mince Extraction Incubate with Methanol (with internal std.) & Ultrasonication Mince->Extraction Centrifuge Centrifuge Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Figure 2. Experimental workflow for hair sample preparation and extraction.

Protocol Details:

  • Decontamination:

    • Wash approximately 10 mg of hair sequentially with dichloromethane, isopropanol, and acetone to remove external contaminants.

    • Allow the hair to dry completely at room temperature.

  • Extraction:

    • Mince the washed and dried hair into fine pieces.

    • Add a known amount of an appropriate internal standard (e.g., deuterated cocaine metabolites).

    • Add 1 mL of methanol and incubate in an ultrasonic bath for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 50°C).

    • Centrifuge the sample to pellet the hair debris.

  • Final Preparation:

    • Transfer the methanolic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol describes a general method for the chromatographic separation and mass spectrometric detection of o-hydroxy cocaine.

Instrumentation:

  • Liquid Chromatograph (LC) system capable of gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase column suitable for the analysis of small polar molecules (e.g., a C18 column).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program to separate the isomers of hydroxy cocaine from cocaine and other metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for o-hydroxy cocaine and the internal standard must be determined and optimized. For example, for hydroxy cocaine isomers, a precursor ion of m/z 320.1 might be monitored with specific product ions.

Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.

Application to Other Biological Matrices

While hair is the most common matrix for o-hydroxy cocaine analysis, the methodologies described can be adapted for other biological samples such as urine, blood, and saliva. However, sample preparation protocols will differ significantly. For instance, urine samples may require a hydrolysis step to release conjugated metabolites, while blood or plasma samples may necessitate protein precipitation or solid-phase extraction (SPE) to remove matrix interferences. It is important to note that the concentration of o-hydroxy cocaine in these matrices may be significantly lower than in hair, requiring highly sensitive instrumentation.

Conclusion

The analysis of o-hydroxy cocaine is a valuable tool in forensic and clinical settings to confirm cocaine ingestion. The LC-MS/MS methods, particularly when applied to hair samples, provide the sensitivity and specificity required for accurate quantification. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of cocaine and its metabolites. Adherence to validated methods and the use of certified reference standards are essential for obtaining reliable and defensible results.

References

Application Notes and Protocols for the Forensic Detection of 2'-Hydroxycocaine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of 2'-Hydroxycocaine (ortho-hydroxycocaine), along with its meta- and para-isomers, in various forensic samples. The presence of these minor metabolites is a strong indicator of cocaine ingestion, helping to distinguish from external contamination. The methodologies outlined below utilize advanced analytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring high sensitivity and specificity.

Introduction

This compound, also known as ortho-hydroxycocaine (o-OH-cocaine), is a metabolite of cocaine.[1][2] Along with meta-hydroxycocaine (m-OH-cocaine) and para-hydroxycocaine (p-OH-cocaine), it is considered a reliable marker for cocaine use.[1] Distinguishing between cocaine consumption and environmental contamination is a significant challenge in forensic toxicology.[3] The detection of these hydroxylated metabolites in forensic samples like hair, blood, and urine provides crucial evidence of ingestion.[3][4] The protocols detailed herein are designed for forensic laboratories and researchers to accurately identify and quantify these important biomarkers.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and its isomers in various forensic matrices as reported in the scientific literature. These values are critical for establishing the sensitivity of the analytical methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Hair Samples

AnalyteMethodLODLOQLinearity RangeReference
ortho-hydroxycocaineLC-MS/MS-0.02 ng/10 mg0.02 - 10 ng/10 mg[4]
meta-hydroxycocaineLC-MS/MS-0.02 ng/10 mg0.02 - 10 ng/10 mg[4]
para-hydroxycocaineLC-MS/MS-0.02 ng/10 mg0.02 - 10 ng/10 mg[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Blood and Urine Samples

AnalyteMatrixMethodLODLOQReference
Cocaine MetabolitesWhole BloodLC-MS/MS-~1.9–3.2 ng/mL[5]
Cocaine MetabolitesUrineGC-MS0.5 - 4.0 ng/mL-[6][7]
Cocaine MetabolitesUrineAutomated SPE-LC-MS/MS3 - 23 ng/mL7 - 69 ng/mL[8]
BenzoylecgonineUrineGC-MS12.5 ng/mL12.5 ng/mL[9]

Experimental Protocols

Detailed methodologies for the analysis of this compound and its isomers in hair, blood, and urine samples are provided below. These protocols are based on validated methods from the scientific literature. Reference standards for this compound and its isomers are commercially available from suppliers like Cayman Chemical and LGC Standards.[10][11]

Protocol 1: Analysis of Hydroxycocaines in Hair by LC-MS/MS

This protocol is adapted from validated methods for the sensitive detection of hydroxycocaine isomers in hair samples.[4]

1. Sample Preparation

  • Decontamination: Wash hair samples extensively to remove external contaminants. A typical procedure involves sequential washes with dichloromethane and water.

  • Digestion: Accurately weigh 10-20 mg of the washed and dried hair. Incubate the hair overnight at 45°C in 1 mL of 0.1 N HCl to digest the hair matrix.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard to the digest.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric strong cation-exchange SPE cartridge.

    • Load the acidified hair digest onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with a suitable solvent mixture (e.g., methanol/ammonia).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or Phenyl-Hexyl column is suitable for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each hydroxycocaine isomer and the internal standard.

Protocol 2: Analysis of Hydroxycocaines in Whole Blood by LC-MS/MS

This protocol outlines a method for the determination of cocaine and its metabolites, including hydroxycocaines, in whole blood.[5]

1. Sample Preparation

  • Internal Standard Spiking: Add an equal volume of an internal standard solution (containing deuterated analogs) to the whole blood sample.

  • Protein Precipitation: Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes to precipitate proteins.

  • Acidification: Collect the supernatant and mix with 4% formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge.

    • Load the acidified supernatant onto the cartridge.

    • Wash the cartridge to remove matrix interferences.

    • Elute the analytes.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: An Atlantis T3 column or equivalent.[5]

    • Mobile Phase: A gradient program with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Injection Volume: 5 µL.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: ESI in positive mode.

    • Acquisition Mode: MRM for targeted quantification.

Protocol 3: Analysis of Hydroxycocaines in Urine by GC-MS

This protocol describes a general procedure for the analysis of cocaine metabolites in urine, which can be adapted for hydroxycocaines.[6][7][12]

1. Sample Preparation

  • Internal Standard Spiking: Add an appropriate deuterated internal standard to the urine sample.

  • Solid-Phase Extraction (SPE):

    • Use a cation-exchange SPE column.

    • Condition the column with methanol and a buffer.

    • Load the urine sample.

    • Wash the column with deionized water, a buffer, and an organic solvent.

    • Elute the analytes with a mixture of an organic solvent and ammonia.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add a derivatizing agent (e.g., pentafluoropropionic anhydride and pentafluoropropanol) to convert the analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.[9]

    • Heat the mixture to complete the reaction.

    • Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

2. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: A capillary column such as a DB-5ms or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each derivatized analyte and the internal standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the detection of this compound and its isomers in different forensic samples.

Hair_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Decontamination Decontamination (DCM & Water Wash) Digestion Hair Digestion (0.1 N HCl) Decontamination->Digestion SPE Solid-Phase Extraction (SPE) Digestion->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data Data Acquisition (MRM Mode) LC_MSMS->Data Quantification Quantification Data->Quantification

Hair sample analysis workflow.

Blood_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Precipitation Protein Precipitation & Centrifugation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data Data Acquisition (MRM Mode) LC_MSMS->Data Quantification Quantification Data->Quantification

Blood sample analysis workflow.

Urine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SPE Solid-Phase Extraction (SPE) Derivatization Derivatization SPE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS Data Data Acquisition (SIM Mode) GC_MS->Data Quantification Quantification Data->Quantification

Urine sample analysis workflow.

References

Application Notes and Protocols for Hair Analysis of Cocaine and its Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hair analysis is a powerful tool for the retrospective investigation of drug use, offering a wide window of detection spanning months to years. For cocaine, analysis extends beyond the parent drug to its metabolites to differentiate between systemic exposure and external contamination. This document provides detailed protocols for the analysis of cocaine and its hydroxy metabolites in hair, which are crucial markers for confirming ingestion. The presence of metabolites such as para-hydroxycocaine (p-OH-cocaine), meta-hydroxycocaine (m-OH-cocaine), and ortho-hydroxycocaine (o-OH-cocaine), as well as hydroxybenzoylecgonine (OH-BE) and hydroxynorcocaine (OH-NC) isomers, serves as strong evidence of consumption.[1][2] External contamination from smoke or direct contact can lead to false positives if only the parent drug is considered.[2] Therefore, robust analytical methods that include these key metabolites are essential for accurate interpretation in forensic and clinical toxicology.

Metabolic Pathway of Cocaine

Cocaine undergoes extensive metabolism in the body. The primary routes are hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME).[3][4] Minor, but forensically significant, pathways include N-demethylation to norcocaine (NCOC) and hydroxylation to form hydroxycocaines.[3][4] The presence of ethanol can lead to the formation of cocaethylene (CE).[3] The detection of hydroxy metabolites is particularly important for distinguishing active consumption from environmental contamination.[1][2]

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE hCE1 EME Ecgonine Methyl Ester (EME) Cocaine->EME PChE, hCE2 NCOC Norcocaine (NCOC) Cocaine->NCOC CYP3A4 CE Cocaethylene (CE) Cocaine->CE + Ethanol p_m_OH_COC p/m-Hydroxycocaine Cocaine->p_m_OH_COC Hydroxylation Ecgonine Ecgonine BE->Ecgonine OH_BE p/m-Hydroxybenzoylecgonine (OH-BE) BE->OH_BE EME->Ecgonine OH_NC p/m-Hydroxynorcocaine (OH-NC) NCOC->OH_NC

Caption: Metabolic pathways of cocaine leading to its major and minor metabolites.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various analytical methods, as well as reported metabolite-to-cocaine ratios found in hair samples of cocaine users. These values are critical for method validation and interpretation of results.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Cocaine and Metabolites in Hair

AnalyteMethodLODLOQReference
CocaineLC-MS/MS0.02 ng/10 mg hair0.02 ng/10 mg hair[5]
m-hydroxycocaineLC-MS/MS0.02 ng/10 mg hair0.02 ng/10 mg hair[5]
p-hydroxycocaineLC-MS/MS0.02 ng/10 mg hair0.02 ng/10 mg hair[5]
o-hydroxycocaineLC-MS/MS0.02 ng/10 mg hair0.02 ng/10 mg hair[5]
CocaineGC-MS0.01 ng/mg-[6]
BenzoylecgonineGC-MS0.04 ng/mg-[6]
CocaethyleneGC-MS0.03 ng/mg-[6]
CocaineLC-MS/MS-0.05 ng/mg[7]
BenzoylecgonineLC-MS/MS-0.012 ng/mg[7]
CocaethyleneLC-MS/MS-0.05 ng/mg[7]

Table 2: Metabolite to Cocaine Ratios in Hair

Metabolite RatioValueSignificanceReference
(NC + CE)/COC>0.02Suggests ingestion when COC ≥ 100 pg/mg[8]
p- or m-OH-COC/COC> 0.05%Indicator of cocaine ingestion[8]
p-OH-COC/COC (median)4.2%Differentiation from street cocaine contamination[9]
m-OH-COC/COC (median)4.3%Differentiation from street cocaine contamination[9]
o-OH-COC/COC (median)0.2%Differentiation from street cocaine contamination[9]

Experimental Protocols

A generalized workflow for the analysis of cocaine and its hydroxy metabolites in hair is presented below. This is followed by a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a common and highly sensitive technique for this application.

Experimental_Workflow SampleCollection 1. Hair Sample Collection Decontamination 2. Decontamination Wash SampleCollection->Decontamination Extraction 3. Extraction Decontamination->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification Analysis 5. LC-MS/MS or GC-MS Analysis Purification->Analysis DataProcessing 6. Data Processing and Interpretation Analysis->DataProcessing

Caption: General experimental workflow for hair analysis of cocaine and its metabolites.

Protocol: LC-MS/MS Analysis of Cocaine and Hydroxy Metabolites in Hair

This protocol is a composite based on methodologies described in the literature.[1][2][5]

1. Sample Preparation

  • Decontamination:

    • Wash approximately 20-50 mg of hair with dichloromethane or isopropanol to remove external contaminants.[10][11]

    • Follow with a wash using a phosphate buffer or methanol.[12]

    • Dry the hair sample completely at room temperature.

  • Extraction:

    • Cut the decontaminated hair into small segments (approx. 1 mm).

    • Incubate the hair segments in a methanol-based solvent, often overnight at an elevated temperature (e.g., 45°C).[10] Some methods utilize acidic or basic conditions to improve extraction efficiency.[7]

    • Centrifuge the sample and collect the supernatant.

2. Solid-Phase Extraction (SPE) - Optional but Recommended for Clean-up

  • Condition a mixed-mode or reversed-phase SPE cartridge.

  • Load the supernatant from the extraction step.

  • Wash the cartridge to remove interfering matrix components.

  • Elute the analytes of interest using an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[1][5]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typical.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[7]

    • MRM Transitions: Specific transitions for cocaine, benzoylecgonine, cocaethylene, and the various hydroxy metabolites should be optimized. For example, a quantifier transition for cocaine is m/z 304.2 → 182.2.[7]

4. Data Analysis and Interpretation

  • Quantify the concentration of cocaine and its metabolites using a calibration curve prepared with certified reference materials.

  • Calculate the metabolite-to-cocaine ratios.

  • Interpret the results based on established cut-off values and metabolite ratios to distinguish between consumption and contamination. The presence of p- and m-hydroxycocaine is a strong indicator of ingestion.[8]

Logical Relationships in Data Interpretation

The interpretation of hair analysis results for cocaine requires a logical approach that considers the concentrations of the parent drug and its various metabolites. The following diagram illustrates the decision-making process.

Caption: Decision-making workflow for interpreting cocaine and metabolite hair analysis results.

References

Application Notes and Protocols for Differentiating Cocaine Ingestion from External Contamination Using 2'-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distinguishing between the active ingestion of cocaine and passive external contamination is a critical challenge in forensic toxicology, particularly in the analysis of hair samples. The detection of cocaine alone can be ambiguous, as environmental exposure can lead to its presence on hair shafts. This document provides detailed application notes and protocols for the use of 2'-hydroxycocaine isomers, specifically para-hydroxycocaine (p-OH-COC) and meta-hydroxycocaine (m-OH-COC), as specific biomarkers to unequivocally identify cocaine consumption. These metabolites are formed in the body after cocaine ingestion and are typically absent or present in negligible amounts in street-grade cocaine, making them reliable indicators of use.[1][2]

The primary analytical technique for the sensitive and specific detection of these metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This document outlines the necessary protocols for sample preparation, instrumental analysis, and data interpretation to effectively implement this methodology in a laboratory setting.

Rationale for Using this compound Isomers

Cocaine undergoes extensive metabolism in the human body. One of the metabolic pathways involves hydroxylation of the benzoyl group, producing ortho-, meta-, and para-hydroxycocaine.[5][6] While ortho-hydroxycocaine can be formed through cosmetic treatments (e.g., hair bleaching with peroxide), the meta- and para- isomers are considered unique products of physiological metabolism.[3]

Studies have shown that p-OH-COC and m-OH-COC are either absent or present at very low concentrations in seized street cocaine samples.[1][2] Conversely, these metabolites are consistently detected in the hair of individuals with a history of cocaine use.[1][3] Therefore, their presence in a properly collected and decontaminated hair sample is strong evidence of cocaine ingestion.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the differences in metabolite concentrations and ratios between cocaine users and contaminated samples.

Table 1: Analytical Method Validation Parameters for Hydroxycocaine in Hair

ParameterValueReference
Analytical MethodLC-MS/MS[3]
Limit of Detection (LOD)0.02 ng/10 mg hair[3]
Limit of Quantification (LOQ)0.02 ng/10 mg hair[3]
Linearity0.02 to 10 ng/10 mg hair[3]
Extraction Recovery> 80%[7]

Table 2: Concentration and Ratios of Hydroxycocaine in Seized Cocaine vs. Hair Samples from Users

Analyte/RatioSeized Cocaine SamplesHair Samples from Cocaine UsersReference
p-OH-COCNot detected to 0.025% of cocainePresent, with median area ratio to cocaine of 4.2%[2][8]
m-OH-COCNot detected to 0.052% of cocainePresent, with median area ratio to cocaine of 4.3%[2][8]
p-OH-BEDetected in 55% of samples (max 0.044% of cocaine)Detected in 64.8% of samples[2][8]
m-OH-BEDetected in 56% of samples (max 0.024% of cocaine)Detected in 63.2% of samples[2][8]
p-OH-NCNot detectedDetected in 63.2% of samples[1][8]
m-OH-NCNot detectedDetected in 61.1% of samples[1][8]
p-OH-COC/Cocaine Ratio-1-2%[3]
m-OH-COC/Cocaine Ratio-6-fold higher than contaminated samples[9]
p-OH-COC/Cocaine Ratio-10-fold higher than contaminated samples[9]

Experimental Protocols

Hair Sample Decontamination and Preparation

Objective: To remove external contaminants from the hair shaft before analysis.

Materials:

  • Acetone

  • Ultrapure water

  • Scissors

  • Pulverizer/Ball mill

  • 0.1 N HCl

  • Incubator

  • Centrifuge

Protocol:

  • Wash the hair sample (approximately 20-50 mg) sequentially with 5 mL of acetone and then 5 mL of ultrapure water. Agitate for 1-2 minutes for each wash step.[10]

  • Dry the washed hair sample at room temperature.

  • Cut the hair into small segments (~2 mm) or pulverize it to a fine powder.[7][11]

  • Accurately weigh approximately 20 mg of the processed hair into a sealable container.[7]

  • Add 1 mL of 0.1 N HCl to the container.[7]

  • Incubate the sample overnight at 45°C to digest the hair matrix.[7]

  • After incubation, allow the sample to cool to room temperature.

  • Centrifuge the sample to pellet any remaining particulate matter.

  • The supernatant is now ready for solid-phase extraction (SPE).

Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate cocaine and its metabolites from the digested hair sample. A strong cation exchange SPE protocol is recommended.

Materials:

  • Strong Cation Exchange SPE cartridges

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Evaporator (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Protocol:

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 0.1 N HCl. Do not allow the cartridge to dry.

  • Loading: Load the supernatant from the digested hair sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 N HCl.

    • Wash the cartridge with 2 mL of a mixture of dichloromethane and isopropanol (80:20 v/v).

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Objective: To chromatographically separate and detect cocaine and its hydroxy metabolites.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A C18 or Phenyl-Hexyl column suitable for the separation of basic compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the isomers of hydroxycocaine from each other and from other cocaine metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for cocaine, p-OH-COC, m-OH-COC, and their corresponding internal standards should be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cocaine304.1182.1
p-Hydroxycocaine320.1198.1
m-Hydroxycocaine320.1198.1
Internal Standards(Analyte-specific deuterated standards)(Optimized)

Note: The specific MRM transitions should be determined and optimized in the user's laboratory.

Visualizations

Cocaine Metabolism Pathway

Cocaine_Metabolism Cocaine Cocaine Hydrolysis Hydrolysis (hCE-1, hCE-2) Cocaine->Hydrolysis N_Demethylation N-Demethylation (CYP3A4) Cocaine->N_Demethylation Hydroxylation Hydroxylation (CYP3A4) Cocaine->Hydroxylation Benzoylecgonine Benzoylecgonine Hydrolysis->Benzoylecgonine Ecgonine_Methyl_Ester Ecgonine Methyl Ester Hydrolysis->Ecgonine_Methyl_Ester Norcocaine Norcocaine N_Demethylation->Norcocaine Hydroxycocaine This compound (p-OH-COC, m-OH-COC) Hydroxylation->Hydroxycocaine

Caption: Metabolic pathways of cocaine leading to major and minor metabolites.

Experimental Workflow for Hair Analysis

Hair_Analysis_Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_interp Interpretation Hair_Sample Hair Sample Collection Decontamination Decontamination (Acetone, Water) Hair_Sample->Decontamination Digestion Hair Digestion (0.1 N HCl, 45°C) Decontamination->Digestion SPE Solid-Phase Extraction (SPE) Digestion->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation

Caption: Workflow for the analysis of this compound in hair samples.

Decision-Making Workflow for Interpretation

Decision_Workflow Start Hair Sample Positive for Cocaine Check_OH_COC p-OH-COC or m-OH-COC Detected? Start->Check_OH_COC Check_Ratios Metabolite/Cocaine Ratios Exceed Thresholds? Check_OH_COC->Check_Ratios Yes Contamination Result Consistent with External Contamination Check_OH_COC->Contamination No Ingestion Result Consistent with Cocaine Ingestion Check_Ratios->Ingestion Yes Further_Eval Further Evaluation Needed (Consider other metabolites) Check_Ratios->Further_Eval No

Caption: Decision workflow for differentiating cocaine ingestion from contamination.

Interpretation of Results

A positive finding for p-hydroxycocaine and/or m-hydroxycocaine in a properly decontaminated hair sample is a strong indicator of cocaine ingestion. The interpretation can be further strengthened by evaluating the metabolite-to-cocaine ratios. A proposed decision workflow is as follows:

  • Initial Finding: The hair sample is confirmed positive for cocaine.

  • Metabolite Check: The sample is analyzed for the presence of p-OH-COC and m-OH-COC.

    • If not detected: The result is likely due to external contamination.

    • If detected: Proceed to evaluate the metabolic ratios.

  • Ratio Evaluation: Compare the concentration ratios of p-OH-COC/Cocaine and m-OH-COC/Cocaine to established cut-offs or reference populations.[12][13][14]

    • If ratios are above the threshold: This provides definitive evidence of cocaine ingestion.

    • If ratios are below the threshold: While ingestion cannot be ruled out, the possibility of contamination from a source containing these metabolites (though unlikely) or very low-level use should be considered. In such cases, the presence of other metabolites like norcocaine and cocaethylene should also be taken into account.[1][14]

It is recommended that each laboratory establishes its own decision thresholds based on validated studies and internal data.

Conclusion

The analysis of this compound isomers, particularly p-OH-COC and m-OH-COC, provides a robust and scientifically defensible method for distinguishing between cocaine ingestion and external contamination in hair samples. The detailed protocols and data presented in these application notes offer a framework for laboratories to implement this valuable diagnostic tool, leading to more accurate and reliable interpretations in forensic and clinical settings.

References

Application Notes and Protocols: 2'-Hydroxycocaine in Clinical Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cocaine is a widely abused psychostimulant, and its detection in biological samples is a cornerstone of clinical and forensic toxicology. A significant challenge, particularly in hair analysis, is distinguishing between active drug consumption and passive environmental contamination.[1][2][3][4] While cocaine and its primary metabolite, benzoylecgonine (BZE), are common analytical targets, their presence can result from external exposure.[1][5] To address this ambiguity, toxicological studies have focused on minor metabolites that are unequivocally formed in vivo.

Among these are the hydroxylated metabolites of cocaine, including 2'-hydroxycocaine (ortho-hydroxycocaine or o-OH-COC), 3'-hydroxycocaine (meta-hydroxycocaine or m-OH-COC), and 4'-hydroxycocaine (para-hydroxycocaine or p-OH-COC).[5] These compounds are products of cocaine metabolism by hepatic cytochrome P450 enzymes, specifically CYP3A4.[1][6] Their detection in biological matrices like hair provides strong evidence of drug ingestion, as they are highly unlikely to be present as environmental contaminants.[1][2] This document provides detailed application notes and protocols for the use of this compound and its isomers in clinical toxicology.

Application Notes

Principle of Application: Biomarkers of Ingestion

The primary application of hydroxycocaines in clinical toxicology is to serve as definitive biomarkers of cocaine consumption.[1][3] Unlike the parent drug, which can adhere to the exterior of a hair shaft, metabolites like hydroxycocaine are incorporated into the hair matrix from the bloodstream during formation.[2] Therefore, their presence is a reliable indicator that the drug has been processed by the body.[1] The analysis of these minor metabolites is crucial for the accurate interpretation of positive cocaine results, especially in contexts like workplace drug testing, legal cases, and abstinence monitoring.[7][8]

Interpreting Hydroxycocaine Isomers

While all hydroxycocaine isomers are metabolites, their utility in interpretation can differ:

  • meta- and para-Hydroxycocaine (m-OH-COC and p-OH-COC): These isomers are considered the most reliable indicators of cocaine ingestion.[9] Studies have proposed that the presence of p-OH-COC or m-OH-COC at a concentration greater than 0.05% of the cocaine concentration is indicative of consumption.[9][10] These metabolites have not been identified in seized street cocaine samples, making them specific to metabolism.[11][12]

  • This compound (ortho-Hydroxycocaine or o-OH-COC): Caution is advised when using this compound as a sole marker. Research has shown that o-OH-COC can be formed as an artifact when cocaine-positive hair is exposed to hydrogen peroxide, a common component of hair bleaching products.[9] However, its detection alongside m- and p-isomers still contributes to the overall evidence of consumption.

The detection rate of hydroxy metabolites in the hair of cocaine users is high, often exceeding that of other minor metabolites like cocaethylene and norcocaine, further cementing their role as valuable biomarkers.[4][13]

Quantitative Data

The following tables summarize key quantitative data from various studies, which are essential for establishing cutoff levels and interpreting results.

Table 1: Proposed Cutoff Ratios for Distinguishing Cocaine Use from Contamination in Hair

Analyte Ratio Proposed Cutoff Significance Source

| (p-OH-COC or m-OH-COC) / Cocaine | > 0.05% | Indicates active ingestion of cocaine. |[9][10] |

Table 2: Hydroxycocaine Content in Seized Street Cocaine Samples

Analyte Maximum Percentage Found in Seized Samples Implication Source
p-OH-COC 0.025% - 0.04% Low levels may be present in the drug product. [7][10][12]
m-OH-COC 0.052% - 0.09% Low levels may be present in the drug product. [7][10][12]
o-OH-COC 0.18% May be present in the drug product. [12]
OH-Benzoylecgonine (OH-BE) Not Detected Specific marker of metabolism. [11][12]

| OH-Norcocaine (OH-NCOC) | Not Detected | Specific marker of metabolism. |[11][12] |

Table 3: Example Concentrations of Hydroxycocaines in Hair Samples of Cocaine Users

Analyte Median Ratio to Cocaine (%) Range of Ratios to Cocaine (%) Source
p-OH-COC / Cocaine 0.538% 0.093% - 6.975% [14]

| m-OH-COC / Cocaine | Not Reported | Not Reported |[14] |

Note: The data demonstrate that the ratios of m- and p-hydroxycocaine to cocaine in users' hair are significantly higher than the trace amounts found in street cocaine, forming the basis for the recommended cutoff.[10][14]

Experimental Protocols

The following protocols describe a generalized workflow for the analysis of hydroxycocaines in hair samples by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol 1: Hair Sample Preparation and Extraction

This protocol outlines the steps for decontaminating and preparing hair samples for analysis.

  • Decontamination Wash:

    • Wash approximately 20-50 mg of hair sequentially with isopropanol followed by a phosphate buffer solution to remove external contaminants.[14]

    • Alternatively, an extensive aqueous wash can be performed.[9]

    • Dry the hair sample thoroughly after washing.

  • Pulverization:

    • Pulverize the dried hair sample using a ball mill to increase the surface area for efficient extraction.

  • Extraction:

    • Add an extraction solvent (typically methanol) containing deuterated internal standards (e.g., Cocaine-d3, BZE-d3) to the pulverized hair.[12]

    • Sonicate the mixture for 1-2 hours at a controlled temperature (e.g., 45°C) to facilitate the extraction of analytes from the hair matrix.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

    • Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in a small volume of mobile phase for injection into the UHPLC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis

This protocol describes the instrumental analysis for the detection and quantification of hydroxycocaines.

  • Chromatographic Conditions (Example):

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[2][3]

    • Column: A reverse-phase column (e.g., C18, Phenyl-Hexyl).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and internal standard. For hydroxycocaine (precursor ion m/z 320.1), characteristic product ions would be monitored.

    • Validation: The method must be fully validated according to scientific guidelines, establishing limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy, and precision.[2][3]

Visualizations

Cocaine Metabolism Pathway

The diagram below illustrates the primary metabolic routes of cocaine, including the minor pathway leading to the formation of this compound and its isomers.

Cocaine_Metabolism cocaine Cocaine hce1 hCE1 (Liver) Spontaneous Hydrolysis cocaine->hce1 Hydrolysis pche_hce2 PChE (Plasma) hCE2 (Liver) cocaine->pche_hce2 Hydrolysis cyp3a4 CYP3A4 (Liver) cocaine->cyp3a4 Hydroxylation cocaethylene Cocaethylene (Active Metabolite) cocaine->cocaethylene bze Benzoylecgonine (BZE) (Major Metabolite) hce1->bze eme Ecgonine Methyl Ester (EME) (Major Metabolite) pche_hce2->eme hydroxycocaines 2'-, 3'-, 4'-Hydroxycocaine (Minor Metabolites) cyp3a4->hydroxycocaines ethanol Ethanol ethanol->cocaethylene

Diagram 1: Metabolic pathways of cocaine.
Experimental Workflow for Hair Analysis

This workflow outlines the key steps and decision points in the toxicological analysis of hair for cocaine and its hydroxy metabolites.

Hair_Analysis_Workflow start Hair Sample Collection wash Decontamination Wash (Aqueous / Solvent) start->wash extract Extraction (Methanol / Sonication) wash->extract analyze UHPLC-MS/MS Analysis (Cocaine & Metabolites) extract->analyze detect Cocaine Detected? analyze->detect check_hydroxy m-/p-OH-COC Detected? detect->check_hydroxy Yes negative Result: Negative detect->negative No check_ratio Ratio of (m- or p-OH-COC) / COC > 0.05%? check_hydroxy->check_ratio Yes contamination Result: Contamination Cannot Be Ruled Out (Interpret with Caution) check_hydroxy->contamination No positive Result: Positive for Consumption (Ingestion Confirmed) check_ratio->positive Yes check_ratio->contamination No

Diagram 2: Workflow for cocaine metabolite analysis in hair.

References

Application Note: Parent Ion Scan-Based Analysis for the Definitive Identification of Hydroxycocaine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The analysis of cocaine and its metabolites is a critical aspect of forensic toxicology, clinical chemistry, and drug metabolism studies. A significant challenge in this field, particularly with hair analysis, is distinguishing between active drug consumption and external contamination.[1] The detection of specific metabolites, such as hydroxycocaine (OH-COC) isomers, provides a more definitive indicator of ingestion.[2] Parent ion scan-based analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for selectively identifying compounds that share a common fragment ion, making it an ideal tool for screening for drug metabolites.[3] This application note provides a detailed protocol for the identification and analysis of hydroxycocaine metabolites using a parent ion scan approach.

Cocaine is primarily metabolized in the human body by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, which introduces a hydroxyl group to form hydroxycocaine.[2] Other major metabolic pathways include hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME), and N-demethylation to norcocaine (NCOC).[4][5] The presence of hydroxy metabolites, such as ortho-, meta-, and para-hydroxycocaine (o-, m-, p-OH-COC) and their subsequent metabolites like hydroxybenzoylecgonine (OH-BE) and hydroxynorcocaine (OH-NCOC), serves as strong evidence of cocaine consumption.[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the parent ion scan-based analysis of hydroxycocaine metabolites.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection (Hair) Sample Collection (Hair) Washing & Decontamination Washing & Decontamination Sample Collection (Hair)->Washing & Decontamination Digestion/Extraction Digestion/Extraction Washing & Decontamination->Digestion/Extraction Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Digestion/Extraction->Solid Phase Extraction (SPE) SPE SPE LC Separation LC Separation SPE->LC Separation UPLC/HPLC MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Parent Ion Scan Metabolite Identification Metabolite Identification MS/MS Detection->Metabolite Identification Quantification & Reporting Quantification & Reporting Metabolite Identification->Quantification & Reporting

Caption: Experimental workflow for hydroxycocaine metabolite analysis.

Metabolic Pathway of Cocaine

Understanding the metabolic fate of cocaine is crucial for targeted analysis. The diagram below outlines the major metabolic pathways leading to the formation of hydroxycocaine and other key metabolites.

Cocaine Cocaine OH_COC ortho-, meta-, para- Hydroxycocaine (OH-COC) Cocaine->OH_COC CYP3A4 (Hydroxylation) BE Benzoylecgonine (BE) Cocaine->BE hCE-1 EME Ecgonine Methyl Ester (EME) Cocaine->EME hCE-2/PChE NCOC Norcocaine (NCOC) Cocaine->NCOC CYP3A4 (N-demethylation) CE Cocaethylene (CE) Cocaine->CE in presence of Ethanol OH_BE meta-, para- Hydroxybenzoylecgonine (OH-BE) OH_COC->OH_BE Ecgonine Ecgonine BE->Ecgonine EME->Ecgonine OH_NCOC meta-, para- Hydroxynorcocaine (OH-NCOC) NCOC->OH_NCOC

Caption: Major metabolic pathways of cocaine.[4][5]

Experimental Protocols

1. Hair Sample Preparation

This protocol is adapted from established methods for the analysis of drugs of abuse in hair.[8][9]

  • Decontamination: Wash approximately 20-50 mg of hair sequentially with dichloromethane, methanol, and distilled water to remove external contaminants. Dry the hair thoroughly.

  • Digestion/Extraction: Cut the washed and dried hair into small segments (~1-2 mm). Incubate the hair segments in a suitable buffer (e.g., phosphate buffer pH 5.0) with an internal standard (e.g., cocaine-d3) and an enzyme like proteinase K overnight at 55°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol and water.[10]

    • Load the digested sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 0.1 M HCl, followed by methanol).

    • Elute the analytes with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Method for Parent Ion Scan

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or biphenyl column is suitable for separating cocaine and its metabolites. (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl).[8][11]

    • Mobile Phase A: 0.1% formic acid in water.[8][12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[8][12]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all compounds of interest.

    • Flow Rate: 0.2-0.6 mL/min.[8][11]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

    • Scan Type: Parent Ion (or Precursor Ion) Scan.[3] In this mode, the first quadrupole (Q1) scans across a specified mass range, while the third quadrupole (Q3) is fixed to detect a specific product ion characteristic of the target metabolites.

    • Diagnostic Fragment Ion: For hydroxycocaine metabolites, a common and diagnostic fragment ion is often used for the parent ion scan. For example, the tropane ring structure can yield characteristic fragments. While the exact m/z will depend on the specific instrument and collision energy, a common fragment for cocaine and its analogs can be targeted. For instance, if a common fragment ion is identified at m/z 182 (corresponding to the ecgonine methyl ester fragment), Q3 would be set to m/z 182.

    • Collision Energy: Optimize the collision energy to maximize the intensity of the chosen diagnostic fragment ion.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data from studies analyzing hydroxycocaine metabolites in hair samples and seized cocaine. These values are crucial for distinguishing between consumption and contamination.

Table 1: Metabolic Ratios of Hydroxycocaine Metabolites in Hair Samples Indicative of Cocaine Use. [6][13]

Metabolite RatioReported Range or ThresholdSignificance
p-OH-COC / COCVaries; detection is significantMarker for consumption
m-OH-COC / COCVaries; detection is significantMarker for consumption
o-OH-COC / COCVaries; detection is significantMarker for consumption
p-OH-BE / COCDetection is a strong indicator of useNot typically found in street cocaine
m-OH-BE / COCDetection is a strong indicator of useNot typically found in street cocaine
OH-NCOC / COCDetection is a strong indicator of useNot typically found in street cocaine

Table 2: Percentage of Hydroxycocaine Metabolites Found in Seized Cocaine Samples. [6][13]

MetaboliteMaximum Percentage Found
para-hydroxycocaine (p-OH-COC)0.025%
meta-hydroxycocaine (m-OH-COC)0.052%
para-hydroxybenzoylecgonine (p-OH-BE)0.044%
meta-hydroxybenzoylecgonine (m-OH-BE)0.024%

Note: The presence of hydroxybenzoylecgonine (OH-BE) and hydroxynorcocaine (OH-NCOC) metabolites in hair is particularly compelling evidence of ingestion, as they are generally not found in seized street cocaine samples.[13]

Conclusion

Parent ion scan-based analysis is a highly specific and sensitive method for the detection of hydroxycocaine metabolites.[1] This technique allows for the confident identification of these key markers of cocaine consumption, thereby enabling a clear distinction from external contamination.[6] The protocols and data presented in this application note provide a robust framework for researchers and forensic scientists to implement this methodology in their laboratories. The detection of a profile of hydroxy metabolites, particularly hydroxybenzoylecgonine and hydroxynorcocaine, offers unambiguous evidence of cocaine ingestion.[7]

References

Establishing Cut-Off Values for Hydroxycocaine in Hair Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hair analysis is a powerful tool for the retrospective investigation of drug consumption due to its wide window of detection. When testing for cocaine, a primary challenge is distinguishing between active consumption and external contamination. While the parent drug, cocaine, and its major metabolite, benzoylecgonine, are often the primary targets, their presence alone may not be sufficient to confirm ingestion, as they can also be found in street cocaine samples and arise from environmental contamination. The detection of minor, hydroxylated metabolites of cocaine, such as ortho-, meta-, and para-hydroxycocaine (o-, m-, p-OH-COC), is a critical tool for the unambiguous confirmation of cocaine use. These metabolites are formed in the body after ingestion and are not typically found in significant amounts in seized cocaine, making them valuable biomarkers for differentiating consumption from contamination.

This document provides detailed application notes and protocols for the establishment of cut-off values and the analytical determination of hydroxycocaine in hair samples. It is intended to guide researchers, scientists, and drug development professionals in implementing reliable and defensible hair testing methodologies.

Data Presentation: Cut-Off Values and Decision Criteria

The following table summarizes recommended cut-off values for cocaine and the decision criteria involving hydroxycocaine as proposed in scientific literature.

Organization/StudyAnalyteCut-Off Value / Decision CriterionComments
Society of Hair Testing (SoHT) Cocaine (COC)500 pg/mgThis is the recommended cut-off for the parent drug. A positive screen is generally confirmed with the identification of metabolites.
Cocaine MetabolitesNo specific cut-off value.The 2020 SoHT consensus recommended abolishing specific cut-off levels for metabolites, leaving interpretation to expert toxicologists based on the overall findings.[1]
Schaffer et al. (2016) p-hydroxycocaine~1-2% of the cocaine concentrationThis study found that the concentration of the para isomer in extensively washed hair samples was in this range.[2]
Hill et al. (2020) p-, m-, or o-hydroxycocaine/Cocaine Ratio> 0.005A proposed ratio to adjudicate samples as positive for cocaine use.
Madry et al. (2024) citing Scholz et al. p- or m-hydroxycocaine/Cocaine Ratio≥ 0.001Part of an established decision model for discriminating between cocaine use and external contamination.
p- or m-hydroxybenzoylecgonine/Cocaine Ratio≥ 0.0002Also part of the decision model proposed by Scholz et al. to confirm consumption.

Experimental Protocols

The following protocols are a synthesis of methodologies described in peer-reviewed scientific literature for the analysis of hydroxycocaine in hair.[3][4][5][6][7]

Sample Collection and Decontamination
  • Collection: Collect approximately 50-100 mg of hair (a lock of hair about the diameter of a pencil) from the posterior vertex region of the scalp. Cut the hair as close to the scalp as possible.

  • Decontamination: An extensive washing procedure is crucial to remove external contaminants. A typical procedure involves sequential washes with:

    • An organic solvent (e.g., dichloromethane or methanol) to remove oils and external debris.

    • An aqueous solution (e.g., deionized water or a phosphate buffer) to swell the hair and remove water-soluble contaminants.

    • A final wash with an organic solvent (e.g., methanol) to aid in drying. Each wash step should be performed for a standardized duration (e.g., 1-2 minutes) with agitation. The wash solutions can be collected and analyzed to assess the extent of external contamination.

Sample Preparation and Extraction
  • Pulverization: After washing and drying, the hair sample should be finely cut or pulverized to increase the surface area for efficient extraction.

  • Digestion/Incubation: Incubate the hair sample (typically 10-20 mg) in an acidic solution (e.g., 0.1 N HCl) or a methanol/hydrochloric acid mixture overnight at an elevated temperature (e.g., 45-65°C).[3][5][8] This step serves to digest the hair matrix and release the entrapped analytes.

  • Internal Standard Spiking: Before extraction, add a known amount of a deuterated internal standard for each analyte (e.g., hydroxycocaine-d3) to the digestate. This is essential for accurate quantification.

  • Extraction:

    • Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up and concentrating the sample. A mixed-mode or cation-exchange SPE cartridge is typically used.[3][4][8]

      • Condition the SPE cartridge with appropriate solvents (e.g., methanol, water, buffer).

      • Load the neutralized digestate onto the cartridge.

      • Wash the cartridge with a series of solvents to remove interfering substances.

      • Elute the analytes of interest with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Liquid-Liquid Extraction (LLE): An alternative to SPE, though it can be more labor-intensive.[9]

      • Adjust the pH of the digestate to be basic.

      • Extract the analytes into an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).

      • Separate the organic layer and evaporate to dryness.

Analytical Determination by LC-MS/MS
  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

  • Chromatographic Separation: Use a liquid chromatograph (LC) with a suitable column (e.g., C18) to separate the hydroxycocaine isomers from other metabolites and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile) is typically employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[2][3][4][10]

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard to ensure identity and accurate quantification.

Method Validation

The analytical method must be fully validated according to international guidelines. Key validation parameters include:

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Linearity and calibration model

  • Accuracy and Precision (intra- and inter-day)

  • Selectivity and Matrix Effects

  • Extraction Recovery

  • Stability

Visualization of Pathways and Workflows

Cocaine Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathway of cocaine, highlighting the formation of hydroxycocaine metabolites.

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (Major Metabolite) Cocaine->BE Hydrolysis EME Ecgonine Methyl Ester (Major Metabolite) Cocaine->EME Hydrolysis Norcocaine Norcocaine (Minor Metabolite) Cocaine->Norcocaine N-demethylation (CYP3A4) Cocaethylene Cocaethylene (with Ethanol) Cocaine->Cocaethylene Transesterification o_OH_COC ortho-Hydroxycocaine Cocaine->o_OH_COC Hydroxylation (CYP3A4/5) m_OH_COC meta-Hydroxycocaine Cocaine->m_OH_COC Hydroxylation (CYP3A4/5) p_OH_COC para-Hydroxycocaine Cocaine->p_OH_COC Hydroxylation (CYP3A4/5) OH_BE Hydroxybenzoylecgonine BE->OH_BE Hydroxylation

Caption: Metabolic pathway of cocaine leading to the formation of major and minor metabolites, including hydroxycocaines.

Experimental Workflow for Hydroxycocaine Hair Testing

This diagram outlines the key steps in the analytical procedure for determining hydroxycocaine in hair samples.

Hair_Testing_Workflow Start Start: Hair Sample Collection Decontamination Decontamination (Organic & Aqueous Washes) Start->Decontamination Preparation Sample Preparation (Drying & Pulverization) Decontamination->Preparation Digestion Digestion/Incubation (Acid Hydrolysis) Preparation->Digestion Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Digestion->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data Data Analysis & Interpretation (Metabolite Ratios) Analysis->Data End End: Report Generation Data->End

Caption: A typical experimental workflow for the analysis of hydroxycocaine in hair samples.

Conclusion

The establishment of definitive cut-off values for hydroxycocaine in hair is secondary to the interpretation of metabolite-to-parent drug ratios. The presence of hydroxycocaine metabolites, particularly at ratios suggested by scientific research, provides strong evidence of cocaine ingestion rather than external contamination. The detailed protocols provided herein offer a robust framework for the accurate and reliable analysis of these crucial biomarkers. Adherence to strict decontamination procedures and the use of validated, highly sensitive analytical techniques such as LC-MS/MS are paramount for legally and scientifically defensible results.

References

Troubleshooting & Optimization

Challenges in distinguishing cocaine use from external contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately distinguishing between cocaine use and external contamination during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing cocaine ingestion from external contamination?

The primary challenge lies in the fact that cocaine, often in powder form as cocaine hydrochloride or as crack cocaine, can easily contaminate surfaces and be transferred to hair, skin, and clothing.[1][2] This environmental contamination can lead to false-positive results in sensitive analytical tests, particularly in hair analysis.[3][4] Differentiating between cocaine that has been incorporated into a biological matrix through physiological processes versus that which is merely present on the surface is critical for accurate interpretation.[3][5]

Q2: Which biological samples are most susceptible to external cocaine contamination?

Hair is the biological matrix most susceptible to external contamination with cocaine.[1][3] Its porous nature and large surface area make it prone to trapping environmental cocaine dust and residues. While urine and oral fluid are less likely to be externally contaminated, the possibility exists through various scenarios, though it is considered less of a challenge than with hair samples.

Q3: What are the key cocaine metabolites, and why are they important for interpretation?

Detecting cocaine metabolites is a crucial step in distinguishing active use from contamination.[3][5] Since metabolites are produced within the body, their presence in a sample is a strong indicator of ingestion. Key metabolites include:

  • Benzoylecgonine (BE): The major metabolite of cocaine, commonly tested for in urine and hair.[6][7]

  • Ecgonine Methyl Ester (EME): Another significant metabolite.

  • Norcocaine: A minor metabolite.

  • Cocaethylene: Formed in the liver only when cocaine and alcohol are consumed concurrently.

  • Hydroxycocaine (o-, m-, p-hydroxycocaine) and Hydroxybenzoylecgonine (o-, m-, p-hydroxybenzoylecgonine): These are direct metabolites, and their presence is considered definitive proof of consumption as they are not typically found in street cocaine samples.[8][9]

Q4: What are typical cut-off levels for cocaine and its metabolites in urine and hair testing?

Cut-off levels are established to minimize the risk of false positives from trace amounts or passive exposure.[4][10] These levels can vary between laboratories and regulatory bodies.

Quantitative Data Summary

Table 1: Recommended Cut-off Levels for Cocaine and Metabolites in Urine

AnalyteInitial Test Cut-off (ng/mL)Confirmatory Test Cut-off (ng/mL)
Cocaine Metabolites (e.g., Benzoylecgonine)150[10][11][12]100[7][12]

Source: Substance Abuse and Mental Health Services Administration (SAMHSA) guidelines are widely referenced.[10]

Table 2: Recommended Cut-off Levels for Cocaine and Metabolites in Hair

AnalyteScreening Cut-off (pg/mg)Confirmation Cut-off (pg/mg)
Cocaine500[13]500[13]
Benzoylecgonine50[13]50[13]
Norcocaine50[13]50[13]
Cocaethylene5050
THC-COOH0.2[4]-

Note: Cut-off levels in hair can be lower than in urine due to the longer detection window.[10]

Troubleshooting Guides

Issue 1: Positive Cocaine Result with Suspected External Contamination in a Hair Sample

  • Review the complete analytical profile:

    • Were significant levels of cocaine metabolites, particularly benzoylecgonine and hydroxycocaine, detected?[8][9] The presence of metabolites is a strong indicator of ingestion.

    • If only cocaine is present, or at a much higher concentration than its metabolites, contamination is highly likely.

  • Analyze the wash residue:

    • The analysis of the solution used to wash the hair sample prior to extraction is recommended.[1][5]

    • A high concentration of cocaine in the wash residue compared to the hair sample suggests external contamination.[3]

  • Calculate the Wash-to-Hair Ratio (W/H Ratio):

    • A W/H ratio of less than 0.1 is indicative of drug use.[3][5]

    • A W/H ratio between 0.1 and 0.5 is considered uncertain and may indicate use combined with contamination.[5]

    • A W/H ratio greater than 0.5 strongly suggests external contamination.[5]

  • Consider re-testing: If results remain ambiguous, a new sample collection under controlled conditions may be warranted.

Issue 2: Inconsistent or Unexpected Metabolite Ratios

  • Verify the analytical method: Ensure the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is validated for the specific metabolites of interest and that there are no interferences.

  • Evaluate the possibility of sample degradation: Improper storage conditions can lead to the degradation of cocaine and its metabolites, altering their ratios.

  • Consider the route of administration: The route of administration can influence the metabolic profile. For example, smoking cocaine can produce different metabolite patterns compared to insufflation.

  • Assess for co-ingestion of other substances: The presence of alcohol can lead to the formation of cocaethylene, which should be included in the analytical panel.

Experimental Protocols

Protocol 1: Hair Sample Decontamination

This protocol describes an extensive washing procedure to remove external contaminants from hair samples prior to analysis.

Materials:

  • Isopropanol or Methanol[14][15]

  • Phosphate buffer (pH 6)[14][16]

  • Vortex mixer

  • Oscillating water bath

Procedure:

  • Weigh approximately 12 mg of the hair sample.[16]

  • Wash the hair sample with 2 mL of isopropanol per 10 mg of hair for 15 minutes in an oscillating water bath at 37°C.[14][16]

  • Discard the isopropanol wash.

  • Perform three subsequent washes with phosphate buffer for 30 minutes each under the same conditions.[14][16]

  • For highly contaminated samples, two additional 60-minute washes with phosphate buffer can be performed.[14][17]

  • Collect the final wash solution for wash residue analysis.

  • Dry the hair sample before proceeding with extraction and analysis.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general workflow for the analysis of cocaine and its metabolites.

Procedure:

  • Sample Preparation:

    • Hair: After washing, digest the hair sample using a proteinase K solution.[16]

    • Urine: Perform enzymatic hydrolysis to release conjugated metabolites.

  • Extraction: Use Solid-Phase Extraction (SPE) to isolate and concentrate the analytes from the digested hair or hydrolyzed urine sample.[14]

  • Derivatization (if necessary): Some metabolites may require derivatization to improve their chromatographic properties.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify cocaine and its metabolites.[14]

  • Data Analysis: Quantify the concentration of each analyte against a calibration curve and compare the results to established cut-off values.

Visualizations

CocaineMetabolism Cocaine Cocaine EME Ecgonine Methyl Ester Cocaine->EME Hydrolysis BE Benzoylecgonine Cocaine->BE Hydrolysis Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation Cocaethylene Cocaethylene Cocaine->Cocaethylene Hydroxycocaine Hydroxy- cocaine Cocaine->Hydroxycocaine Hydroxylation HydroxyBE Hydroxy- benzoylecgonine BE->HydroxyBE Hydroxylation Alcohol Alcohol Alcohol->Cocaethylene

Figure 1. Simplified metabolic pathway of cocaine.

ExperimentalWorkflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_interpretation Interpretation SampleCollection Hair Sample Collection Decontamination Washing Protocol SampleCollection->Decontamination Extraction Solid-Phase Extraction Decontamination->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataReview Data Review vs. Cut-offs LCMS->DataReview MetaboliteAnalysis Metabolite & Ratio Analysis DataReview->MetaboliteAnalysis WashAnalysis Wash Residue Analysis DataReview->WashAnalysis FinalReport Final Report MetaboliteAnalysis->FinalReport WashAnalysis->FinalReport

Figure 2. Workflow for hair analysis to differentiate use from contamination.

DecisionTree Start Initial Positive Cocaine Result Metabolites Metabolites (BE, Hydroxycocaine) Present? Start->Metabolites WashRatio Wash/Hair Ratio > 0.5? Metabolites->WashRatio No Ingestion High Likelihood of Ingestion Metabolites->Ingestion Yes Contamination High Likelihood of Contamination WashRatio->Contamination Yes Uncertain Uncertain Result (Further Investigation Needed) WashRatio->Uncertain No

Figure 3. Decision tree for interpreting ambiguous cocaine results.

References

Technical Support Center: Detection of 2'-Hydroxycocaine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2'-Hydroxycocaine in biological matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no signal for this compound Sample Degradation: this compound and other cocaine metabolites can be unstable, especially in improperly stored biological samples.[1]- Ensure samples are stored at -20°C for long-term stability.[2] - For blood samples, use of preservatives like sodium fluoride (NaF) can improve stability at 4°C. - In urine, maintaining a pH of 4 can enhance stability.
Inefficient Extraction: The extraction method may not be optimal for recovering this compound from the specific biological matrix.- For hair samples, ensure complete digestion using methods like incubation with 0.1 N HCl.[1] - For blood and urine, solid-phase extraction (SPE) is a robust method. Using a strong cation-exchange sorbent can be effective.[1][3] - Optimize SPE parameters such as conditioning, washing, and elution solvents. A common elution solvent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer.[4][5][6]- Improve sample clean-up. This can be achieved by optimizing the washing steps in your SPE protocol. - Modify chromatographic conditions to separate this compound from interfering matrix components. The use of a biphenyl column has shown good selectivity for cocaine and its metabolites.[1] - A "dilute and shoot" approach for urine samples can sometimes mitigate matrix effects, although it may reduce sensitivity.[7]
Instrumental Issues: The LC-MS/MS system may not be properly optimized for the detection of this compound.- Optimize MS parameters, including electrospray ionization (ESI) source conditions (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy). - Ensure the correct multiple reaction monitoring (MRM) transitions are being used for quantification and qualification.
High background or interfering peaks Contamination: External contamination of the sample, particularly for hair, is a significant challenge in cocaine analysis.[8][9][10][11][12]- For hair samples, implement a rigorous decontamination procedure before extraction. This typically involves sequential washing with solvents like dichloromethane, methanol, and water.[1] - Analyze blank matrix samples to identify the source of contamination.
Co-eluting Isomers or Metabolites: Other hydroxy-isomers of cocaine or related metabolites may have similar chromatographic behavior and mass transitions.- Optimize the chromatographic separation to resolve different isomers. The use of UHPLC systems with sub-2 µm particle columns can provide higher resolution.[13] - Select highly specific MRM transitions for this compound to minimize interference from other compounds.
Poor peak shape (tailing, splitting) Chromatographic Issues: Problems with the analytical column or mobile phase can lead to poor peak shapes.- Ensure the mobile phase pH is appropriate for the analyte and column chemistry. - Check for column contamination or degradation. If necessary, flush or replace the column. - Mismatched injection solvent and mobile phase strength can cause peak distortion. The sample should be reconstituted in a solvent similar in composition to the initial mobile phase.
Inconsistent results/poor reproducibility Variability in Sample Preparation: Inconsistent execution of the sample preparation workflow can introduce significant variability.- Ensure precise and consistent handling during all steps of sample preparation, including pipetting, vortexing, and evaporation. - Use of an internal standard is crucial to correct for variations in extraction recovery and matrix effects.
Analyte Instability during Analysis: Degradation of the analyte in the autosampler can lead to variable results.- Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of heat-labile compounds.

Frequently Asked Questions (FAQs)

1. How can I differentiate between the consumption of cocaine and external contamination when analyzing hair samples?

The detection of specific metabolites that are unlikely to be present in street cocaine is key. While this compound can be present in street cocaine, the presence and specific ratios of other metabolites like p- and m-hydroxycocaine, as well as hydroxybenzoylecgonine (OH-BE) and hydroxynorcocaine (OH-NC), can provide strong evidence of ingestion.[9][10][14] It is recommended to analyze for a panel of these hydroxy metabolites.

2. What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

The LOD and LOQ are highly dependent on the biological matrix, sample preparation method, and the sensitivity of the LC-MS/MS instrument. The following table summarizes some reported values:

Biological MatrixAnalyte(s)LODLOQReference
Hairm- and p-OH-COC-1 pg/mg[13]
Hairm- and p-OH-BE-0.2 pg/mg[13]
Hairm- and p-OH-NCOC-0.1 pg/mg[13]
HairHydroxycocaine isomers-0.05 pg/mg[1]
Whole BloodCocaine and 9 metabolites0.2-0.9 ng/mL1.9-3.2 ng/mL[3]
UrineCocaine and metabolites-10-100 ng/mL[7]

3. What is the best internal standard to use for this compound analysis?

Ideally, a stable isotope-labeled version of this compound (e.g., this compound-d3) would be the best internal standard as it would have the most similar chemical and physical properties to the analyte. If this is not available, a structurally similar compound that is not present in the samples can be used. For general cocaine metabolite panels, cocaine-d3 and benzoylecgonine-d3 are commonly used.[15]

4. What are the critical storage conditions for biological samples to ensure the stability of this compound?

For long-term storage, freezing at -20°C is recommended for all biological matrices to maintain the stability of cocaine and its metabolites.[2] For short-term storage of blood at 4°C, the addition of a preservative like sodium fluoride is advisable. In urine, maintaining a pH of 4 can improve stability.

Experimental Protocols

Sample Preparation of Hair for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices in the field.

  • Decontamination: Wash approximately 20 mg of hair sequentially with 2 mL each of dichloromethane, methanol, and ultrapure water. Vortex for 2 minutes with each solvent. Allow the hair to dry completely overnight at room temperature.

  • Digestion: Incubate the decontaminated and dried hair with 1 mL of 0.1 N HCl overnight at 45°C.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution to the digested sample.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the digested sample onto the SPE cartridge.

    • Wash the cartridge sequentially with 1 mL of water and 1 mL of methanol.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Sample Preparation of Blood for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices in the field.

  • Pre-treatment: To 1 mL of whole blood, add the internal standard. Allow it to equilibrate, then add 1 mL of 1% aqueous ammonium hydroxide and vortex.

  • Supported Liquid Extraction (SLE):

    • Load the pre-treated sample onto a 1 mL SLE+ cartridge and wait for 5 minutes.

    • Apply 2.5 mL of dichloromethane and allow it to flow by gravity for 5 minutes, collecting the eluate.

    • Apply a second 2.5 mL aliquot of dichloromethane and allow it to flow for 5 minutes, collecting the eluate in the same tube.

    • Apply a brief pulse of positive pressure or vacuum to elute any remaining solvent.

  • Evaporation and Reconstitution/Derivatization:

    • For LC-MS: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • For GC-MS (if required): Evaporate to dryness and reconstitute in ethyl acetate and a derivatizing agent (e.g., BSTFA with 1% TMCS), then heat to complete derivatization.

  • Analysis: Inject an aliquot into the analytical system.

Visualizations

experimental_workflow_hair sample Hair Sample (20 mg) decontaminate Decontaminate (DCM, MeOH, H2O) sample->decontaminate dry1 Dry Overnight decontaminate->dry1 digest Digest (0.1 N HCl, 45°C) dry1->digest spike Spike Internal Standard digest->spike spe Solid-Phase Extraction (Cation Exchange) spike->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound analysis in hair samples.

troubleshooting_logic start Low/No Analyte Signal check_qc Review QC Samples (Calibrators, Controls) start->check_qc qc_fail QC Samples Fail check_qc->qc_fail No qc_pass QC Samples Pass check_qc->qc_pass Yes instrument_issue Investigate Instrument Performance qc_fail->instrument_issue sample_issue Investigate Sample-Specific Issues qc_pass->sample_issue matrix_effects Evaluate Matrix Effects (Post-column infusion) sample_issue->matrix_effects extraction_recovery Check Extraction Recovery sample_issue->extraction_recovery sample_stability Assess Analyte Stability sample_issue->sample_stability

References

Overcoming matrix effects in 2'-Hydroxycocaine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and overcome matrix effects in the quantitative analysis of 2'-Hydroxycocaine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues encountered during experimental analysis.

Issue: Poor sensitivity, low signal intensity, or significant signal drop-out for this compound.

  • Possible Cause: This is a classic symptom of ion suppression, a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference reduces the number of analyte ions that reach the detector, leading to a weaker signal.[3]

  • Solution:

    • Confirm Matrix Effects: First, verify that matrix effects are the root cause. The most direct method is a post-column infusion experiment, which can identify at what retention times ion suppression occurs.[1][4] A quantitative assessment can be made using the post-extraction spike method.[4][5] (See Experimental Protocols for detailed methodology).

    • Improve Sample Preparation: The most effective strategy to combat ion suppression is to remove the interfering matrix components before analysis.[5] Simple protein precipitation is often insufficient and can lead to significant matrix effects.[6][7] Solid-Phase Extraction (SPE) is highly recommended for cleaning complex biological samples like plasma or urine.[6][7][8] Mixed-mode or polymeric cation-exchange SPE cartridges are particularly effective for cocaine and its metabolites.[6]

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the interfering components identified in the post-column infusion experiment.[9] Using columns with different selectivities, such as a biphenyl phase, can also offer enhanced separation for drug-like compounds compared to standard C18 columns.[10][11]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, an SIL-IS (e.g., this compound-d3) is the gold standard for correction. It co-elutes with the analyte and experiences the same degree of ion suppression, ensuring that the analyte-to-internal standard ratio remains constant and quantification is accurate.[9]

Issue: High variability and poor reproducibility in quantitative results.

  • Possible Cause: Inconsistent analytical results are often caused by variable matrix effects between different samples or batches.[3] The composition of biological matrices can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.

  • Solution:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and performed identically for every sample. Solid-Phase Extraction (SPE) is generally more reproducible than Liquid-Liquid Extraction (LLE) or protein precipitation.[12]

    • Implement an Appropriate Internal Standard: If not already in use, a proper internal standard is critical. A SIL-IS is the best choice to correct for sample-to-sample variations in matrix effects.[9] If a SIL-IS is unavailable, use a structural analog that elutes very close to this compound.

    • Assess Matrix Effect Variability: Use the post-extraction spike method on blank matrix from at least six different sources to evaluate the lot-to-lot variability of the matrix effect. If the coefficient of variation (%CV) is high, the sample cleanup method needs to be improved.[4]

Issue: The chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or splitting).

  • Possible Cause: While peak shape issues can stem from the analytical column or mobile phase, they can also be influenced by matrix effects.[2] High concentrations of matrix components can overload the column or interact with the analyte, distorting the peak shape. It can also indicate that the sample solvent is too strong compared to the initial mobile phase.

  • Solution:

    • Check Reconstitution Solvent: After evaporation, ensure the dried extract is reconstituted in a solvent that is weak or identical to the initial mobile phase. Reconstituting in a strong solvent (like pure methanol or acetonitrile) can cause peak distortion.

    • Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, will reduce the overall amount of matrix components being injected, lessening their impact on the chromatography.[6]

    • Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix-induced peak shape problems and reduce ion suppression.[9][13]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[2][4] It typically manifests as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[9] In biological samples like plasma or urine, common sources of matrix effects include phospholipids, salts, proteins, and endogenous metabolites.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative method.[3]

Q2: Which sample preparation method is best for minimizing matrix effects for this compound?

Solid-Phase Extraction (SPE) is widely regarded as the most effective technique for cleaning up complex biological samples and reducing matrix effects for cocaine and its metabolites.[6][7][8] It offers superior removal of interferences compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[6] For basic compounds like this compound, mixed-mode SPE cartridges that combine reversed-phase and cation-exchange mechanisms provide excellent selectivity and lead to cleaner extracts.[6]

Q3: How do I choose an appropriate internal standard for this compound?

The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will be affected by matrix interferences in the same way.[9] This co-elution allows it to accurately correct for signal suppression or enhancement. If a SIL-IS is not commercially available or feasible to synthesize, the next best option is a structural analog that is not present in the samples and elutes as close to this compound as possible.

Q4: Is a simple "dilute-and-shoot" approach suitable for analyzing this compound in plasma or urine?

While fast and simple, a "dilute-and-shoot" approach is generally not recommended for complex matrices like plasma or urine when high accuracy and sensitivity are required.[9] This method does not remove interfering substances and often results in significant ion suppression.[14] It may be feasible only if the analyte concentration is very high and the required sensitivity of the assay is low.[9] For robust and reliable quantification, a more thorough sample cleanup like SPE is necessary.[7][12]

Q5: Which ionization source, ESI or APCI, is less prone to matrix effects?

Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[7] This is because ESI relies on liquid-phase reactions and competition for charge on the surface of droplets, which is easily disrupted by co-eluting matrix components.[2][6] APCI, which uses gas-phase ionization, is often less affected.[7] However, the choice of ionization source ultimately depends on the analyte's chemical properties and the required sensitivity. For many drug metabolites, ESI provides superior sensitivity.

Data & Protocols

Comparison of Sample Preparation Techniques

The following table summarizes the general performance of common sample preparation techniques for reducing matrix effects in the analysis of cocaine metabolites from biological fluids.

TechniqueTypical RecoveryMatrix Effect ReductionThroughputRecommendation
Protein Precipitation (PPT) Good (80-100%)PoorHighNot recommended for sensitive, quantitative assays due to significant ion suppression.[6][7]
Liquid-Liquid Extraction (LLE) Fair to Good (60-90%)ModerateMediumA viable option, but can be labor-intensive and may form emulsions.[15]
Solid-Phase Extraction (SPE) Excellent (>85%)ExcellentHigh (96-well format)Highly Recommended. Provides the cleanest extracts and most significant reduction in matrix effects.[6][8][11]

Data are generalized from multiple sources. Actual values are method- and analyte-dependent.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general workflow using a mixed-mode polymeric cation-exchange SPE cartridge. Note: Always optimize volumes and solutions for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of your internal standard.

    • Add 2 mL of a pH 6.0 phosphate buffer (0.1 M) and vortex.[16]

    • Centrifuge the sample to pellet any precipitates.[6]

  • Column Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[16]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol to remove neutral and acidic interferences.[6]

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes. This step is critical.[16]

  • Elution:

    • Elute this compound with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[16]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[5] Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the calculation of the "Matrix Factor" to quantify ion suppression or enhancement.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Prepare blank matrix samples (from at least 6 different sources) using your full extraction procedure. Spike the analyte and internal standard into the final, dried extract just before reconstitution.

    • Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure. (This set is used to calculate recovery).

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the mean peak area from Set A and Set B: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF of 1.0 (or 100%) indicates no matrix effect.[1]

    • An MF < 1.0 indicates ion suppression.[4]

    • An MF > 1.0 indicates ion enhancement.[4]

Visual Guides

IonSuppression cluster_source Mass Spectrometer Ion Source ESI_Needle ESI Needle Droplet_Clean Charged Droplet (Analyte Only) ESI_Needle->Droplet_Clean Ideal Condition Droplet_Matrix Charged Droplet (Analyte + Matrix) ESI_Needle->Droplet_Matrix With Matrix Analyte_Ion Analyte Ion [M+H]+ Droplet_Clean->Analyte_Ion Efficient Desolvation MS_Inlet MS Inlet Analyte_Ion->MS_Inlet High Signal Matrix_Ion Matrix Ion Droplet_Matrix->Matrix_Ion Competition for Charge & Inefficient Desolvation Suppressed_Ion Analyte Ion [M+H]+ Droplet_Matrix->Suppressed_Ion Competition for Charge & Inefficient Desolvation Matrix_Ion->MS_Inlet Low Signal Suppressed_Ion->MS_Inlet Low Signal

Caption: Mechanism of Ion Suppression in an ESI Source.

SPE_Workflow cluster_workflow Solid-Phase Extraction (SPE) Workflow Start 1. Sample Pre-treatment (Add IS, Buffer, Centrifuge) Condition 2. Condition Cartridge (Methanol -> Water) Start->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Interferences (e.g., Water, Acid, Methanol) Load->Wash Dry 5. Dry Sorbent (Critical Step) Wash->Dry Elute 6. Elute Analyte (Organic Solvent + Base) Dry->Elute Evap 7. Evaporate & Reconstitute Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Recommended workflow for Solid-Phase Extraction (SPE).

TroubleshootingTree Start Problem: Low Signal or High Variability CheckMatrix Assess Matrix Effects? (Post-Column Infusion or Post-Extraction Spike) Start->CheckMatrix NoMatrix Issue is not Matrix Effect. Check Instrument Parameters: - Source settings - Analyte stability - LC conditions CheckMatrix->NoMatrix No MatrixConfirmed Matrix Effect Confirmed CheckMatrix->MatrixConfirmed Yes UseSIL Using SIL-IS? MatrixConfirmed->UseSIL ImplementSIL Implement SIL-IS to Correct for Suppression UseSIL->ImplementSIL No ImproveCleanup Improve Sample Cleanup (Switch from PPT/LLE to SPE) UseSIL->ImproveCleanup Yes End Problem Resolved ImplementSIL->End OptimizeLC Optimize LC Method (Change gradient or column to separate from interferences) ImproveCleanup->OptimizeLC Dilute Dilute Sample Extract (If sensitivity permits) OptimizeLC->Dilute Dilute->End

References

Technical Support Center: Stability of 2'-Hydroxycocaine and its Isomers in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2'-hydroxycocaine and its isomers (ortho-, meta-, and para-hydroxycocaine) in various biological samples. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Important Note on Data Availability: While extensive research has been conducted on the stability of cocaine and its primary metabolites, such as benzoylecgonine (BE) and ecgonine methyl ester (EME), specific quantitative stability data for hydroxycocaine isomers in blood and urine is limited in the current scientific literature. Therefore, the guidance provided for these matrices is largely based on the established principles of cocaine stability, as it is a structurally similar compound. For hair samples, more specific data on the stability of hydroxycocaine metabolites is available.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Blood Samples

Q1: What are the optimal storage conditions for whole blood or plasma samples to ensure the stability of cocaine and its metabolites, including this compound?

A1: To minimize the degradation of cocaine and its metabolites in blood, samples should be collected in tubes containing a preservative, such as sodium fluoride.[1][2] For long-term storage, freezing at -20°C is the optimal condition.[1][3] At this temperature, cocaine and its major metabolites have been shown to be stable for at least one year with recoveries greater than 80%.[1][3] If short-term storage is necessary, refrigeration at 4°C is acceptable, but degradation can occur more rapidly compared to freezing.[1][3]

Q2: How important is the use of preservatives like sodium fluoride in blood samples?

A2: The use of a preservative is critical. Sodium fluoride inhibits the enzymatic activity of cholinesterases in the blood, which are responsible for the rapid hydrolysis of cocaine to its metabolites.[4] In blood samples stored at 4°C without a preservative, cocaine can completely disappear within 30 days.[1][3] With the addition of sodium fluoride, the stability is significantly enhanced.[1][3]

Troubleshooting Blood Samples

Issue Possible Cause Recommended Solution
Concentrations of this compound are lower than expected. Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C without preservatives).Always collect blood in tubes containing sodium fluoride and freeze samples at -20°C as soon as possible.[1][3]
High levels of benzoylecgonine (BE) are detected, with low or no parent drug. This is a strong indicator of in-vitro hydrolysis of cocaine after sample collection.Review sample handling procedures to ensure rapid preservation and freezing. The presence of BE can still confirm cocaine exposure.
Inconsistent results between replicate analyses of the same sample. This could be due to non-homogenous degradation if the sample was not stored properly or underwent freeze-thaw cycles.Ensure samples are properly mixed after thawing and minimize the number of freeze-thaw cycles.
Urine Samples

Q1: What are the key factors affecting the stability of cocaine and its metabolites in urine?

A1: The two primary factors affecting stability in urine are temperature and pH.[3][5] Chemical hydrolysis is the main degradation pathway in urine, as it lacks the high concentrations of enzymes found in blood.[5] Storing urine samples at -20°C is the most effective way to ensure long-term stability.[3][6]

Q2: How does pH influence the stability of cocaine in urine?

A2: Cocaine is more stable in acidic urine. At a pH of 4 and stored at 4°C, cocaine is stable for an extended period.[5] However, at a pH of 8 under the same refrigerated conditions, cocaine can degrade significantly.[3][5][6] Therefore, for refrigerated storage, adjusting the urine pH to a more acidic level can improve stability.[3][6]

Troubleshooting Urine Samples

Issue Possible Cause Recommended Solution
Analyte loss in refrigerated urine samples. The urine sample may have an alkaline pH, which accelerates the chemical hydrolysis of cocaine and likely its hydroxy-metabolites.[3][5][6]For storage at 4°C, consider adjusting the sample pH to around 4-5.[3][6] For long-term stability, freezing at -20°C is always the best practice, regardless of pH.[3][6]
Bacterial contamination is observed in the urine sample. Bacterial growth can alter the pH of the urine and potentially contribute to the degradation of analytes.Use of a collection kit with a sterilizing filter can prevent bacterial degradation.[7]
Hair Samples

Q1: Are hydroxycocaine metabolites stable in hair samples?

A1: Yes, studies have shown that hydroxycocaine metabolites are stable in hair for extended periods. One study demonstrated their stability for over a year under ambient storage conditions. This makes hair an excellent matrix for the retrospective analysis of cocaine use.

Q2: Why is the detection of hydroxycocaine metabolites in hair important?

A2: The presence of hydroxycocaine metabolites, such as the ortho-, meta-, and para-isomers, is considered a strong indicator of cocaine ingestion rather than just external environmental contamination.[8][9] This is because these metabolites are formed within the body and are incorporated into the hair shaft.[8][9]

Troubleshooting Hair Samples

Issue Possible Cause Recommended Solution
Suspected external contamination of hair samples. Hair can be contaminated with cocaine from the environment (e.g., smoke, dust).Implement a rigorous decontamination and washing procedure for the hair samples prior to analysis.[10][11] The presence of hydroxycocaine metabolites can help differentiate between use and contamination.[8][9]
Low or undetectable levels of hydroxycocaine metabolites despite a positive cocaine result. The concentration of hydroxycocaine metabolites is generally much lower than that of cocaine.[8] The analytical method may not be sensitive enough.Utilize a highly sensitive analytical method such as LC-MS/MS with a validated lower limit of quantification (LLOQ) suitable for detecting these minor metabolites.[8]

Data Presentation: Stability of Cocaine and its Metabolites

Note: The following tables for blood and urine summarize the stability of cocaine, which is used as a proxy for this compound due to the lack of specific data for the latter.

Table 1: Stability of Cocaine in Blood Samples

Storage TemperaturePreservativeDurationAnalyte Recovery/Stability
-20°CWith or without Sodium Fluoride1 year>80% recovery; considered stable.[1][3]
4°C1% Sodium Fluoride150 daysDisappeared after this period.[1][3]
4°CNone30 daysDisappeared after this period.[1][3]
4°C0.25% Sodium Fluoride48 hours86-91% of the drug remained.[2][12]
4°C100mg Sodium Fluoride + 20mg Potassium Oxalate1 year100% loss of cocaine.[13][14]

Table 2: Stability of Cocaine in Urine Samples

Storage TemperaturepHDurationAnalyte Recovery/Stability
-20°C4 and 81 yearStable, with recoveries >89%.[5]
4°C41 yearStable, with recovery of ~108%.[5]
4°C890 daysNot detected after this period.[5]

Table 3: Stability of Hydroxycocaine in Hair Samples

Storage TemperatureDurationAnalyte Stability
AmbientOver 1 yearDemonstrated to be stable.

Experimental Protocols

Protocol for Collection and Storage of Blood and Urine Samples
  • Blood Collection: Collect whole blood in vacuum tubes containing sodium fluoride as a preservative. Gray-top tubes are commonly used for this purpose.[2][12]

  • Urine Collection: Collect urine in clean, sterile containers.

  • Immediate Storage: If analysis is not performed immediately, refrigerate the samples at 4°C.

  • Long-Term Storage: For storage longer than 48 hours, freeze the samples at -20°C.[1][3]

  • pH Adjustment (Urine): For extended storage of urine at 4°C, consider adjusting the pH to approximately 4-5 to improve the stability of cocaine and its metabolites.[5]

  • Transportation: Transport samples refrigerated or frozen to the analytical laboratory.

Protocol for Analysis of Hydroxycocaine Metabolites in Hair
  • Decontamination: Wash hair samples to remove external contaminants. A common procedure involves sequential washes with a solvent (e.g., dichloromethane), water, and another solvent (e.g., methanol).[7]

  • Homogenization: Finely cut or grind the decontaminated hair to increase the surface area for extraction.[11]

  • Extraction: Extract the analytes from the hair matrix, typically using methanol or a buffered methanolic solution, often with the aid of ultrasonication.[15] A two-step extraction process can be employed to improve recovery.[16]

  • Clean-up: Use a technique like solid-phase extraction (SPE) to purify the sample extract and remove matrix interferences.

  • Analysis: Analyze the final extract using a highly sensitive and specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Visualizations

G Recommended Workflow for Biological Sample Handling cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis Collection Collect Sample (Blood, Urine, Hair) Preservation Add Preservative (e.g., NaF for Blood) Collection->Preservation Centrifugation Centrifuge (if plasma/serum needed) Preservation->Centrifugation Aliquoting Aliquot for analysis and storage Preservation->Aliquoting Centrifugation->Aliquoting ShortTerm Short-term Storage (Refrigerate at 4°C) Aliquoting->ShortTerm LongTerm Long-term Storage (Freeze at -20°C) Aliquoting->LongTerm Extraction Sample Preparation (e.g., SPE, LLE) ShortTerm->Extraction LongTerm->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS) Extraction->Analysis DataReview Data Review and Reporting Analysis->DataReview

Caption: Recommended workflow for handling biological samples to ensure analyte stability.

G Primary Degradation Pathways of Cocaine in Biological Samples Cocaine Cocaine BZE Benzoylecgonine (BE) Cocaine->BZE Chemical Hydrolysis (pH dependent) EME Ecgonine Methyl Ester (EME) Cocaine->EME Enzymatic Hydrolysis (Cholinesterases in blood) Hydroxycocaine This compound (and isomers) Potential Hydrolysis Products Potential Hydrolysis Products Hydroxycocaine->Potential Hydrolysis Products Likely similar hydrolysis

Caption: Known degradation pathways of cocaine and presumed pathways for this compound.

References

Technical Support Center: Hydroxycocaine Metabolite Detection in Hair

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hair treatments on the detection of hydroxycocaine metabolites.

Frequently Asked Questions (FAQs)

Q1: Can cosmetic hair treatments affect the concentration of cocaine and its metabolites in hair?

A: Yes, cosmetic hair treatments can significantly alter the concentration of cocaine and its metabolites, including hydroxycocaine, in hair samples.[1][2] Treatments such as bleaching, dyeing, and chemical straightening can cause a reduction in the detected drug concentrations.[1][2] The extent of this reduction can depend on the type of treatment and the degree of hair damage.[1] For instance, bleaching tends to cause a more significant decrease in drug content compared to dyeing.[1]

Q2: How does bleaching affect the detection of cocaine and its metabolites?

A: Bleaching can lead to a substantial reduction in the concentration of cocaine and its metabolites in hair, with reported decreases of up to 50-80% for cocaine. Metabolites like benzoylecgonine and norcocaine are even more susceptible to degradation from bleaching. The process works by breaking down melanin and disrupting the hair's keratin structure, which can lead to the leaching of trapped drug molecules.[2][3] Repeated bleaching can exacerbate this effect.

Q3: What is the impact of hair dyeing on cocaine metabolite detection?

A: Hair dyeing generally has a more moderate impact compared to bleaching, with reductions in cocaine content typically ranging from 20-50%. However, the effect can vary depending on the type of dye used and the color of the hair. Some studies suggest that the presence of hair dye does not significantly affect the presence of metabolites deep within the hair strand.[3]

Q4: Can thermal hair straightening influence test results for cocaine and its metabolites?

A: Yes, thermal hair straightening has been shown to affect the concentrations of cocaine and its metabolites.[4][5] Studies have indicated that heat treatment can decrease the levels of cocaine and cocaethylene in hair, while potentially increasing the concentration of the metabolite benzoylecgonine (BZE).[4][5][6] This suggests that the heat may cause a conversion of cocaine to BZE.[4] Therefore, it is important to consider if thermal straightening has been used when interpreting hair drug test results.[4][6]

Q5: Is it possible for hair treatments to create hydroxycocaine metabolites in hair that was only externally contaminated with cocaine?

A: There is evidence to suggest that some hair treatments, particularly those containing peroxides, can lead to the formation of hydroxy compounds in hair that has been externally contaminated with cocaine.[7][8][9][10] However, studies have also shown that the ratios of these artificially created hydroxy metabolites to the parent cocaine compound may differ from the ratios observed after actual drug ingestion.[7][8][9] One study indicated that while peroxide-containing products could produce hydroxy compounds, the resulting hydroxy-to-parent cocaine ratios did not reach the suggested threshold for indicating drug use.[7][8]

Q6: How can we differentiate between cocaine use and external contamination in treated hair samples?

A: Distinguishing between ingestion and external contamination in treated hair can be challenging. One approach is to analyze for the presence of specific metabolites like hydroxycocaines.[11][12] The presence of these metabolites, particularly at certain ratios relative to cocaine, can be a strong indicator of drug consumption rather than just environmental exposure.[11][12][13] However, it's crucial to be aware that some treatments might artificially produce these metabolites.[7][8] Therefore, a comprehensive analysis considering metabolite-to-parent drug ratios and the individual's cosmetic history is essential for accurate interpretation.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low or negative results for cocaine and its metabolites in a subject with a known history of use. The subject may have recently undergone cosmetic hair treatments such as bleaching, dyeing, or chemical straightening, which can significantly reduce drug concentrations.[1][2]Inquire about the subject's recent hair treatment history. If possible, collect a new hair sample after a period without cosmetic treatments. Consider analyzing for a wider range of metabolites, as their ratios might still provide evidence of use even at low concentrations.
Detection of hydroxycocaine metabolites in a sample suspected of only external contamination. Peroxide-containing hair treatments (e.g., some dyes and bleaches) may have caused the in-vitro formation of hydroxy metabolites from the contaminating cocaine.[7][8][9][10]Carefully evaluate the ratio of hydroxycocaine metabolites to the parent cocaine compound. Compare these ratios to established thresholds that are indicative of drug ingestion.[7][8][9] An extensive washing procedure of the hair sample before analysis can also help to remove external contaminants.[11]
Inconsistent results between different hair samples from the same individual. The individual may have treated only a portion of their hair, or the degree of damage from a treatment may vary across different areas of the scalp.When collecting samples, try to obtain hair from untreated regions if available. Document the condition and any visible signs of treatment for each sample. Analyze treated and untreated portions separately if possible to assess the impact of the treatment directly.[1]
Benzoylecgonine (BZE) to cocaine ratio is higher than expected. The subject may have used a thermal hair straightener. The heat can convert cocaine to BZE within the hair shaft.[4][6]Document any use of thermal hair straightening by the subject. A BZE/cocaine ratio greater than 1 could be an indicator of thermal treatment.[6]

Quantitative Data Summary

The following tables summarize the reported effects of various hair treatments on the concentration of cocaine and its metabolites.

Table 1: Effect of Bleaching on Cocaine and Metabolites

AnalyteReported Reduction in ConcentrationSource
CocaineUp to 50-80%
Benzoylecgonine (BZE)40-60%[1]
NorcocaineMore susceptible to degradation than cocaine

Table 2: Effect of Dyeing on Cocaine and Metabolites

AnalyteReported Reduction in ConcentrationSource
Cocaine20-50%
Benzoylecgonine (BZE)40-60%[1]

Table 3: Effect of Thermal Straightening on Cocaine and Metabolites

AnalyteReported Change in ConcentrationSource
CocaineMedian decrease of 56.9% to 75.4%[5][6]
Benzoylecgonine (BZE)Increase of 3.3% to 48.2%; Median increase of 27.6%[5][6]
Cocaethylene (CE)Median decrease of 41.7%[6]
Norcocaine (NC)Median decrease of 46.7%[6]

Experimental Protocols

General Hair Sample Analysis Workflow

The following diagram outlines a typical workflow for the analysis of drugs in hair samples, including considerations for cosmetic treatments.

cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_interpretation Interpretation SampleCollection 1. Hair Sample Collection (Document cosmetic treatments) Decontamination 2. Decontamination Wash (e.g., with organic solvents) SampleCollection->Decontamination SamplePrep 3. Sample Preparation (Pulverization/Digestion) Decontamination->SamplePrep Extraction 4. Extraction (e.g., Solid-Phase Extraction) SamplePrep->Extraction LCMS 5. LC-MS/MS Analysis (Quantification of analytes) Extraction->LCMS DataReview 6. Data Review (Assess analyte concentrations) LCMS->DataReview RatioAnalysis 7. Metabolite Ratio Analysis (e.g., BZE/Cocaine, Hydroxycocaine/Cocaine) DataReview->RatioAnalysis FinalReport 8. Final Report (Incorporate treatment information) RatioAnalysis->FinalReport cluster_groups Experimental Groups start Start: Collect Drug-Free Hair Samples divide Divide each sample into groups start->divide groupA Group A: 1. Cosmetic Treatment 2. Drug Contamination divide->groupA groupB Group B: 1. Drug Contamination 2. Cosmetic Treatment divide->groupB groupC Group C (Control): 1. Drug Contamination Only divide->groupC analysis Analyze all groups via LC-MS/MS groupA->analysis groupB->analysis groupC->analysis compare Compare drug concentrations between groups analysis->compare end Conclusion on treatment effect compare->end cluster_yes_treatment Treated Hair cluster_no_treatment Untreated Hair start Unexpected Result Observed (e.g., low concentration) check_treatment Was the hair cosmetically treated? start->check_treatment type_of_treatment Identify type of treatment (Bleach, Dye, Heat) check_treatment->type_of_treatment Yes review_protocol Review analytical protocol (Extraction, LC-MS/MS parameters) check_treatment->review_protocol No assess_damage Assess degree of hair damage type_of_treatment->assess_damage consider_conversion Consider metabolite conversion (e.g., Cocaine to BZE) assess_damage->consider_conversion adjust_interpretation Adjust interpretation of results (Consider potential for reduced concentration) consider_conversion->adjust_interpretation end Final Conclusion adjust_interpretation->end check_contamination Verify decontamination procedure review_protocol->check_contamination reanalyze Re-analyze sample if necessary check_contamination->reanalyze reanalyze->end

References

Minimizing false positives in cocaine hair testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize false positives in cocaine hair testing.

Troubleshooting Guides

Question: My LC-MS/MS analysis shows a significant cocaine peak, but benzoylecgonine (BE) is below the limit of quantification (LOQ) or absent. Could this be a false positive?

Answer: This finding is highly suggestive of external contamination rather than systemic exposure. Cocaine is metabolized in the body to benzoylecgonine (BE), which should be present in the hair of a user.[1][2][3] The absence of BE, or its presence at a concentration below the established cutoff (e.g., 0.05 ng/mg), alongside a positive cocaine result, points towards the drug being deposited on the outside of the hair shaft.[2][4] Environmental exposure to cocaine powder or crack smoke can lead to such results.[1][5]

Troubleshooting Steps:

  • Review Decontamination Protocol: Ensure the hair sample underwent a rigorous decontamination procedure before analysis. Standard protocols often involve sequential washes with organic solvents (like methanol) and aqueous solutions.[6][7][8]

  • Analyze the Wash Residue: If not already done, analyze the final wash solution. A high concentration of cocaine in the wash residue compared to the hair sample (e.g., a wash-to-hair ratio > 0.1) can indicate significant external contamination.[9]

  • Screen for Other Metabolites: Analyze the sample for other minor but important metabolites that are indicators of ingestion, such as norcocaine (NCOC), cocaethylene (CE), or hydroxycocaines.[10][11] Their presence, even at low levels, strengthens the case for drug use.

  • Check for Analytical Issues: Rule out instrumental carryover by running a blank solvent injection after the sample . High background levels of cocaine in the LC-MS/MS system can also lead to false positives.[12]

Question: The concentration of cocaine in my final wash solution is high. How do I interpret this?

Answer: A high concentration of cocaine in the final wash solution is a strong indicator of external contamination.[13] Decontamination procedures are designed to remove drugs present on the surface of the hair.[14] While some leaching of internally incorporated drugs can occur, a significant amount in the wash suggests that the hair was in an environment where it came into contact with cocaine (e.g., drug smoke or powder).[9][13]

It is crucial to compare the level of drug in the wash residue with the level detected in the hair sample.[9] While no universally accepted ratio definitively proves contamination, some studies have proposed wash-to-hair cocaine ratios to help with interpretation. For example, in one study of crack cocaine users, the median wash-to-hair ratio was 0.02, with most cases falling below 0.07.[9] Ratios significantly above this may suggest that external contamination is the primary source of the detected cocaine.

Question: I'm observing significant variability in cocaine concentrations between dark and light-colored hair samples from the same subject. Why is this happening?

Answer: This variability is likely due to differences in melanin content. Studies have shown that basic drugs like cocaine have a strong affinity for melanin, the pigment responsible for hair color.[15] Consequently, darker, more pigmented hair tends to incorporate and retain higher concentrations of cocaine compared to lighter-colored hair.[15][16][17] This "racial bias" or pigmentation effect is a known phenomenon in hair testing and can complicate direct comparisons of drug concentrations between individuals with different hair colors or even in an individual with varying hair pigmentation.[15][18]

Considerations:

  • When interpreting results, be aware that lower concentrations in blond or red hair do not necessarily indicate lower drug consumption compared to a subject with black hair.[16]

  • The preferential incorporation is for cocaine itself; its metabolite benzoylecgonine (BE) does not show the same strong affinity for melanin.[16]

  • Currently, there are no standard correction factors to account for hair color. Interpretation should be made cautiously, considering this factor alongside metabolite data.

Question: My analytical blank runs show persistent low-level cocaine peaks, leading to questionable results at the LLOQ. What are the common causes and solutions?

Answer: Persistent background signals or carryover are common challenges in ultra-sensitive LC-MS/MS analysis.[12][19] This can lead to the over-estimation of analyte amounts in subsequent samples or generate false positives for samples with concentrations near the limit of quantification (LOQ).[12]

Common Causes & Troubleshooting Solutions:

CauseTroubleshooting Solution
Injector/Autosampler Contamination The most common source of carryover. Clean the needle exterior and injection port/valve with a strong organic solvent. Implement a rigorous needle wash protocol between injections, using a wash solution that effectively solubilizes cocaine (e.g., a high percentage of methanol or acetonitrile with an acid additive).[12]
LC Column Carryover Adsorption of the analyte onto the column, especially at the head of the column or on frits.[12] Flush the column with a strong solvent. If the problem persists, consider using a guard column which can be replaced more frequently and inexpensively.
Contaminated Solvents or Vials Impurities in mobile phase solvents or additives, or contamination of sample vials/caps. Use high-purity, LC-MS grade solvents. Run a "system blank" using a clean, empty vial to isolate the source of contamination.
Ion Source Contamination Over time, non-volatile matrix components and analytes can build up on the ion source components (e.g., spray shield, capillary). This can lead to high background noise. Follow the manufacturer's protocol for cleaning the ion source.[19]

Frequently Asked Questions (FAQs)

Question: What is the most reliable method to differentiate between systemic cocaine use and external contamination?

Answer: The most reliable method is to analyze for the presence of cocaine metabolites, which are produced by the body only after the drug has been ingested.[13] The key criteria are:

  • Presence of Benzoylecgonine (BE): BE is the main metabolite of cocaine. Its presence is a primary indicator of consumption.[1][2]

  • Metabolite-to-Parent Drug Ratio: A benzoylecgonine-to-cocaine (BE/COC) ratio greater than 0.05 (or 5%) is a widely accepted criterion to confirm use.[2][4][11]

  • Presence of Minor Metabolites: Identifying other metabolites like norcocaine (NCOC), cocaethylene (CE - formed when alcohol and cocaine are used together), or hydroxycocaines provides further evidence of ingestion.[4][10]

While decontamination procedures are essential, they may not completely remove all external contaminants, and some washing agents can even cause the drug to migrate into the hair shaft.[6][20][21] Therefore, relying on metabolite identification is the gold standard.[22]

Question: What are the recommended cutoff levels for cocaine and its metabolites in hair?

Answer: Cutoff levels are established to minimize the risk of false positives resulting from passive exposure or environmental contamination.[23] These thresholds are recommended by regulatory bodies and scientific organizations like the Society of Hair Testing (SoHT).[4][24]

AnalyteSoHT Recommended Cutoff (Screening)SoHT Recommended Cutoff (Confirmation)
Cocaine (COC) 0.5 ng/mg0.5 ng/mg[2][4]
Benzoylecgonine (BE) 0.05 ng/mg0.05 ng/mg[2][4]
Norcocaine (NCOC) 0.05 ng/mg0.05 ng/mg[4]
Cocaethylene (CE) 0.05 ng/mg0.05 ng/mg[4]

Note: These values are widely accepted, but individual laboratories may have slightly different validated cutoffs.

Question: How do cosmetic hair treatments like bleaching and dyeing affect cocaine test results?

Answer: Cosmetic treatments can significantly reduce the concentration of cocaine and its metabolites in hair, potentially leading to false-negative results.

  • Bleaching: This is a harsh chemical process that damages the hair shaft, causing significant leaching of incorporated drugs. Studies have shown that bleaching can reduce cocaine concentrations by 50-80%.

  • Dyeing: The effect of dyeing is generally less severe than bleaching but can still reduce drug concentrations, typically in the range of 20-50%. The process can alter the hair structure and wash out some of the embedded drug molecules. Interestingly, some studies have found that individuals who dye their hair are at increased odds of having cocaine detected, though the measured levels may be lower than in untreated hair.[17] It is critical to document any cosmetic treatments when collecting a sample, as this information is vital for accurate interpretation of the results.

Question: What is a standard decontamination (wash) protocol for hair samples?

Answer: While various protocols exist, a typical procedure involves sequential washes with different types of solvents to remove external contaminants. The Society of Hair Testing (SoHT) recommends using both an organic solvent and an aqueous solution.[8] Multiple short, repetitive washes have been shown to be effective.[6][22]

Example Decontamination Protocol: A multi-step wash procedure might involve:

  • Organic Solvent Wash: Vortex/sonicate the hair sample in methanol or dichloromethane for 2-10 minutes to remove oils and surface debris. Discard the solvent.[6][7]

  • Aqueous Wash: Wash the sample with a buffer solution or deionized water to remove water-soluble contaminants.[25]

  • Repeat: Repeat the organic and/or aqueous wash steps one or more times.

It's important to note that some solvents, like methanol, can cause the hair to swell, which may help remove contaminants that have penetrated the outer layers but could also lead to leaching of incorporated drugs.[6] The specific protocol should be validated in-house to demonstrate its effectiveness at removing external contamination without significantly compromising the detection of ingested drugs.[26]

Experimental Protocols & Visualizations

Protocol: Hair Decontamination and Extraction for LC-MS/MS

This protocol provides a general methodology for sample preparation. Laboratories must validate their own specific procedures.

  • Sample Selection: Select approximately 20-50 mg of hair, cut into small segments (~2 mm).[27]

  • Decontamination:

    • Add 5 mL of methanol to the hair sample in a glass tube.

    • Vortex or sonicate for 2 minutes.[7]

    • Decant and discard the methanol.

    • Repeat the methanol wash.

    • Add 5 mL of 0.1M phosphate buffer (pH 6.0).[25]

    • Vortex or sonicate for 2 minutes.

    • Decant and discard the buffer.

    • Dry the hair sample completely under a stream of nitrogen or in a vacuum oven at a low temperature.

  • Extraction:

    • To the dry, decontaminated hair, add 1 mL of 0.1 N HCl.[27]

    • Add an appropriate amount of deuterated internal standards (e.g., Cocaine-d3, Benzoylecgonine-d3).

    • Incubate overnight (16-18 hours) at 45°C to digest the hair matrix.[27]

  • Sample Cleanup (SPE):

    • Centrifuge the digestate to pellet any remaining particulate matter.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interferences (e.g., with an acidic buffer, followed by methanol).

    • Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[27]

Diagrams

CocaineMetabolism cluster_liver Hepatic Metabolism Cocaine Cocaine (COC) BE Benzoylecgonine (BE) (Major Metabolite) Cocaine->BE hCE-1 (Esterase) EME Ecgonine Methyl Ester (EME) Cocaine->EME hCE-2 (Esterase) NCOC Norcocaine (NCOC) (Minor, Active) Cocaine->NCOC CYP3A4 (Oxidation) CE Cocaethylene (CE) (with Ethanol) Cocaine->CE hCE-1 (Transesterification) Ethanol Ethanol Ethanol->CE

Caption: Metabolic pathway of cocaine to key metabolites.

HairAnalysisWorkflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Collection 1. Sample Collection (~50mg from vertex) Decontamination 2. Decontamination (Organic & Aqueous Washes) Collection->Decontamination Digestion 3. Acid Digestion (Overnight Incubation) Decontamination->Digestion SPE 4. Solid-Phase Extraction (Sample Cleanup) Digestion->SPE LCMS 5. LC-MS/MS Analysis (Quantification) SPE->LCMS Interpretation 6. Data Interpretation (Apply Cutoffs & Criteria) LCMS->Interpretation Report 7. Final Report Interpretation->Report

Caption: General workflow for cocaine hair analysis.

FalsePositiveDecisionTree Start Hair sample is positive for Cocaine (>0.5 ng/mg) Q_BE Is Benzoylecgonine (BE) > 0.05 ng/mg? Start->Q_BE Q_Ratio Is BE/Cocaine Ratio > 5%? Q_BE->Q_Ratio Yes Q_Metabolites Are other metabolites (NCOC, CE) present? Q_BE->Q_Metabolites No Q_Ratio->Q_Metabolites No R_Positive Result consistent with SYSTEMIC USE Q_Ratio->R_Positive Yes R_Contamination Result suggests EXTERNAL CONTAMINATION Q_Metabolites->R_Contamination No R_Investigate Suspicious Result: Review wash residue & case history Q_Metabolites->R_Investigate Yes

Caption: Decision tree for interpreting positive cocaine results.

References

Navigating 2'-Hydroxycocaine Measurements: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the measurement of 2'-hydroxycocaine and other hydroxycocaine metabolites. A significant challenge in this field is distinguishing between cocaine ingestion and external contamination, a critical factor in forensic toxicology and clinical research.[1][2][3] This guide offers insights into analytical methods, data interpretation, and common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is the measurement of hydroxycocaine metabolites, like this compound, important?

A1: The presence of hydroxycocaine metabolites, such as para-hydroxycocaine and meta-hydroxycocaine, serves as a valuable indicator of cocaine ingestion rather than mere environmental exposure.[4] When detected in samples like hair after rigorous washing procedures, these metabolites provide more definitive evidence of consumption.[3][4] This is crucial for accurate interpretation in forensic and clinical settings.

Q2: What are the primary challenges in the inter-laboratory comparison of this compound measurements?

A2: Inter-laboratory comparisons of hydroxycocaine measurements are often difficult due to method-dependent quantitative results.[5][6][7] Studies have shown that reported cocaine concentrations can vary by up to five-fold between different laboratories.[5][6][7] This variability can stem from differences in analytical methods, decontamination procedures, and instrument calibration. Furthermore, the presence of hydroxycocaine metabolites in street cocaine samples can complicate the differentiation between ingestion and contamination.

Q3: Can external contamination lead to the detection of hydroxycocaine metabolites?

A3: Yes, studies have shown that benzoylecgonine, norcocaine, cocaethylene, and hydroxylated cocaine metabolites can all be detected in specimens externally contaminated with cocaine powder, even after sweat and shampoo treatments.[5][6][7] However, the ratios of meta- or para-hydroxycocaine to cocaine have been observed to be significantly lower in contaminated samples compared to those from cocaine users, suggesting their utility in distinguishing between the two.[6][7] Specifically, it has been proposed that the presence of para- or meta-hydroxycocaine at a concentration greater than 0.05% of the cocaine concentration is indicative of ingestion.[5]

Q4: What is the significance of metabolite ratios in interpreting results?

A4: Metabolite ratios, such as the ratio of benzoylecgonine (BZE) to cocaine, have been investigated as a means to differentiate use from contamination. However, the BZE/cocaine ratio can often exceed the proposed cutoff of >0.05 in contaminated specimens, making it an unreliable marker on its own. Ratios of hydroxycocaine metabolites to cocaine appear to be more reliable indicators.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound and other metabolites.

Issue 1: High variability in quantitative results between batches.

  • Possible Cause: Inconsistent sample preparation, including extraction and derivatization steps.

  • Troubleshooting Steps:

    • Ensure precise and consistent execution of the entire sample preparation protocol.

    • Verify the accuracy of all volumetric and gravimetric measurements.

    • Use an internal standard to normalize for variations in extraction efficiency and instrument response.

    • Regularly check the performance of automated sample preparation equipment.

Issue 2: Difficulty in distinguishing low-level ingestion from external contamination.

  • Possible Cause: Inadequate decontamination of the sample matrix (e.g., hair).

  • Troubleshooting Steps:

    • Implement an extensive washing procedure for hair samples to remove external contaminants.[4]

    • Analyze the wash liquids to assess the level of external contamination.[5]

    • Measure the ratios of hydroxycocaine metabolites to cocaine. Ratios significantly lower than those typically found in users' samples may indicate contamination.[6][7]

    • Consider the detection of other minor metabolites, such as hydroxy benzoylecgonine (OH-BE) and hydroxy norcocaine (OH-NC), which are less likely to be present as contaminants.

Issue 3: Poor chromatographic peak shape or resolution for hydroxycocaine isomers.

  • Possible Cause: Suboptimal liquid chromatography (LC) conditions.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition and gradient profile.

    • Evaluate different stationary phases to improve selectivity for the isomers.

    • Ensure the column is properly conditioned and has not exceeded its lifetime.

    • Check for and eliminate any sources of extra-column band broadening in the LC system.

Issue 4: Low sensitivity or inconsistent signal in the mass spectrometer (MS).

  • Possible Cause: Matrix effects or suboptimal MS parameters.

  • Troubleshooting Steps:

    • Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or using a more effective extraction technique.

    • Tune the MS parameters, including ionization source settings and collision energies, specifically for the hydroxycocaine analytes.

    • Ensure the MS is properly calibrated and maintained according to the manufacturer's recommendations.

    • Use a deuterated internal standard that co-elutes with the analyte to compensate for signal suppression or enhancement.

Data Presentation

The following table summarizes key quantitative data from various studies on hydroxycocaine measurement in hair.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD)0.02 ng/10 mgHairLC/MS/MS[4]
Limit of Quantification (LOQ)0.02 ng/10 mgHairLC/MS/MS[4]
Linearity0.02 to 10 ng/10 mgHairLC/MS/MS[4]
para-hydroxycocaine concentration1-2% of cocaine concentrationHairLC/MS/MS[4]
Within-laboratory CV (undamaged hair)5-22% (median 8%)HairVarious[6]
Within-laboratory CV (blended hair)up to 29%HairVarious[6]
Within-laboratory CV (curly/damaged hair)19-67%HairVarious[6]

Experimental Protocols

1. Hair Sample Preparation and Extraction (Based on LC/MS/MS Method)

This protocol is a generalized representation and may require optimization based on specific laboratory conditions.

  • Decontamination: Wash hair samples extensively to remove external contaminants. A typical procedure involves sequential washes with dichloromethane, methanol, and water.

  • Incubation: Incubate the washed and dried hair sample (typically 10-20 mg) in an acidic solution (e.g., 0.1 N HCl) overnight at 45°C.[8]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Bond Elut Certify).[8]

    • Load the incubated sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interferences.

    • Elute the analytes of interest with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

2. UHPLC-MS/MS Analysis

This protocol outlines a general approach for the analysis of hydroxycocaine metabolites.

  • Chromatographic Separation:

    • Column: A high-resolution reversed-phase column suitable for separating isomers.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[4]

    • MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for each analyte and internal standard.

    • Data Acquisition: Acquire data using the instrument's software and process the results to determine the concentration of each analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Decontamination Decontamination Incubation Incubation Decontamination->Incubation SPE Solid-Phase Extraction Incubation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC_Separation UHPLC Separation Reconstitution->UHPLC_Separation MS_Detection MS/MS Detection UHPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results? Sample_Prep Sample Prep Variability Inconsistent_Results->Sample_Prep Yes Contamination External Contamination Inconsistent_Results->Contamination Yes LC_Conditions Suboptimal LC Conditions Inconsistent_Results->LC_Conditions Yes MS_Issues MS/MS Issues Inconsistent_Results->MS_Issues Yes Standardize_Prep Standardize Protocol Sample_Prep->Standardize_Prep Decontaminate Enhance Decontamination Contamination->Decontaminate Optimize_LC Optimize LC Method LC_Conditions->Optimize_LC Tune_MS Tune & Calibrate MS MS_Issues->Tune_MS

Caption: A logical diagram for troubleshooting inconsistent this compound measurements.

References

Technical Support Center: Navigating Variability in Cocaine Metabolite Ratios

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in the metabolic ratios of cocaine metabolites. Accurate and reproducible quantification is critical for clinical and forensic toxicology, as well as in research settings. This guide will help you identify potential sources of variability and provide solutions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of cocaine and what are the typical metabolic pathways?

A1: Cocaine is extensively metabolized in the body, primarily through two main pathways: hydrolysis and N-demethylation.[1][2]

  • Hydrolysis: This is the major route of metabolism. Cocaine is hydrolyzed by plasma and liver esterases to form benzoylecgonine (BE) and ecgonine methyl ester (EME).[1][3][4] BE is the primary urinary metabolite screened for in drug tests.[1] EME can also be a significant metabolite.[4]

  • N-demethylation: A minor pathway leads to the formation of norcocaine, which is pharmacologically active.[1]

  • Co-consumption with Ethanol: When cocaine and ethanol are used together, a unique metabolite called cocaethylene is formed through transesterification in the liver.[2]

CocaineMetabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster Hydrolysis Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation Cocaethylene Cocaethylene Cocaine->Cocaethylene Transesterification Ethanol Ethanol Ethanol->Cocaethylene

Q2: What are the main factors that contribute to the variability in cocaine metabolite ratios?

A2: Several factors can influence the ratios of cocaine metabolites, leading to significant variability between individuals and even within the same individual over time. These include:

  • Genetic Factors: Individual genetic variations, such as polymorphisms in genes related to dopamine metabolism, can alter how cocaine is processed in the body, affecting metabolite ratios.[5][6][7][8][9]

  • Sample Stability and Storage: The stability of cocaine and its metabolites is highly dependent on storage conditions.[10][11][12][13] Temperature, pH, and the presence of preservatives can significantly alter the concentrations of these compounds over time, thus affecting their ratios.[10][11][12][13]

  • Route of Administration and Dosage: The way cocaine is administered (e.g., oral, intravenous, insufflation) and the dose can influence absorption, distribution, and metabolism, leading to different metabolite profiles.[14]

  • Co-ingestion of Other Substances: The presence of other substances, most notably ethanol, can alter the metabolic pathway of cocaine, leading to the formation of cocaethylene.[2]

  • Time of Sample Collection: The time elapsed between drug administration and sample collection will significantly impact the observed metabolite ratios due to the different half-lives of cocaine and its metabolites.[1][15]

Q3: Why is benzoylecgonine (BE) the primary target for routine cocaine use screening?

A3: Benzoylecgonine has a longer biological half-life (5-8 hours) compared to cocaine (0.5-1.5 hours).[1] This means that BE remains detectable in biological fluids like urine for a much longer period (3-5 days after last use), making it a more reliable indicator of recent cocaine use.[1][15] Standard workplace drug testing guidelines often specify a cutoff concentration for BE for a positive result.[16]

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.

Sample Handling and Storage

Q: My measured concentrations of cocaine seem unexpectedly low, while benzoylecgonine levels are high. What could be the cause?

A: This is a common issue often related to improper sample handling and storage. Cocaine is prone to hydrolysis, both chemically and enzymatically, to benzoylecgonine.[3]

  • Troubleshooting Steps:

    • Review Storage Conditions: At 4°C, cocaine can degrade significantly, with complete disappearance possible within 30 days in blood samples without preservatives.[10][11] For long-term storage, -20°C is the optimal temperature to ensure the stability of cocaine and its metabolites, with recoveries greater than 80% after one year.[10][11][12][13]

    • Check for Preservatives: In blood samples, the addition of sodium fluoride (NaF) can significantly improve the stability of cocaine.[10][11]

    • Verify Sample pH: For urine samples, maintaining a pH of 4 can enhance the stability of cocaine.[10][12] At a pH of 8 and stored at 4°C, cocaine can degrade significantly.[10][13]

CompoundMatrixStorage TemperaturePreservative (Blood) / pH (Urine)Stability (Recovery after 1 year)Reference
CocaineBlood-20°CWith or without NaF>80%[10][11][12][13]
CocaineBlood4°CWithout NaFDisappears after 30 days[10][11]
CocaineBlood4°CWith NaFDisappears after 150 days[10][11]
BenzoylecgonineBlood-20°CWith or without NaF>80%[10][11][12][13]
BenzoylecgonineBlood4°CWith NaF68.5%[10][11]
BenzoylecgonineBlood4°CWithout NaF3.7%[10][11]
Ecgonine Methyl EsterBlood-20°CWith or without NaF>80%[10][11][12][13]
Ecgonine Methyl EsterBlood4°CWithout NaFDisappears after 185 days[10][11]
Ecgonine Methyl EsterBlood4°CWith NaFDisappears after 215 days[10][11]
CocaineUrine4°CpH 4Stable[10][12]
CocaineUrine4°CpH 8Disappears after 75 days[10][13]

Table 1: Stability of Cocaine and its Major Metabolites in Blood and Urine under Different Storage Conditions.

SampleHandlingWorkflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood Add_Preservative Add NaF to Blood Collect_Blood->Add_Preservative Collect_Urine Collect Urine Adjust_pH Adjust Urine pH to 4 Collect_Urine->Adjust_pH Store_Frozen Store at -20°C Add_Preservative->Store_Frozen Adjust_pH->Store_Frozen Thaw_Sample Thaw Sample Store_Frozen->Thaw_Sample Analyze Analyze Promptly Thaw_Sample->Analyze

Analytical Methodology

Q: I am observing poor peak shapes and inconsistent retention times in my LC-MS/MS analysis. What are the potential causes and solutions?

A: Poor chromatography can significantly impact the accuracy and reproducibility of your results. Several factors can contribute to these issues in LC-MS/MS analysis.[17]

  • Troubleshooting Steps:

    • Check for Column Contamination: The biological matrix is complex and can lead to column contamination.[17] Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[18][19]

    • Evaluate Mobile Phase: Ensure the mobile phase pH is appropriate for your analytes and that it is properly prepared and degassed. Inconsistent mobile phase composition can lead to retention time shifts.[17]

    • Inspect the Injection System: Carryover from previous samples can be a source of contamination and affect peak shape.[20] Implement a thorough needle wash protocol between injections.

    • Assess for Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of your target analytes, leading to inaccurate quantification.[21] To mitigate this, optimize your chromatographic separation to resolve analytes from interfering matrix components.[21] The use of a stable isotope-labeled internal standard can also help to correct for matrix effects.

Q: My GC-MS analysis of benzoylecgonine is showing low sensitivity and poor peak shape. What should I consider?

A: Benzoylecgonine is a polar and non-volatile compound, which makes it challenging to analyze directly by GC-MS.[22][23]

  • Troubleshooting Steps:

    • Derivatization is Crucial: For GC-MS analysis, derivatization of benzoylecgonine is essential to increase its volatility and improve its chromatographic properties.[22][23] Silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are commonly used for this purpose.[23]

    • Optimize Extraction: A robust solid-phase extraction (SPE) procedure is necessary to effectively isolate the analytes from the complex biological matrix before derivatization and analysis.[23][24]

GCMS_Troubleshooting Problem Low Sensitivity / Poor Peak Shape for Benzoylecgonine in GC-MS Cause1 Inadequate Volatility Problem->Cause1 Cause2 Matrix Interference Problem->Cause2 Solution1 Implement Derivatization (e.g., Silylation with BSTFA) Cause1->Solution1 Solution2 Optimize Solid-Phase Extraction (SPE) Cause2->Solution2

Experimental Protocols

General Protocol for Sample Preparation using Solid-Phase Extraction (SPE) for GC-MS and LC-MS/MS Analysis

This is a generalized protocol and may require optimization based on the specific matrix and analytical instrumentation.

  • Sample Pre-treatment:

    • For urine samples, dilute with a phosphate buffer (e.g., 0.1 M, pH 6.0).[23]

    • For blood serum/plasma, dilute with water.[23]

  • SPE Column Conditioning:

    • Condition the SPE column (e.g., a mixed-mode cation exchange column) with methanol followed by water.[23][25]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE column at a slow, consistent flow rate.[23]

  • Washing:

    • Wash the column with a weak acid (e.g., 0.1 M HCl) to remove acidic and neutral interferences.[23]

    • Follow with a methanol wash to remove further impurities.[23]

  • Drying:

    • Dry the column thoroughly under vacuum to remove any residual solvent.[23]

  • Elution:

    • Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).[23]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[22]

    • Reconstitute the residue in a suitable solvent for injection (e.g., mobile phase for LC-MS/MS or a derivatization agent/solvent for GC-MS).[22][23]

Derivatization Protocol for GC-MS Analysis of Benzoylecgonine
  • After the evaporation step in the SPE protocol, reconstitute the dried extract in an appropriate solvent (e.g., 30 µL of ethyl acetate).[23]

  • Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[23]

  • Heat the mixture at 70°C for 20 minutes to ensure complete derivatization.[23]

  • The sample is now ready for injection into the GC-MS system.

References

Validation & Comparative

Proving Cocaine Ingestion: A Comparative Analysis of 2'-Hydroxycocaine and Other Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining cocaine ingestion is a critical aspect of forensic toxicology, clinical monitoring, and workplace drug testing. While benzoylecgonine (BZE) has traditionally been the primary biomarker, the detection of minor metabolites, such as 2'-hydroxycocaine, offers unique advantages in distinguishing true consumption from external contamination, particularly in hair analysis. This guide provides an objective comparison of this compound and other key cocaine metabolites, supported by experimental data and detailed methodologies.

Executive Summary

The confirmation of cocaine use relies on the detection of cocaine and its metabolites in various biological matrices. The choice of metabolite for testing depends on the specific requirements of the analysis, including the desired detection window and the need to rule out external contamination. Benzoylecgonine (BZE) remains the most widely used marker in urine and blood due to its relatively long half-life and high concentrations. However, the presence of hydroxycocaine isomers, including this compound (ortho-hydroxycocaine), alongside meta- and para-hydroxycocaine, serves as a more definitive indicator of ingestion, especially in hair samples where environmental contamination is a significant concern. While data on the specific detection window of this compound in urine and blood is limited, it is expected to be relatively short, likely within a 1 to 3-day timeframe, similar to other minor hydroxylated metabolites.

Comparison of Cocaine Metabolites for Ingestion Verification

The selection of a target metabolite is crucial for the accurate interpretation of toxicological results. The following table summarizes the key characteristics of major and minor cocaine metabolites.

MetaboliteBiological MatrixTypical Detection WindowTypical ConcentrationsUtility in Proving Ingestion
Benzoylecgonine (BZE) Urine, Blood, Hair, SalivaUrine: 2-4 days (occasional use); up to 2 weeks (heavy use)[1][2]. Blood: Up to 48 hours[2][3].Highest concentrations among metabolites in urine[4][5].Primary marker for recent cocaine use due to its longer detection window compared to the parent drug[3][4].
Ecgonine Methyl Ester (EME) Urine, BloodShorter than BZE, typically up to 24-48 hours in urine.Generally lower than BZE in urine over time.Indicates recent use, but has a shorter detection window than BZE.
Norcocaine (NC) Urine, Blood, HairShort detection window.Minor metabolite, found in low concentrations.Can indicate ingestion, but its presence in street cocaine complicates interpretation[6].
Cocaethylene (CE) Urine, Blood, HairSimilar to BZE.Variable, present only with concomitant alcohol use.Specific marker for the simultaneous use of cocaine and alcohol.
This compound (o-OH-COC) Hair, Urine, BloodHair: Long-term. Urine/Blood: Estimated 1-3 days (data limited).Minor metabolite, found in low concentrations[3][4].Primarily used to differentiate ingestion from external contamination in hair analysis[6][7]. Its utility in urine and blood for this purpose is less established.
3'- and 4'-Hydroxycocaine (m/p-OH-COC) Hair, Urine, BloodHair: Long-term. Plasma: Up to 32 hours[3]. Urine: Up to 3 days[4].Minor metabolites, found in low concentrations[3][4].Strong indicators of ingestion, as they are not typically found in significant amounts in street cocaine and their presence in hair is a reliable marker of consumption[1][7][8][9].

Experimental Protocols

Accurate detection of cocaine metabolites requires robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory techniques.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol is a general procedure for the extraction of cocaine and its metabolites from urine prior to GC-MS or LC-MS/MS analysis.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard solution (e.g., cocaine-d3, benzoylecgonine-d3).

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 0.1 M HCl, and 2 mL of methanol to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Instrumental Analysis: LC-MS/MS for Cocaine and Metabolites

This provides a general framework for the chromatographic separation and mass spectrometric detection of cocaine and its metabolites.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 90-95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. Detection is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for each analyte and internal standard must be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cocaine304.1182.1
Benzoylecgonine290.1168.1
Ecgonine Methyl Ester200.182.1
Norcocaine290.1168.1
Cocaethylene318.2196.1
o,m,p-Hydroxycocaine320.2198.1

Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.

Visualizing Cocaine Metabolism and Analytical Workflow

The following diagrams illustrate the metabolic fate of cocaine and a typical analytical workflow for its detection.

Cocaine_Metabolism Cocaine Metabolic Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (CYP450) cluster_transesterification Transesterification Cocaine Cocaine EME Ecgonine Methyl Ester Cocaine->EME hCE-2 BZE Benzoylecgonine Cocaine->BZE hCE-1 Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation Cocaethylene Cocaethylene (with Ethanol) Cocaine->Cocaethylene o_OH_COC This compound (ortho-hydroxycocaine) Cocaine->o_OH_COC m_OH_COC 3'-Hydroxycocaine (meta-hydroxycocaine) Cocaine->m_OH_COC p_OH_COC 4'-Hydroxycocaine (para-hydroxycocaine) Cocaine->p_OH_COC Ecgonine Ecgonine EME->Ecgonine BZE->Ecgonine

Caption: Cocaine Metabolic Pathway

Analytical_Workflow Analytical Workflow for Cocaine Metabolite Detection Sample Biological Sample (Urine, Blood, Hair) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction Derivatization Derivatization (for GC-MS, optional) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Report Result Interpretation and Reporting Data->Report

Caption: Analytical Workflow

Conclusion

The choice of which cocaine metabolite to target for analysis depends on the specific question being asked. For routine monitoring of cocaine use, benzoylecgonine remains the most reliable marker in urine and blood due to its longer detection window and higher concentration. However, when there is a need to definitively prove ingestion and rule out external contamination, particularly in hair samples, the analysis of hydroxycocaine metabolites is invaluable. While data on this compound in fluid matrices like urine and blood is less abundant compared to hair, its detection, along with its meta and para isomers, provides strong evidence of cocaine consumption. Future research should focus on establishing definitive detection windows and concentration ranges for this compound in urine and blood to further enhance its utility in forensic and clinical toxicology.

References

A Comparative Analysis of LC-MS/MS and GC-MS for the Quantification of 2'-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique

The accurate quantification of drug metabolites is paramount in forensic toxicology, clinical chemistry, and drug metabolism studies. 2'-Hydroxycocaine, a minor but important metabolite of cocaine, serves as a potential biomarker to differentiate between cocaine ingestion and external contamination. The choice of analytical methodology is critical for achieving the required sensitivity and specificity. This guide provides an objective comparison of the two most powerful techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their analytical performance based on published experimental data, detailed methodologies, and visual workflows to aid researchers in their selection process.

Quantitative Performance Comparison

The analytical performance of an instrument is a key factor in method selection. The following tables summarize the key quantitative parameters for the analysis of hydroxycocaine using LC-MS/MS and GC-MS, based on data from various validation studies.

Performance Parameter LC-MS/MS GC-MS Key Observations
Limit of Detection (LOD) 0.02 ng/10 mg hair[1]0.5 - 4.0 ng/mL (for various cocaine metabolites)[2]LC-MS/MS generally demonstrates superior sensitivity with significantly lower limits of detection.
Limit of Quantification (LOQ) 0.02 ng/10 mg hair[1]Not explicitly found for this compoundLC-MS/MS methods are well-established for quantifying trace levels of hydroxycocaine.
Linearity (Correlation Coefficient) >0.99[3]0.9985 - 1.0000[2]Both techniques exhibit excellent linearity over a range of concentrations.
Precision (%RSD) <15%[4]<12%[3]Both methods demonstrate good precision and reproducibility.
Accuracy (%Recovery / %Bias) >95%[4]70-90% (mean recovery for analytes)[2]LC-MS/MS often shows high accuracy. GC-MS recovery can be slightly lower and more variable depending on the sample preparation and derivatization steps.

General Methodological Comparison

Aspect LC-MS/MS GC-MS
Sample Preparation Often simpler, e.g., protein precipitation or solid-phase extraction (SPE).[5]Typically requires more extensive sample preparation, including derivatization to increase volatility and thermal stability.[2][6]
Analytes Suitable for a wide range of compounds, including polar and non-volatile metabolites.Best suited for volatile and thermally stable compounds. Derivatization is often necessary for polar metabolites like hydroxycocaine.
Matrix Effects More susceptible to ion suppression or enhancement from co-eluting matrix components.[7]Less prone to matrix effects in the ion source, but matrix components can affect the chromatographic column.
Instrumentation Cost Generally higher due to the complexity of the triple quadrupole mass analyzer.[7]Generally lower initial cost.[7]
Throughput Can be higher due to simpler sample preparation and faster chromatographic runs.Can be lower due to the time required for derivatization and longer GC run times.

Experimental Protocols

Representative LC-MS/MS Protocol for this compound in Hair

This protocol is a composite of methodologies described in the literature.[1][4]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Decontaminate 20 mg of hair with dichloromethane and water.

    • Digest the washed and dried hair segments overnight at 45°C in 1 mL of 0.1 N HCl.

    • Mix an aliquot of the extract with internal standards.

    • Condition a polymeric strong cation-exchange SPE cartridge (e.g., Strata-X-C).

    • Load the sample, wash the cartridge to remove interferences, and elute the analytes with an appropriate solvent mixture (e.g., methanol containing a small percentage of ammonium hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatography:

    • Column: A C18 or Biphenyl column (e.g., Kinetex core-shell Biphenyl).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and its internal standard.

    • Ion Spray Voltage: ~5500 V.

    • Source Temperature: ~600°C.

Representative GC-MS Protocol for Cocaine Metabolites (including Hydroxycocaine)

This protocol is a composite of methodologies described in the literature.[2][6]

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • Perform an initial purification of the biological matrix (e.g., urine, blood) using SPE with a silica-based strong cation exchanger.

    • Elute the analytes from the SPE column.

    • Evaporate the eluate to dryness.

    • Derivatization: Add a silylating agent (e.g., BSTFA or MTBSTFA) and heat to convert the polar hydroxyl and amine groups to more volatile silyl derivatives.

  • Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure separation of all analytes.

    • Inlet Temperature: ~250°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Type: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Mass Range: A range that covers the characteristic fragment ions of the derivatized this compound.

Visualizing the Methodologies

To further clarify the analytical processes, the following diagrams illustrate the typical workflows and a logical comparison of the two techniques.

Analytical_Workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_start Sample Receipt lc_prep Sample Preparation (e.g., SPE) lc_start->lc_prep lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Processing lc_analysis->lc_data lc_end Final Report lc_data->lc_end gc_start Sample Receipt gc_prep Sample Preparation (e.g., SPE) gc_start->gc_prep gc_deriv Derivatization gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing gc_analysis->gc_data gc_end Final Report gc_data->gc_end Method_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS title Comparison of LC-MS/MS and GC-MS for this compound lcms_adv Advantages - Higher Sensitivity - Less Sample Prep - No Derivatization - Higher Throughput gcms_adv Advantages - Lower Cost - Robust & Well-Established - Less Prone to Matrix Effects in Source lcms_disadv Disadvantages - Higher Cost - Matrix Effects gcms_disadv Disadvantages - Requires Derivatization - Lower Sensitivity for Some Analytes - Longer Sample Prep Time

References

Cross-Validation of 2'-Hydroxycocaine Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and toxicology, the accurate detection and quantification of drug metabolites are paramount. This guide provides a comparative analysis of various analytical methods for the detection of 2'-Hydroxycocaine, a minor but important metabolite of cocaine. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Quantitative Performance Data

The selection of an appropriate analytical method hinges on its quantitative performance. The table below summarizes key validation parameters for the detection of cocaine and its metabolites, including this compound, across different platforms. It is important to note that specific performance characteristics can vary based on the biological matrix and the specific laboratory's validated protocol.

MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/PrecisionLinearity (Correlation Coefficient)
LC-MS/MS o-, m-, p-HydroxycocaineHair0.02 ng/10 mg hair[1]0.02 ng/10 mg hair[1]Within ±20%[2]0.02 to 10 ng/10 mg hair[1]
GC-MS Cocaine, BenzoylecgonineHair20 pg/mg (Cocaine), 15 pg/mg (Benzoylecgonine)[3]50 pg/mg (both)[3]Intra- and inter-day precision < 12%[4]>0.99[4]
GC-MS CocaineUrine15 ng/mL[5]50 ng/mL[5]Intra- and inter-day precision < 6.9%[5]0.9939[6]
Immunoassay (EIA) BenzoylecgonineUrine-300 ng/mL (cutoff)[7]Sensitivity: 0.958-0.968, Specificity: 0.999[7]-
Immunoassay (EIA) Cocaine/MetabolitesOral Fluid-10 ng/mL (cutoff)[8]Sensitivity: 95%, Specificity: 82%, Accuracy: 88% (compared to GC-MS)[8]-
Immunoassay (ELISA) Cocaine/MetabolitesUrine--High concordance with GC-MS[9][10]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the detection of cocaine metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a gold standard for the quantitative analysis of drug metabolites.

1. Sample Preparation (Hair):

  • Wash hair samples sequentially with dichloromethane, deionized water, and methanol to remove external contamination[11].

  • Extract the analytes from the hair matrix using a mixture of methanol and hydrochloric acid (2:1) at 65°C for 3 hours[3].

  • Perform sample cleanup using mixed-mode solid-phase extraction (SPE)[3].

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis[12].

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: An Agilent Infinity ultrahigh-performance liquid chromatography (1260) system or equivalent[12].

  • Column: Agilent Poroshell 120EC-18 (2.1 mm × 50 mm, 2.7 μm particle size)[12].

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[12].

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as an ABSciex API 3000 MS, equipped with an electrospray ionization (ESI) source[1].

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique, though it often requires derivatization for polar metabolites.

1. Sample Preparation (Urine):

  • Perform liquid-liquid extraction by adding a mixture of diethylether and ethylacetate to the urine sample at a basic pH[5].

  • Vortex and centrifuge the mixture to separate the organic layer[5].

  • Evaporate the organic layer to dryness under a stream of nitrogen[5].

  • Derivatize the residue with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility and thermal stability[3].

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection[5].

2. GC-MS Conditions:

  • GC System: An Agilent GC-MS system or equivalent.

  • Column: A capillary column such as a DB-5ms (30 m x 250 µm x 0.25 µm)[6].

  • Injection: Splitless or split injection mode[6].

  • Carrier Gas: Helium[11].

  • Mass Spectrometer: A single quadrupole mass spectrometer operated in electron ionization (EI) mode[11].

  • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity[5].

Immunoassays (EIA/ELISA)

Immunoassays are widely used for initial screening due to their high throughput and cost-effectiveness.

1. General Principle:

  • These are competitive binding assays where the drug or metabolite in the sample competes with a labeled drug for a limited number of antibody binding sites.

  • The amount of bound labeled drug is inversely proportional to the concentration of the drug in the sample.

2. Procedure (General):

  • Urine or oral fluid samples are added to microplate wells coated with antibodies specific to cocaine metabolites[13].

  • An enzyme-conjugated version of the drug is added.

  • After an incubation period, the unbound reagents are washed away.

  • A substrate is added, which reacts with the enzyme to produce a color change.

  • The absorbance is measured using a microplate reader, and the concentration is determined by comparison to a calibrator[7].

Visualizing the Cross-Validation Workflow

A systematic approach is essential when cross-validating different analytical methods. The following diagram illustrates a logical workflow for this process.

A Define Analytical Requirements (e.g., Sensitivity, Specificity, Matrix) B Select Candidate Methods (e.g., LC-MS/MS, GC-MS, Immunoassay) A->B C Method Development and Optimization for each candidate method B->C D Single-Method Validation (LOD, LOQ, Accuracy, Precision) C->D E Prepare Standardized Samples (Spiked Matrices, Authentic Samples) D->E F Analyze Samples with All Candidate Methods E->F G Statistical Comparison of Results (e.g., Bland-Altman, Correlation) F->G H Evaluate Performance Against Pre-defined Requirements G->H I Select Optimal Method(s) and Establish Routine SOPs H->I

References

Comparative Analysis of Hydroxycocaine Metabolic Ratios: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cocaine is a widely abused psychostimulant that undergoes extensive metabolism in the human body. The resulting metabolites are crucial for identifying cocaine use and understanding its pharmacological and toxicological effects. Among these are the hydroxylated metabolites, formed through the action of cytochrome P450 enzymes, primarily CYP3A4. These minor metabolites, including 2'-hydroxycocaine (ortho-hydroxycocaine), 3'-hydroxycocaine (meta-hydroxycocaine), and 4'-hydroxycocaine (para-hydroxycocaine), are considered reliable indicators of active cocaine ingestion, as they are not typically found in street cocaine samples and are not products of external contamination.

Ethnic differences in drug metabolism are well-documented and often stem from genetic polymorphisms in metabolic enzymes.[1][2] The activity of CYP3A4, the key enzyme in cocaine's oxidative metabolism, is known to vary among different populations, suggesting that the formation of hydroxycocaine metabolites may also differ.[3][4] This guide provides a comparative overview of the available data on hydroxycocaine metabolic ratios in different populations, details the experimental protocols used for their quantification, and illustrates the metabolic pathways and experimental workflows.

It is important to note that while the topic of interest is this compound, the available scientific literature predominantly focuses on the meta- and para-hydroxycocaine isomers. Data on this compound is sparse, with some studies indicating it is a less abundant metabolite compared to the para isomer.[1] Therefore, this guide presents data on meta- and para-hydroxycocaine as a proxy for understanding potential population-based differences in cocaine hydroxylation.

Metabolic Pathway of Cocaine

Cocaine is primarily metabolized through hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME). A smaller fraction is N-demethylated to norcocaine, and in the presence of ethanol, it is transesterified to cocaethylene. The hydroxylation of cocaine to its various hydroxy-isomers is a minor but significant pathway for confirming cocaine use.[5][6]

Cocaine Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE hCE-1 EME Ecgonine Methyl Ester (EME) Cocaine->EME hCE-2 / PChE Norcocaine Norcocaine (NCOC) Cocaine->Norcocaine CYP3A4 Cocaethylene Cocaethylene Cocaine->Cocaethylene in presence of Ethanol o_OH_COC This compound (o-OH-COC) Cocaine->o_OH_COC CYP3A4 m_OH_COC 3'-Hydroxycocaine (m-OH-COC) Cocaine->m_OH_COC CYP3A4 p_OH_COC 4'-Hydroxycocaine (p-OH-COC) Cocaine->p_OH_COC CYP3A4 CYP3A4 CYP3A4 hCE1 hCE-1 hCE2 hCE-2 / PChE Ethanol Ethanol Ethanol->Cocaethylene

Figure 1: Metabolic pathway of cocaine.

Comparison of Hydroxycocaine Metabolic Ratios

Direct comparative studies of this compound metabolic ratios across different ethnic populations are not available in the current literature. However, a recent study investigated the metabolic ratios of para- and meta-hydroxycocaine to cocaine in hair samples from individuals with different hair colors. As hair pigmentation is associated with ethnicity, these findings can serve as a valuable proxy for population-based differences.

The study found that the median metabolic ratios of both p-OH-COC/COC and m-OH-COC/COC were significantly higher in black hair compared to blond/gray, brown, and dark brown hair.[3][7][8] This suggests potential differences in cocaine metabolism related to ethnicity.

Hair Color GroupNp-OH-COC/COC (Median)m-OH-COC/COC (Median)
Blond/Gray1540.00220.0023
Brown851--
Dark Brown998--
Black3540.00520.0057
Table 1: Median metabolic ratios of p- and m-hydroxycocaine to cocaine in different hair color groups. Data extracted from a 2024 study on a large cohort.[7] Note: Specific median values for brown and dark brown hair were not explicitly provided in the referenced text.

Experimental Protocols

The standard method for the quantitative analysis of hydroxycocaine metabolites in biological matrices, particularly hair, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][7][9][10][11][12][13][14][15]

1. Sample Preparation (Hair)

  • Decontamination: Hair samples are first decontaminated to remove external pollutants. This typically involves washing with an organic solvent (e.g., dichloromethane) followed by aqueous washes.[16]

  • Digestion: The washed and dried hair is then pulverized or cut into small segments. The analytes are extracted from the keratin matrix by incubation in an acidic or basic solution, or an enzymatic digestion buffer.[13]

  • Solid-Phase Extraction (SPE): The resulting extract is cleaned up and concentrated using SPE. A strong cation-exchange sorbent is often used for this purpose.[12][13]

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column, such as a Kinetex Biphenyl column, is used to separate the different cocaine metabolites.[12]

  • Mass Spectrometry: The separated analytes are then introduced into a tandem mass spectrometer, typically a triple quadrupole instrument. Electrospray ionization (ESI) is a common ionization technique.[1] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. Two MRM transitions are usually monitored for each analyte for confirmation.[13]

  • Quantification: Calibration curves are generated using certified reference materials of the hydroxycocaine isomers. The concentration of the metabolites in the samples is determined by comparing their peak areas to those of the calibrators. The limit of quantification for hydroxycocaine metabolites in hair is typically in the low picogram per milligram (pg/mg) range.[12]

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Decontamination Decontamination Digestion Digestion Decontamination->Digestion SPE SPE Digestion->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Ratio_Calculation Ratio_Calculation Quantification->Ratio_Calculation

Figure 2: Experimental workflow for hydroxycocaine analysis.

Conclusion

The analysis of hydroxycocaine metabolites is a valuable tool for unequivocally identifying cocaine consumption. While there is a clear biological basis for expecting population-based differences in the metabolic ratios of these compounds due to genetic polymorphisms in enzymes like CYP3A4, direct comparative studies are currently lacking for this compound. The available data on other hydroxycocaine isomers in hair samples with different pigmentation suggest that such differences likely exist.

For researchers in drug metabolism and development, this represents an area ripe for further investigation. Future studies should aim to directly compare the metabolic ratios of this compound and other isomers across diverse ethnic populations using standardized and validated LC-MS/MS methods. Such research will not only enhance our understanding of cocaine's pharmacokinetics but also improve the interpretation of toxicological findings in a multicultural context.

References

The Correlation Between 2'-Hydroxycocaine Levels and Cocaine Dosage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the correlation between 2'-hydroxycocaine levels and cocaine dosage, supported by experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology. The detection of cocaine metabolites, such as this compound, is a critical indicator for distinguishing between the active consumption of cocaine and external contamination.[1]

Quantitative Data Summary

The following table summarizes the quantitative relationship between cocaine and its hydroxylated metabolites in hair samples, as reported in scientific literature. Direct dose-correlation data in blood or urine for this compound specifically is limited; however, hair analysis provides a long-term window of detection.

MetaboliteMatrixCocaine ConcentrationMetabolite to Cocaine Ratio/PercentageReference
para-hydroxycocaineHairNot specified1-2% of cocaine concentration[1]
ortho-hydroxycocaineHairNot specifiedConsiderably less than para-hydroxycocaine[1]
para- or meta-hydroxycocaineHair>500 pg/mg>0.05% proposed as indicator of ingestion[2]
p-hydroxycocaineHairNot specifiedMax: 0.025% in seized cocaine samples[3][4]
m-hydroxycocaineHairNot specifiedMax: 0.052% in seized cocaine samples[3][4]
p-hydroxybenzoylecgonineHairNot specifiedMax: 0.044% in seized cocaine samples[3][4]
m-hydroxybenzoylecgonineHairNot specifiedMax: 0.024% in seized cocaine samples[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of cocaine and its metabolites. The most common and reliable methods involve chromatographic techniques coupled with mass spectrometry.

Sample Preparation: Solid-Phase Extraction (SPE) for Hair and Blood Samples

Solid-phase extraction is a widely used technique to isolate and concentrate cocaine and its metabolites from complex biological matrices.

  • Sample Pre-treatment: Hair samples are first decontaminated to remove external pollutants. This is typically achieved by washing with dichloromethane.[5] For blood samples, a buffer is added, and the sample is centrifuged.[6]

  • Column Conditioning: An SPE column (e.g., Oasis MCX) is conditioned with methanol and water.[7]

  • Sample Loading: The pre-treated sample is loaded onto the SPE column.[7]

  • Washing: The column is washed with solutions like methanol to remove interferences.[7]

  • Elution: The analytes of interest (cocaine and its metabolites) are eluted from the column using a solvent mixture, often containing an organic solvent and a pH modifier (e.g., methanol/water with ammonium hydroxide).[7]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase for analysis.[6][7]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the simultaneous determination of cocaine and its metabolites.

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation of the different compounds is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[6]

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. A triple quadrupole mass spectrometer is commonly used, operating in the positive electrospray ionization (ESI) mode.[1] The instrument is set to monitor specific precursor-to-product ion transitions for each analyte, which allows for highly selective and sensitive quantification.

Visualizations

Metabolic Pathway of Cocaine

Cocaine is extensively metabolized in the body. The formation of hydroxylated metabolites is a key indicator of ingestion.

Cocaine Metabolism Metabolic Pathway of Cocaine to Hydroxycocaine Cocaine Cocaine Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster Hydrolysis o_Hydroxycocaine ortho-Hydroxycocaine Cocaine->o_Hydroxycocaine Hydroxylation m_Hydroxycocaine meta-Hydroxycocaine Cocaine->m_Hydroxycocaine Hydroxylation p_Hydroxycocaine para-Hydroxycocaine Cocaine->p_Hydroxycocaine Hydroxylation

Caption: Cocaine metabolism to its major and minor metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of cocaine and its metabolites in hair samples.

Experimental Workflow Workflow for Cocaine Metabolite Analysis in Hair cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result SampleCollection Hair Sample Collection Decontamination Decontamination (e.g., Dichloromethane wash) SampleCollection->Decontamination Extraction Solid-Phase Extraction (SPE) Decontamination->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS DataProcessing Data Processing & Quantification LC_MSMS->DataProcessing Report Concentration Report of Cocaine & Metabolites DataProcessing->Report

Caption: Experimental workflow for hair analysis of cocaine.

References

Unveiling a Potent Cocaine Analog: Comparative Binding of 2'-Hydroxycocaine and Cocaine at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding affinities of 2'-Hydroxycocaine and its parent compound, cocaine, at the dopamine transporter (DAT) reveals a significant increase in potency with the introduction of a hydroxyl group. This guide provides a detailed comparison of their binding characteristics, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

The dopamine transporter is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. It is the primary target for the psychostimulant effects of cocaine. Understanding how structural modifications to the cocaine molecule affect its interaction with DAT is crucial for the development of novel therapeutics for cocaine addiction and other neurological disorders. This guide focuses on this compound, a metabolite and analog of cocaine, and its comparative binding profile at DAT.

Enhanced Binding Affinity of this compound

Experimental data from radioligand binding assays consistently demonstrate that this compound, also known as Salicylmethylecgonine, exhibits a substantially higher affinity for the dopamine transporter compared to cocaine. In vitro studies have shown its potency at the DAT to be approximately ten times greater than that of cocaine.[1]

This enhanced affinity is quantified by its lower inhibition constant (Ki) at the DAT. The inhibition constant is a measure of the concentration of a competing ligand that is required to displace 50% of the specific binding of a radioligand, and a lower Ki value indicates a higher binding affinity.

CompoundDAT Kᵢ (nM) [³H]WIN 35,428
Cocaine249 ± 37[1]
This compound25 ± 4[1]

Table 1: Comparative binding affinities of cocaine and this compound at the dopamine transporter (DAT) determined using [³H]WIN 35,428 as the radioligand.

The significant increase in DAT binding affinity for this compound is attributed to the presence of a hydroxyl group at the 2' (ortho) position of the benzoyl ring.[1] Molecular modeling studies suggest that this hydroxyl group can form an intermolecular hydrogen bond with a serine residue (Ser359) on the dopamine transporter.[1] This additional interaction is believed to stabilize the binding of this compound to DAT, resulting in its higher affinity. The distance between the hydroxyl group and the bridge-nitrogen on the this compound molecule (7.96 Å) is remarkably similar to the distance between the para-hydroxy group and the amine nitrogen of dopamine itself (7.83 Å), suggesting that this compound may mimic the binding of the natural substrate.[1]

Experimental Protocols

The determination of binding affinities for this compound and cocaine at the dopamine transporter is typically performed using radioligand binding assays. A common method involves the use of [³H]WIN 35,428, a high-affinity cocaine analog, to label the dopamine transporters.

Radioligand Binding Assay Protocol

Objective: To determine the inhibition constants (Ki) of this compound and cocaine for the dopamine transporter (DAT) using a competitive binding assay with [³H]WIN 35,428.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • [³H]WIN 35,428 (Radioligand).

  • This compound (Test compound).

  • Cocaine (Reference compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM GBR 12909 or a high concentration of unlabeled WIN 35,428).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells expressing hDAT in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances. Resuspend the final pellet in the assay buffer to a desired protein concentration.

  • Assay Setup: In a series of tubes, add a constant concentration of [³H]WIN 35,428 (typically at a concentration close to its Kd value).

  • Competition: Add increasing concentrations of the unlabeled competitor (either this compound or cocaine) to the tubes.

  • Total and Non-specific Binding: Include tubes for determining total binding (only [³H]WIN 35,428 and membranes) and non-specific binding ( [³H]WIN 35,428, membranes, and a high concentration of a non-specific ligand).

  • Incubation: Add the prepared cell membranes to each tube to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the radioligand binding assay and the proposed interaction of this compound with the dopamine transporter.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Radioligand + Competitor + Membranes) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway cluster_binding_site DAT Binding Site DAT DAT Cocaine Cocaine Cocaine->DAT Binds Hydroxycocaine This compound Hydroxycocaine->DAT Binds (Higher Affinity) Ser359 Ser359 Hydroxycocaine->Ser359 H-bond

Caption: Proposed interaction of this compound at the DAT.

References

In Vivo Psychoactive Effects of 2'-Hydroxycocaine versus Cocaine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo psychoactive effects of 2'-Hydroxycocaine and its parent compound, cocaine. Due to the limited availability of direct comparative studies on the psychoactive properties of this compound, this document synthesizes the available data on its precursor, p-hydroxycocaine, and related in vitro findings to offer a comprehensive overview for the research community.

Overview of Compounds

Cocaine is a well-characterized psychostimulant that exerts its effects primarily by blocking the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This compound, also known as salicylmethylecgonine or o-hydroxycocaine, is a metabolite of cocaine. The hydroxylation of cocaine also produces other isomers, namely meta-hydroxycocaine (3'-hydroxycocaine) and para-hydroxycocaine (4'-hydroxycocaine). While research on this compound is limited, studies on p-hydroxycocaine provide valuable insights into the potential psychoactive profile of this class of metabolites.

Comparative Quantitative Data

The following table summarizes the available quantitative data comparing the effects of cocaine and its hydroxylated metabolites. It is important to note that direct in vivo comparisons for this compound are scarce, and data for p-hydroxycocaine is included as a relevant surrogate.

ParameterThis compoundp-HydroxycocaineCocaineSource(s)
Dopamine Transporter (DAT) Binding Potency (IC50) 10-fold higher than cocaineNot AvailableBaseline[1]
Norepinephrine Transporter (NET) Binding Potency (IC50) 52-fold higher than cocaineNot AvailableBaseline[1]
Serotonin Transporter (SERT) Binding Potency (IC50) Less effect than on DAT and NETNot AvailableBaseline[1]
In Vivo Locomotor Activity (Mice) Increased behavioral stimulation (approx. 3x more potent than cocaine)More active or comparable to cocaineBaseline[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on the available information from the cited studies.

In Vivo Locomotor Activity Assessment (Watanabe et al., 1993)
  • Subjects: Male mice.

  • Drug Administration: p-hydroxycocaine (20 mg/kg) or cocaine was administered intraperitoneally (i.p.).

  • Apparatus: The specific apparatus for measuring locomotor activity is not detailed in the available abstract. Typically, this involves automated activity monitors that use photobeams or video tracking to quantify movement.

  • Parameters Measured:

    • Total distance traveled.

    • Number of rearing movements.

  • Procedure: Following drug administration, mice were placed in the activity monitors, and the specified parameters were recorded over a set period. A significant increase in these parameters compared to a saline-treated control group is indicative of a stimulant effect.

Monoamine Transporter Binding Assays (Seale et al., 1997)
  • Objective: To determine the binding potency of this compound and cocaine for the dopamine, norepinephrine, and serotonin transporters.

  • Method: In vitro competitive binding assays were performed using rat brain tissue.

  • Radioligands: Specific radiolabeled ligands that bind to each transporter were used. For example, [³H]WIN 35,428 for the dopamine transporter.

  • Procedure: Brain tissue homogenates were incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound or cocaine). The ability of the test compounds to displace the radioligand from the transporter was measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. A lower IC50 value indicates a higher binding potency.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for cocaine and its psychoactive metabolites involves the blockade of monoamine transporters. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing their signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Cocaine / this compound Cocaine / this compound DAT Dopamine Transporter (DAT) Cocaine / this compound->DAT Blockade Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reuptake (Inhibited) Dopamine_Vesicles Dopamine Vesicles Dopamine_Vesicles->Dopamine_Synapse Release Dopamine_Receptors Dopamine Receptors Dopamine_Synapse->Dopamine_Receptors Binding Signal_Transduction Signal Transduction Cascade Dopamine_Receptors->Signal_Transduction Activation Psychoactive_Effects Psychoactive Effects (Euphoria, Increased Locomotion) Signal_Transduction->Psychoactive_Effects Leads to

Caption: Monoamine Transporter Blockade by Cocaine and this compound.

cluster_synthesis Compound Preparation cluster_invivo In Vivo Experimentation cluster_data Data Analysis cluster_invitro In Vitro Experimentation cluster_data_invitro Data Analysis Cocaine Cocaine Drug_Admin Drug Administration (e.g., i.p.) Cocaine->Drug_Admin Binding_Assay Transporter Binding Assay Cocaine->Binding_Assay Hydroxycocaine This compound / p-Hydroxycocaine Hydroxycocaine->Drug_Admin Hydroxycocaine->Binding_Assay Animal_Model Animal Model (e.g., Mice) Behavioral_Assay Behavioral Assay (Locomotor Activity) Animal_Model->Behavioral_Assay Drug_Admin->Animal_Model Data_Collection Data Collection (e.g., distance, rearing) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison Brain_Tissue Rat Brain Tissue Brain_Tissue->Binding_Assay IC50 IC50 Determination Binding_Assay->IC50 IC50->Comparison

Caption: Experimental Workflow for Comparing Psychoactive Effects.

Discussion and Future Directions

The available evidence, although limited, suggests that hydroxylated metabolites of cocaine, such as this compound and p-hydroxycocaine, are pharmacologically active and may contribute to the overall psychoactive effects of cocaine. The enhanced binding potency of this compound to both the dopamine and norepinephrine transporters, as reported by Seale et al. (1997), is particularly noteworthy and suggests that it could have a more potent stimulant effect than cocaine itself.[1] This is supported by preliminary in vivo data indicating increased behavioral stimulation.[2]

The finding that p-hydroxycocaine is at least as active as cocaine in stimulating locomotor activity further strengthens the hypothesis that the metabolic hydroxylation of cocaine does not lead to inactive compounds but rather to substances with significant psychoactive properties.[2]

Limitations and Future Research:

A significant gap in the literature exists regarding the direct in vivo comparison of the psychoactive effects of this compound and cocaine. Future research should focus on:

  • Comprehensive Behavioral Pharmacolog: Conducting a battery of in vivo assays, including self-administration, drug discrimination, and conditioned place preference studies, to directly compare the abuse liability and subjective effects of this compound and cocaine.

  • In Vivo Neurochemistry: Utilizing techniques such as in vivo microdialysis to measure and compare the effects of this compound and cocaine on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions associated with reward and addiction.

  • Pharmacokinetic Studies: Characterizing the pharmacokinetic profiles of this compound and other hydroxy metabolites to understand their absorption, distribution, metabolism, and excretion, which will be crucial for interpreting their pharmacological effects.

A deeper understanding of the in vivo psychoactive profile of this compound and other metabolites will provide a more complete picture of the pharmacology of cocaine and may inform the development of novel therapeutic strategies for cocaine use disorder.

References

Differentiating 2'-, 3'-, and 4'-Hydroxycocaine Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of cocaine metabolites are crucial in forensic toxicology, clinical chemistry, and drug metabolism studies. Among these metabolites, the positional isomers of hydroxycocaine (2'-, 3'-, and 4'-hydroxycocaine) present a significant analytical challenge due to their structural similarity. Distinguishing between these isomers is vital as their presence can be a key indicator of cocaine ingestion. This guide provides a comparative overview of analytical techniques for the differentiation of 2'-, 3'-, and 4'-hydroxycocaine, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), supported by experimental data and detailed protocols.

Analytical Approaches to Isomer Differentiation

The primary analytical challenge in differentiating 2'-, 3'-, and 4'-hydroxycocaine lies in their identical mass-to-charge ratios (m/z). Therefore, chromatographic separation prior to mass spectrometric detection is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the analysis of hydroxycocaine isomers, offering high sensitivity and selectivity.[1] The key to successful differentiation is the chromatographic separation of the isomers, which can be achieved using specialized column chemistries.

A particularly effective approach involves the use of a biphenyl stationary phase, which provides unique selectivity for aromatic compounds and their hydroxylated metabolites.[2] This allows for the baseline or near-baseline separation of the 2'-, 3'-, and 4'-hydroxycocaine isomers, enabling their individual detection and quantification.

Data Presentation: LC-MS/MS Parameters for Hydroxycocaine Isomer Analysis

Parameter2'-Hydroxycocaine (ortho)3'-Hydroxycocaine (meta)4'-Hydroxycocaine (para)Reference
Precursor Ion (m/z) 320.1320.1320.1[3]
Product Ion 1 (m/z) 198.1198.1198.1[3]
Product Ion 2 (m/z) 166.1166.1166.1[3]
Retention Time (min) *~2.8~3.0~3.2[4]
Limit of Quantification (LOQ) 0.00005 ng/mg (in hair)0.00005 ng/mg (in hair)0.00005 ng/mg (in hair)[2]

*Retention times are estimated from the chromatogram presented in the SCIEX technical note and may vary depending on the specific LC system and conditions.[4]

Experimental Protocol: LC-MS/MS Analysis of Hydroxycocaine Isomers

This protocol is based on a method developed for the analysis of cocaine and its metabolites in hair samples.[3]

1. Sample Preparation (Solid-Phase Extraction - SPE) [2][5]

  • Matrix: Hair, Plasma, Urine

  • Decontamination (for hair): Wash with dichloromethane and water, then air dry.[2]

  • Digestion (for hair): Incubate 20mg of hair in 1mL of 0.1N HCl overnight at 45°C.[2]

  • Extraction:

    • Condition a polymeric strong cation-exchange SPE cartridge (e.g., Strata-X-C) with methanol and water.[2]

    • Load the pre-treated sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions [3][4]

  • LC System: SCIEX ExionLC™ AC system or equivalent.[4]

  • Column: Phenomenex Kinetex® Biphenyl (100x3mm, 2.6µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Flow Rate: 600 µL/min.[4]

  • Column Temperature: 30°C.[4]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a short runtime (e.g., < 5 minutes).[4]

  • Injection Volume: 10 µL.[4]

  • Mass Spectrometer: SCIEX QTRAP® 6500+ or equivalent triple quadrupole mass spectrometer.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another established technique for the analysis of drugs of abuse. However, for polar and non-volatile compounds like hydroxycocaine, derivatization is a mandatory step to improve their chromatographic properties and thermal stability.[7][8] This adds complexity to the sample preparation process.

Common derivatization strategies include silylation (e.g., with BSTFA), acylation (e.g., with PFPA), or alkylation.[7][9] The choice of derivatizing agent can influence the fragmentation pattern in the mass spectrometer, which can be leveraged for isomer differentiation. While GC-MS can provide good separation, the derivatization step can be a source of variability.

Experimental Protocol: GC-MS Analysis of Hydroxycocaine Isomers (General Approach)

1. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction) [5]

  • Follow a suitable extraction procedure as described for LC-MS/MS to isolate the analytes from the biological matrix.

2. Derivatization [7]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or other suitable silylating agents.

  • Procedure:

    • Evaporate the extracted sample to dryness.

    • Add the derivatizing reagent and a catalyst (e.g., pyridine).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the sample before injection into the GC-MS.

3. GC-MS Conditions

  • GC System: Agilent GC-MS system or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure separation of the derivatized isomers.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of hydroxycocaine isomers.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Hair, Urine, Plasma) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_Separation LC Separation (Biphenyl Column) Extraction->LC_Separation LC-MS/MS Path GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection GC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Isomer_Identification Isomer Identification (based on Retention Time) Data_Processing->Isomer_Identification

Caption: Analytical workflow for differentiating hydroxycocaine isomers.

Conclusion

The differentiation of 2'-, 3'-, and 4'-hydroxycocaine isomers is a critical task in various scientific disciplines. While both LC-MS/MS and GC-MS can be employed for this purpose, LC-MS/MS, particularly with a biphenyl column, offers a more direct and sensitive method without the need for derivatization. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for the accurate identification and quantification of these important cocaine metabolites. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the nature of the biological matrix being analyzed.

References

Validation of 2'-Hydroxycocaine as a Specific Biomarker of Cocaine Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-hydroxycocaine and its isomers as specific biomarkers for cocaine use against other commonly used metabolites. It includes supporting experimental data, detailed methodologies, and visual representations of metabolic pathways and analytical workflows to aid in the objective evaluation of these biomarkers.

Introduction

The accurate detection of cocaine use is a critical aspect of clinical and forensic toxicology. While several metabolites are used as biomarkers, distinguishing between active consumption and passive environmental contamination remains a significant challenge. This guide focuses on the validation of hydroxylated metabolites of cocaine, particularly this compound and its structural isomers (ortho-, meta-, and para-hydroxycocaine), as more specific indicators of ingestion compared to traditional markers like benzoylecgonine.

Comparative Analysis of Cocaine Biomarkers

The primary challenge in cocaine testing, especially in hair analysis, is the potential for false positives due to external contamination. While benzoylecgonine (BE), norcocaine (NC), and cocaethylene (CE) are established metabolites, their presence can sometimes be attributed to contaminants in street cocaine.[1][2] In contrast, hydroxycocaine metabolites are formed in the body through metabolic processes, primarily by the cytochrome P450 enzyme system (CYP3A4), making them more reliable indicators of actual drug consumption.[3] The presence of para- and meta-hydroxycocaine, in particular, is a strong indicator that cocaine has been metabolized by the body.[4][5]

The following table summarizes key quantitative data for the comparative analysis of cocaine and its major metabolites.

BiomarkerTypical Detection Window (Urine)Typical Detection Window (Hair)Common Cutoff Concentrations (Urine)Key Differentiator from Contamination
Cocaine (COC) 1-3 daysMonths to years150 ng/mL (GC-MS confirmation)[6]Parent drug, prone to contamination
Benzoylecgonine (BZE) 2-4 daysMonths to years150 ng/mL (GC-MS confirmation)[6]Major metabolite, but can be a contaminant
Ecgonine Methyl Ester (EME) 1-2 daysMonths to yearsVariableLess stable than BZE
Norcocaine (NC) 1-2 daysMonths to yearsVariableMinor metabolite, also found in street cocaine
Cocaethylene (CE) 1-3 daysMonths to yearsVariableBiomarker for concomitant alcohol and cocaine use
This compound & Isomers Shorter than BZEMonths to yearsNot standardized; research-basedFormed by metabolism, unlikely contaminant[3]

Table 1: Comparative data for cocaine and its metabolites.

Recent studies have proposed specific ratios of hydroxycocaine metabolites to the parent cocaine concentration in hair as a reliable way to distinguish between ingestion and external contamination. The presence of para- or meta-hydroxycocaine at a concentration greater than 0.05% of the cocaine concentration is suggested as an indicator of ingestion.[4][7]

Experimental Protocols

The definitive identification and quantification of cocaine and its metabolites, including this compound, are typically performed using chromatographic techniques coupled with mass spectrometry.

  • Decontamination: Hair samples are subjected to extensive washing procedures to remove external contaminants. This often involves multiple washes with aqueous solutions or organic solvents.[4][8]

  • Extraction: The washed and dried hair is then pulverized or cut into small segments. The analytes are extracted from the hair matrix using a suitable solvent, often methanol, followed by ultrasonication.[2]

  • Purification: The resulting extract may undergo a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances and concentrate the analytes.[9]

LC-MS/MS is the gold standard for the confirmatory analysis of cocaine and its metabolites due to its high sensitivity and specificity.[10][11]

  • Chromatographic Separation: The purified extract is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate the parent drug and its various metabolites based on their physicochemical properties.

  • Ionization: The separated compounds are then introduced into the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI).[8]

  • Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for characteristic product ions after fragmentation, ensuring highly specific detection and quantification.[8][12]

  • Validation: The method is validated for parameters including limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.[8][9] For instance, a validated LC-MS/MS method for hydroxycocaine metabolites in hair reported an LOD and LOQ of 0.02 ng/10 mg of hair.[8]

Mandatory Visualizations

Cocaine_Metabolism Cocaine Cocaine BZE Benzoylecgonine (BZE) (Hydrolysis) Cocaine->BZE hCE-1 EME Ecgonine Methyl Ester (EME) (Hydrolysis) Cocaine->EME hCE-2 Norcocaine Norcocaine (NC) (N-demethylation) Cocaine->Norcocaine CYP3A4 Hydroxycocaine This compound & Isomers (Hydroxylation via CYP3A4) Cocaine->Hydroxycocaine CYP3A4 Cocaethylene Cocaethylene (Transesterification with Ethanol) Cocaine->Cocaethylene hCE-1 Ecgonine Ecgonine BZE->Ecgonine EME->Ecgonine

Caption: Major metabolic pathways of cocaine in the human body.

Hair_Analysis_Workflow Start Hair Sample Collection Decontamination Decontamination (Washing) Start->Decontamination Extraction Extraction (Solvent/Ultrasonication) Decontamination->Extraction Purification Purification (SPE or LLE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Interpretation (Metabolite Ratios) Analysis->Data Result Confirmation of Use or Contamination Data->Result

Caption: Standard experimental workflow for cocaine metabolite analysis in hair.

Conclusion

References

A Comparative Analysis of 2'-Hydroxycocaine Concentrations Across Hair, Blood, and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of cocaine metabolites are critical in various scientific and forensic contexts. Among these, 2'-hydroxycocaine, a minor metabolite, has garnered significant attention, particularly in hair analysis, as a potential marker to differentiate active drug consumption from external contamination. This guide provides a comparative overview of this compound concentrations found in hair, blood, and urine, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The concentration of this compound varies considerably across different biological matrices, reflecting different windows of detection and metabolic processes. Hair provides a long-term history of exposure, while blood and urine offer insights into more recent use.

Biological MatrixAnalyteConcentration RangeMean/Median ConcentrationSpecimen Count/Study PopulationCitation
Hair p-hydroxycocaine0.005 - 1.3 ng/mg0.088 ng/mg (median)2389 cocaine-positive hair samples[1]
m-hydroxycocaine0.005 - 2.1 ng/mg0.11 ng/mg (median)2389 cocaine-positive hair samples[1]
p-OH-COC/COC Ratio0.00003 - 0.140.0057 (median in forensic cases)2389 cocaine-positive hair samples[1]
m-OH-COC/COC Ratio0.00004 - 0.220.0064 (median in forensic cases)2389 cocaine-positive hair samples[1]
Plasma m-hydroxycocaineNot specified< 18 ng/mL (peak)18 healthy humans after subcutaneous cocaine administration[2]
p-hydroxycocaineNot specified< 18 ng/mL (peak)18 healthy humans after subcutaneous cocaine administration[2]
Urine m-hydroxybenzoylecgonineNot specified222 ± 69 ng/mL (Cmax after 40mg smoked cocaine)6 subjects after smoked cocaine administration[3]
p-hydroxybenzoylecgonineNot specified540 ± 227 ng/mL (Cmax after 40mg smoked cocaine)6 subjects after smoked cocaine administration[3]
m-hydroxycocaineNot specifiedMean Cmax values generally lower than benzoylecgonine and ecgonine methyl ester6 healthy males after various routes of administration[4]
p-hydroxycocaineNot specifiedMean Cmax values generally lower than benzoylecgonine and ecgonine methyl ester6 healthy males after various routes of administration[4]

Note: The data for urine often refers to hydroxybenzoylecgonine, a related metabolite. Direct quantitative data for this compound in urine is less commonly reported. The term "plasma" is used for blood-related data as this is the specific fraction analyzed in the cited study.

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail common experimental protocols for hair, blood, and urine analysis.

Hair Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for its high sensitivity and specificity in detecting trace amounts of drugs and their metabolites in hair.

1. Sample Preparation:

  • Decontamination: Hair samples are first decontaminated to remove external pollutants. A common procedure involves sequential washes with water, acetone, and hexane.[1]

  • Pulverization: Approximately 20 mg of decontaminated hair is pulverized to increase the surface area for extraction.[1]

  • Extraction: An internal standard (deuterated analog) is added, and the analytes are extracted in a two-step process. The first extraction uses methanol, and the second uses a mixture of methanol and ammonium formate buffer (pH 3.5), each with shaking for 90 minutes.[1]

  • Purification: The extracts are combined, evaporated to dryness, and the residue is reconstituted in a methanol/ammonium formate buffer solution for analysis.[1]

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer is typically used.[5][6]

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of ammonium formate buffer and methanol or acetonitrile.[7]

  • Mass Spectrometry: Detection is performed in the positive electrospray ionization (ESI) mode, operating in multiple reaction monitoring (MRM) to ensure specificity and sensitivity.[7]

Blood (Whole Blood) Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction and analysis of cocaine and its metabolites from whole blood.

1. Sample Preparation:

  • Pre-treatment: To 1 mL of whole blood, an internal standard is added. After equilibration, 1 mL of 1% aqueous ammonium hydroxide is added, and the sample is vortexed.[8]

  • Supported Liquid Extraction (SLE): The pre-treated sample is loaded onto an SLE+ column. The sample is allowed to absorb for 5 minutes.[8]

  • Analyte Extraction: The analytes are eluted using two aliquots of dichloromethane, with a 5-minute gravity flow for each.[8]

  • Derivatization: The collected eluate is evaporated to dryness. The residue is reconstituted in ethyl acetate and a derivatizing agent (e.g., BSTFA with 1% t-BDMCS) and heated to complete the derivatization process, which makes the analytes suitable for GC-MS analysis.[8]

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Separation: A capillary column is used for the separation of the derivatized analytes.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Urine Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of cocaine and its metabolites in urine with high sensitivity.

1. Sample Preparation:

  • Dilution: A 1 mL urine sample is mixed with 1 mL of acetonitrile.

  • Centrifugation and Filtration: The mixture is centrifuged and filtered.

  • Final Dilution: The resulting solution is diluted (e.g., 1:100) with acetonitrile and transferred to an autosampler vial for injection.

2. LC-MS/MS Analysis:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation: Separation is performed on a C18 column using a mobile phase gradient of ammonium formate and formic acid in water and acetonitrile.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion and multiple reaction monitoring (MRM) mode for quantification.

Visualizing the Metabolic Pathway

The following diagrams illustrate the metabolic pathway of cocaine to this compound and a general workflow for its analysis in biological samples.

Cocaine_Metabolism Cocaine Cocaine Hydroxycocaine This compound (o, m, p isomers) Cocaine->Hydroxycocaine Hydroxylation OtherMetabolites Other Metabolites (e.g., Benzoylecgonine, Ecgonine Methyl Ester) Cocaine->OtherMetabolites Hydrolysis CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Hydroxycocaine

Caption: Metabolic pathway of cocaine to this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (Hair, Blood, or Urine) Decontamination Decontamination (Hair only) Extraction Extraction (LLE, SPE, or SLE) Sample->Extraction Decontamination->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Derivatization->Analysis Quantification Quantification & Data Interpretation Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

References

Safety Operating Guide

Essential Safety and Handling Protocols for 2'-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2'-Hydroxycocaine, a regulated Schedule II controlled substance. Adherence to these guidelines is essential to ensure personnel safety and maintain regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of airborne powder and dermal contact. Ingestion is also a potential route of exposure. Based on the Safety Data Sheet (SDS) provided by Cayman Chemical, the following hazard classifications apply:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

A risk-based approach should be adopted when selecting Personal Protective Equipment (PPE) for handling this compound. The following table summarizes the recommended PPE based on the potential for exposure.

Exposure Level Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Low (e.g., handling small, pre-weighed quantities in solution)Chemical Fume HoodNitrile glovesSafety glasses with side shieldsNot generally requiredLaboratory coat
Moderate (e.g., weighing and preparing solutions from powder)Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with nitrile glovesChemical splash goggles or face shieldN95 respirator or higherLaboratory coat, disposable sleeves
High (e.g., potential for significant aerosolization, spill cleanup)Chemical Fume Hood or Glove BoxDouble-gloving with nitrile glovesChemical splash goggles and face shieldHalf- or full-face respirator with P100 cartridgesDisposable coveralls

Note: The selection of appropriate PPE is task-dependent. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Studies on occupational exposure to cocaine have demonstrated that the use of gloves, face masks, and goggles is effective in minimizing exposure[1][2].

Safe Handling and Operational Plan

A clear and well-documented operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receipt_and_Storage Receipt and Secure Storage (Schedule II Controlled Substance) Risk_Assessment Conduct Risk Assessment Receipt_and_Storage->Risk_Assessment PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Weighing Weighing in Ventilated Enclosure PPE_Donning->Weighing Solution_Preparation Solution Preparation in Fume Hood Weighing->Solution_Preparation Experimental_Use Experimental Use Solution_Preparation->Experimental_Use Decontamination Decontaminate Surfaces and Equipment Experimental_Use->Decontamination PPE_Doffing Proper PPE Doffing Decontamination->PPE_Doffing Waste_Segregation Segregate and Label Waste PPE_Doffing->Waste_Segregation DEA_Compliant_Disposal DEA-Compliant Disposal (Render Non-Retrievable) Waste_Segregation->DEA_Compliant_Disposal

Safe Handling Workflow for this compound.
Experimental Protocol: Weighing and Solution Preparation

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary equipment and materials, including the compound, solvent, volumetric flasks, and pipettes.

    • Ensure a spill kit for potent powders is readily accessible.

    • Don the appropriate PPE as determined by your risk assessment (minimum of a lab coat, double nitrile gloves, and chemical splash goggles).

  • Weighing:

    • Perform all weighing operations within a ventilated enclosure to minimize the risk of powder inhalation.

    • Use a tared weigh boat or paper.

    • Handle the container of this compound with care to avoid generating dust.

    • Carefully transfer the desired amount of powder to the weigh boat.

    • Clean the spatula and any other tools used with an appropriate solvent (e.g., methanol) and wipe clean. Dispose of the wipes as hazardous waste.

  • Solution Preparation:

    • Carefully transfer the weighed powder into a volumetric flask.

    • Use a small amount of the desired solvent to rinse the weigh boat and ensure all the powder is transferred to the flask.

    • Add the solvent to the flask, cap it, and gently swirl to dissolve the compound.

    • Once dissolved, bring the solution to the final volume with the solvent.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent.

    • Properly doff and dispose of PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol for Powder
  • Evacuate and Secure:

    • Alert others in the immediate area and evacuate non-essential personnel.

    • Restrict access to the spill area.

    • If the spill is large or outside of a containment device, contact your institution's EHS.

  • Don PPE:

    • Don the appropriate PPE for high-risk scenarios, including a respirator, chemical resistant gloves, and disposable coveralls.

  • Contain and Clean:

    • Gently cover the spill with absorbent pads or paper towels to prevent further aerosolization.

    • Wet the absorbent material with a suitable solvent (e.g., methanol) to dampen the powder.

    • Carefully collect the wetted material and any contaminated debris using forceps or a scoop.

    • Place all contaminated materials in a sealed, labeled hazardous waste bag.

  • Decontaminate:

    • Wipe the spill area with a detergent solution, followed by a rinse with water.

    • For final decontamination, wipe the area with a 10% bleach solution, followed by a final rinse with water.

    • Dispose of all cleaning materials as hazardous waste.

  • Post-Cleanup:

    • Properly doff and dispose of all PPE.

    • Wash hands and any exposed skin thoroughly.

Disposal Plan

As a Schedule II controlled substance, the disposal of this compound and any contaminated materials must comply with all applicable U.S. Drug Enforcement Administration (DEA) regulations.

The primary requirement for the disposal of controlled substances is that they must be rendered "non-retrievable." This means that the substance cannot be transformed to a physical or chemical state as a controlled substance or its analogue.

Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation and Documentation cluster_2 Disposal Method cluster_3 Final Disposition Unused_Compound Expired or Unused this compound Segregate_Waste Segregate into Approved, Labeled Waste Containers Unused_Compound->Segregate_Waste Contaminated_Materials Contaminated Labware, PPE, and Debris Contaminated_Materials->Segregate_Waste DEA_Form_41 Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered) Segregate_Waste->DEA_Form_41 Transfer_to_Reverse_Distributor Transfer to a DEA-Registered Reverse Distributor DEA_Form_41->Transfer_to_Reverse_Distributor On-site_Destruction On-site Destruction (if permitted and compliant) DEA_Form_41->On-site_Destruction Render_Non_Retrievable Rendered Non-Retrievable Transfer_to_Reverse_Distributor->Render_Non_Retrievable On-site_Destruction->Render_Non_Retrievable

Disposal Workflow for this compound.

Key Disposal Considerations:

  • Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be segregated from other laboratory waste streams.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name of the substance.

  • DEA Regulations: The final disposal method must comply with DEA regulations. This typically involves using a DEA-registered reverse distributor or an approved on-site destruction method that renders the substance non-retrievable. Consult your institution's EHS and controlled substance program manager for specific procedures.

  • Documentation: Meticulous records of the disposal of all controlled substances must be maintained in accordance with DEA requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.